Decamethyltetrasiloxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCGDEUVHLPRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044551 | |
| Record name | Decamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decamethyltetrasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.37 [mmHg] | |
| Record name | Decamethyltetrasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
141-62-8 | |
| Record name | Decamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decamethyltetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decamethyltetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECAMETHYLTETRASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23WAL597T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Preparation of Decamethyltetrasiloxane: A Comprehensive Technical Guide
Introduction
Decamethyltetrasiloxane (MD₂M), a linear siloxane oligomer, serves as a crucial component and intermediate in the synthesis of a wide array of silicone-based materials.[1][2][3] Its well-defined structure and specific physical properties, such as low volatility and high thermal stability, make it an invaluable building block in the production of silicone fluids, elastomers, and resins.[1][4] This guide provides an in-depth exploration of the primary synthetic routes to this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of these methods, offering not just procedural steps but also the scientific rationale behind them, ensuring a thorough and practical understanding of its synthesis and preparation.
Core Synthetic Methodologies
The industrial and laboratory-scale production of this compound is predominantly achieved through two principal pathways: the hydrolysis of dimethyldichlorosilane and the ring-opening polymerization of cyclic siloxanes. A third, related method involves the equilibration of existing siloxane mixtures. Each of these methods offers distinct advantages and is chosen based on the desired purity, scale, and end-application of the final product.
Hydrolysis of Dimethyldichlorosilane
The hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) is a cornerstone of the silicone industry, yielding a mixture of linear and cyclic polysiloxanes from which this compound can be isolated.[5][6][7] This process is fundamentally a two-step reaction: hydrolysis followed by condensation.
Mechanism and Rationale:
The initial step involves the rapid reaction of dimethyldichlorosilane with water to form dimethylsilanediol ((CH₃)₂Si(OH)₂) and hydrochloric acid (HCl).[5]
(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl [5]
The generated dimethylsilanediol is unstable and readily undergoes intermolecular condensation, catalyzed by the in-situ generated HCl, to form siloxane bonds (-Si-O-Si-).[5][7] This condensation can proceed to form both linear chains and cyclic oligomers.[7] The formation of this compound specifically requires the condensation of four dimethylsiloxane units, end-capped with trimethylsilyl groups. The chain length is controlled by the addition of a chain-terminating agent, typically trimethylchlorosilane ((CH₃)₃SiCl), which hydrolyzes to form trimethylsilanol and subsequently caps the growing polysiloxane chains.
To favor the formation of shorter linear siloxanes like this compound over high molecular weight polymers or cyclic compounds, the reaction conditions, particularly the stoichiometry of water and the presence of a chain-terminating agent, must be carefully controlled.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a general procedure for the hydrolysis of dimethyldichlorosilane to produce a mixture of linear siloxanes, from which this compound can be obtained.
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser. Place the flask in an ice bath to maintain a low temperature.
-
Initial Charge: Charge the flask with a mixture of dimethyldichlorosilane and trimethylchlorosilane in diethyl ether. The molar ratio of dimethyldichlorosilane to trimethylchlorosilane will influence the average chain length of the resulting linear siloxanes.
-
Hydrolysis: Slowly add deionized water to the stirred solution via the dropping funnel. The reaction is highly exothermic and produces HCl gas; therefore, the addition must be slow and the temperature controlled to below 10°C.
-
Reaction Completion: After the addition of water is complete, allow the mixture to stir for an additional hour at room temperature to ensure the completion of the hydrolysis and condensation reactions.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize the hydrochloric acid. Finally, wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting mixture of linear polysiloxanes is then purified by fractional distillation under reduced pressure to isolate this compound.[8][9]
Safety Precautions:
Dimethyldichlorosilane is a highly flammable, corrosive, and moisture-sensitive liquid. It reacts violently with water to produce toxic and corrosive hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Visualizing the Hydrolysis and Condensation Pathway
Caption: Hydrolysis of dimethyldichlorosilane followed by condensation.
Ring-Opening Polymerization (ROP) of Cyclic Siloxanes
Ring-opening polymerization is a versatile method for producing linear polysiloxanes with controlled molecular weights and narrow molecular weight distributions.[10] The most common monomer for this process is octamethylcyclotetrasiloxane (D₄).[11][12] The polymerization can be initiated by either anionic or cationic catalysts.
Mechanism and Rationale:
-
Anionic ROP: This is typically initiated by strong bases such as potassium hydroxide (KOH) or tetramethylammonium hydroxide. The initiator attacks a silicon atom in the D₄ ring, cleaving a siloxane bond and forming a silanolate active center. This active center then propagates by attacking other D₄ molecules, extending the polymer chain. The molecular weight can be controlled by the ratio of monomer to initiator and by the addition of a chain-terminating agent like trimethylsilanol.
-
Cationic ROP: This is initiated by strong acids, such as sulfuric acid or trifluoromethanesulfonic acid.[10] The acid protonates an oxygen atom in the D₄ ring, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by another monomer molecule. This process continues, leading to the formation of long-chain polysiloxanes.
To synthesize this compound via ROP, the reaction is not carried to high molecular weights. Instead, it is an "equilibration" reaction where a mixture of a cyclic siloxane (like D₄) and a chain-terminating agent (like hexamethyldisiloxane, MM) are reacted in the presence of a catalyst. The catalyst cleaves and reforms siloxane bonds in both the cyclic and linear species until a thermodynamic equilibrium is reached, resulting in a distribution of linear siloxanes of varying lengths.[13][14] By controlling the ratio of D₄ to MM, the product distribution can be shifted to favor the formation of this compound (MD₂M).
Experimental Protocol: Anionic Equilibration of D₄ and MM
Materials:
-
Octamethylcyclotetrasiloxane (D₄)
-
Hexamethyldisiloxane (MM)
-
Potassium hydroxide (KOH) or other suitable catalyst
-
Toluene (anhydrous)
-
Neutralizing agent (e.g., acetic acid)
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), charge the calculated amounts of octamethylcyclotetrasiloxane (D₄) and hexamethyldisiloxane (MM). The molar ratio of MM to D₄ will determine the average degree of polymerization of the resulting linear siloxanes.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide. The amount of catalyst will affect the reaction rate.
-
Equilibration: Heat the mixture to the desired reaction temperature (typically 80-140°C) with vigorous stirring.[10] The reaction is monitored by periodically taking samples and analyzing the composition by gas chromatography (GC).
-
Termination: Once the desired equilibrium is reached (as determined by GC analysis showing a stable concentration of this compound), cool the reaction mixture and neutralize the catalyst by adding a slight excess of a weak acid like acetic acid.
-
Purification: The product mixture is filtered to remove the neutralized catalyst salts. The solvent (if used) is removed by distillation. Finally, the desired this compound is isolated from the mixture of other linear and cyclic siloxanes by fractional distillation under reduced pressure.
Visualizing the Ring-Opening Polymerization Pathway
References
- 1. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermal absorption of cyclic and linear siloxanes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siloxanes - Silicones Europe [silicones.eu]
- 4. chembam.com [chembam.com]
- 5. Applications of Dichlorodimethylsilane in Silicone Polymers and Sealants | Aure Chemical [aurechem.com]
- 6. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
- 7. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 8. Purification [chem.rochester.edu]
- 9. usalab.com [usalab.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scientificspectator.com [scientificspectator.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of Decamethyltetrasiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decamethyltetrasiloxane (DMTS), a linear siloxane oligomer, serves as a pivotal compound in both industrial applications and fundamental chemical research. Its unique physicochemical properties, including high thermal stability, low surface tension, and excellent biocompatibility, are intrinsically linked to its molecular architecture.[1][2] This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of this compound. We will delve into the intricacies of its bonding, three-dimensional geometry, and the rotational isomerism that governs its flexibility. This document synthesizes experimental data with computational insights to offer a detailed understanding for researchers and professionals working with organosilicon compounds.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₀H₃₀O₃Si₄, is a member of the linear methylsiloxane family, often denoted as L4.[3] These compounds are characterized by a backbone of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms.[2][4] DMTS is a colorless liquid at room temperature and finds extensive use as a precursor in the synthesis of silicone polymers, a component in personal care products, and as a lubricant and cleaning agent in the electronics industry.[5][6] Its performance in these varied applications is a direct consequence of its molecular structure and the dynamic conformational changes it can undergo.
Molecular Structure of this compound
The foundational structure of this compound is a chain of four silicon atoms linked by three oxygen atoms, with ten methyl groups saturating the remaining silicon valencies.
Bonding and Key Geometric Parameters
The backbone of this compound is composed of Si-O single bonds. These bonds have a significant ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44 on the Pauling scale).[4] This results in a strong and stable bond with a high bond energy. The Si-C bonds, connecting the methyl groups to the silicon atoms, are also covalent and stable.
Key structural parameters that define the geometry of the this compound molecule are summarized in the table below.
| Parameter | Typical Value | Source(s) |
| Si-O Bond Length | ~1.64 Å | [4] |
| Si-C Bond Length | ~1.92 Å | [4] |
| Si-O-Si Bond Angle | ~142.5° | [4] |
| O-Si-O Bond Angle | ~109.5° (tetrahedral) |
The most striking feature of the siloxane chain is the wide Si-O-Si bond angle, which is considerably larger than the C-O-C angle in ethers (around 111°).[4] This open angle minimizes steric hindrance between adjacent silicon atoms and their substituents, contributing significantly to the molecule's flexibility.
Visualizing the Molecular Structure
The following diagram illustrates the basic connectivity of atoms in this compound.
Caption: Ball-and-stick representation of this compound's atomic connectivity.
Conformational Analysis: The Flexible Nature of the Siloxane Backbone
A defining characteristic of this compound and other linear siloxanes is the high degree of flexibility of the Si-O-Si backbone.[4][7] This flexibility arises from the low energy barrier to rotation around the Si-O bonds.
Rotational Isomerism
Rotation around the Si-O bonds leads to the existence of multiple conformational isomers, or conformers. These are different spatial arrangements of the molecule that can interconvert without breaking any bonds. The relative energies of these conformers determine the overall shape and properties of the molecule in the liquid state.
Potential Energy Surface
The conformational landscape of this compound can be visualized as a potential energy surface (PES), where the energy of the molecule is plotted as a function of its dihedral angles.[11][12][13][14] The minima on this surface correspond to the stable conformers, while the peaks represent the energy barriers that must be overcome for conformational changes to occur. The low rotational barriers in siloxanes result in a relatively flat potential energy surface, allowing for easy interconversion between different conformations at ambient temperatures.
Experimental and Computational Methodologies for Structural and Conformational Analysis
A variety of sophisticated techniques are employed to elucidate the molecular structure and conformational dynamics of this compound.
Experimental Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²⁹Si NMR are invaluable tools. ¹H NMR can provide information about the methyl groups, while ²⁹Si NMR is particularly sensitive to the chemical environment of the silicon atoms, offering insights into the polymer microstructure and the presence of different siloxane units (M, D, T, Q units).[15][16][17] Variable-temperature (VT) NMR experiments can be used to study the dynamic exchange between different conformers.[9][10][16][18][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of the molecule.[20][21][22][23] Characteristic absorption bands for Si-O-Si stretching and bending, as well as vibrations of the Si-CH₃ groups, can be identified to confirm the molecular structure.[21][24]
-
X-ray Diffraction (XRD): For crystalline samples, single-crystal XRD can provide precise measurements of bond lengths, bond angles, and the overall three-dimensional structure.[5] While this compound is a liquid at room temperature, XRD studies of similar crystalline siloxanes provide valuable data for understanding the fundamental geometry of the siloxane backbone.
Computational Modeling
-
Ab Initio Calculations: These quantum mechanical methods can be used to calculate the optimized geometries and relative energies of different conformers of this compound from first principles.[25]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational changes in the liquid state.[8][26][27][28][29][30] By analyzing the trajectories from an MD simulation, one can determine the distribution of dihedral angles and identify the most probable conformations.[3][30][31]
Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound, integrating both experimental and computational approaches.
Caption: Integrated workflow for the structural and conformational analysis of this compound.
Conclusion
The molecular structure of this compound, characterized by its flexible Si-O-Si backbone and wide bond angles, is the cornerstone of its diverse and valuable properties. The low barrier to rotation around the Si-O bonds gives rise to a rich conformational landscape, allowing the molecule to readily adopt various spatial arrangements. A comprehensive understanding of this structure-property relationship, achieved through a synergistic combination of experimental techniques and computational modeling, is essential for the continued development of advanced materials and formulations based on this versatile organosilicon compound.
References
- 1. pipactioncampaign.org [pipactioncampaign.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Octamethyltrisiloxane | 107-51-7 [chemicalbook.com]
- 6. pascal-man.com [pascal-man.com]
- 7. Octamethyltrisiloxane | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. chimia.ch [chimia.ch]
- 12. longdom.org [longdom.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.uleth.ca [people.uleth.ca]
- 15. unige.ch [unige.ch]
- 16. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 20. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]
- 21. gelest.com [gelest.com]
- 22. mdpi.com [mdpi.com]
- 23. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 24. researchgate.net [researchgate.net]
- 25. comp.chem.umn.edu [comp.chem.umn.edu]
- 26. Addressing the Structural Organization of Silicone Alternatives in Formulations by Molecular Dynamics Simulations and a Novel Equilibration Protocol [mdpi.com]
- 27. New Force-Field for Organosilicon Molecules in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Decamethyltetrasiloxane (CAS 141-62-8)
Abstract
This compound, registered under CAS number 141-62-8, is a linear siloxane oligomer that holds a significant position in both industrial and research settings. Also known as L4, this compound is characterized by a backbone of four silicon atoms linked by oxygen atoms, with methyl groups saturating the remaining silicon valencies. Its unique combination of properties—including low surface tension, high thermal stability, low viscosity, and chemical inertness—makes it an invaluable component in a wide array of applications, from personal care products and medical devices to advanced industrial lubricants and solvents.[1][2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, applications, safety profile, and, most critically, the analytical methodologies for its characterization. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and practical applicability.
Molecular Identity and Physicochemical Properties
This compound (DMTS) is a distinct chemical entity with the molecular formula C₁₀H₃₀O₃Si₄.[2][5][6][7] Its structure is defined by a linear chain of alternating silicon and oxygen atoms, capped with trimethylsilyl groups. This structure is fundamental to its physical and chemical behavior.
Caption: Chemical structure of this compound (C₁₀H₃₀O₃Si₄).
The key physicochemical properties of DMTS are summarized in the table below. This data is critical for its application in formulation development, process chemistry, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 141-62-8 | [6][7] |
| Molecular Weight | 310.69 g/mol | [5][8] |
| Appearance | Colorless, clear liquid | [3][8][9] |
| Density | 0.853 - 0.854 g/mL at 25 °C | [9] |
| Boiling Point | 194 - 195 °C | [3][9] |
| Melting Point | -68 °C | [3][9] |
| Flash Point | 62 - 63 °C (closed cup) | [9] |
| Vapor Density | >1 (air = 1.0) | |
| Refractive Index | n20/D 1.389 | |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, lighter hydrocarbons, and petroleum ether.[10][11][12] |
Its low viscosity, low surface tension, and high volatility are defining features that drive its use as a spreading agent and emollient.[1][2][4][12] Furthermore, the siloxane backbone imparts significant thermal stability and resistance to oxidation.[4][10]
Core Applications in Scientific and Pharmaceutical Contexts
The unique properties of DMTS make it a versatile tool for researchers and drug development professionals. Its applications are not merely incidental but are a direct consequence of its molecular structure.
-
Precursor for Advanced Polymers: DMTS serves as a critical monomer or intermediate in the synthesis of more complex silicone polymers.[1][3] These polymers are foundational materials for medical devices, tubing for pharmaceutical manufacturing, and biocompatible implants, where purity and predictable polymerization are paramount.[3][13]
-
Excipient and Vehicle in Formulations: In the pharmaceutical and personal care sectors, DMTS is used as a volatile excipient.[12][13] Its emollient properties provide a smooth, non-greasy feel in topical creams and ointments.[3][12] Its volatility allows it to spread easily and then evaporate, leaving a thin film of the active pharmaceutical ingredient (API) on the skin. This causality—using volatility to achieve uniform API deposition—is a key formulation strategy.
-
Specialty Solvent and Diluent: Its ability to dissolve a range of non-polar substances makes it an effective solvent or diluent in specific applications.[5][14] In a laboratory setting, it can be used for cleaning sensitive electronic or optical components due to its low surface tension and residue-free evaporation.[1]
-
Industrial and Research Lubricants: For high-precision equipment, DMTS functions as a clean, thermally stable lubricant.[1][3] This is particularly relevant in the manufacturing of sensitive medical or analytical devices where contamination by conventional oils would be unacceptable.
Analytical Methodologies: A Self-Validating Approach
Accurate characterization and quantification of DMTS are essential for quality control, stability testing, and regulatory compliance. The primary challenge in siloxane analysis is the ubiquitous nature of silicones in the laboratory environment, which necessitates rigorous, self-validating protocols to prevent sample contamination.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
Gas chromatography is the premier technique for analyzing volatile methyl siloxanes (VMSs) like DMTS.[15][16][17] Coupling it with a mass spectrometer provides definitive identification and sensitive quantification.
Causality Behind Method Selection: The volatility and thermal stability of DMTS make it an ideal candidate for GC analysis. Mass spectrometry is chosen as the detector for its high selectivity and ability to confirm the identity of the analyte based on its mass spectrum, which is crucial for distinguishing it from other siloxane impurities or column bleed.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Detailed Protocol: Quantification of DMTS by GC-MS
This protocol is a self-validating system designed to ensure accuracy and minimize contamination.
-
Preparation of Standards and Samples:
-
Stock Solution: Prepare a 1000 µg/mL stock solution of DMTS certified reference material in hexane.
-
Calibration Standards: Perform serial dilutions of the stock solution in hexane to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard (ISTD): To a separate volumetric flask, add an appropriate internal standard (e.g., Dodecane) to hexane to create an ISTD spiking solution. The ISTD is chosen for its chromatographic separation from DMTS and lack of interference.
-
Sample Preparation: Accurately weigh the sample matrix (e.g., 100 mg of a topical cream) into a vial. Add a known volume of hexane and vortex thoroughly to extract the DMTS. Centrifuge to separate solids. Transfer a precise aliquot of the hexane layer to a GC vial.
-
Spiking: Add a consistent volume of the ISTD solution to all calibration standards and prepared samples. This corrects for variations in injection volume and instrument response.
-
-
Instrumental Analysis:
-
System: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) source.[18]
-
Column Selection: Use a low-bleed capillary column such as a DB-5MS or equivalent. The choice is critical to minimize siloxane bleed from the column itself, which can interfere with analysis.[19]
-
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program ensures good separation from solvents and other volatile components.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for DMTS (e.g., m/z 207, 295) and the internal standard.[5] Full scan mode can be used for initial identification.
-
-
-
Data Processing and Quality Control:
-
Calibration: Generate a calibration curve by plotting the peak area ratio (DMTS/ISTD) against the concentration of the calibration standards. A linear regression with R² > 0.995 is required.
-
Quantification: Calculate the concentration of DMTS in the samples using the calibration curve.
-
Trustworthiness Checks:
-
Solvent Blank: Inject a hexane blank before and after the sequence to check for system contamination.
-
Spiked Sample: Analyze a sample matrix spiked with a known amount of DMTS to assess recovery and matrix effects. Recovery should typically be within 80-120%.
-
Continuing Calibration Verification (CCV): Inject a mid-level calibration standard every 10-15 samples to verify instrument stability. The result should be within ±15% of the expected value.
-
-
Spectroscopic Characterization
While GC-MS is used for quantification, spectroscopic methods are invaluable for structural confirmation and functional group analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for confirming the presence of key functional groups in DMTS. The spectrum is dominated by characteristic siloxane and methyl group absorptions.[6][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. For DMTS, the spectra are relatively simple, confirming the high symmetry of the molecule.
| Analytical Technique | Characteristic Data/Signals | Source(s) |
| FTIR (Neat Liquid) | Strong Si-O-Si stretching bands (~1000-1100 cm⁻¹), Si-CH₃ rocking (~800-850 cm⁻¹), and C-H stretching from methyl groups (~2960 cm⁻¹). | [5][6] |
| ¹H NMR (in CDCl₃) | Two primary signals are expected: one for the terminal trimethylsilyl protons and another for the internal dimethylsilyl protons, both appearing around 0.05-0.1 ppm. | [21][22] |
| ¹³C NMR (in CDCl₃) | Two distinct signals for the methyl carbons, corresponding to the terminal and internal silicon atoms. | [21][22] |
| Mass Spectrometry (EI) | Characteristic fragment ions at m/z 295 ([M-CH₃]⁺) and the base peak often at m/z 207. | [5][7][22] |
Safety, Toxicology, and Handling
DMTS is generally considered to have low acute toxicity.[10][23][24] However, as a combustible liquid and a chemical substance, proper handling procedures are mandatory.[8][10]
-
Acute Toxicity: Based on available data, DMTS has low acute oral, dermal, and inhalation toxicity.[23][25] The oral LD50 in rats is reported to be >1000 mg/kg.[8]
-
Irritation: It is not classified as a primary skin or eye irritant, though prolonged contact may cause mild irritation.[8][10][24]
-
Sensitization and Mutagenicity: It is not considered a skin sensitizer and is not classified for germ cell mutagenicity.[8][24]
-
Handling Precautions:
-
Work in a well-ventilated area to avoid accumulation of vapors.[8]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[8][9][10]
-
Use proper grounding procedures during transfers to prevent static discharge.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[1][10]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8][10] At temperatures above 150 °C, it can slowly react with oxygen in the air.[10]
Environmental Considerations
While highly useful, the environmental fate of siloxanes is an area of active research. DMTS is not considered readily biodegradable.[1] Its primary mode of removal from aquatic systems is through volatilization.[26] Once in the atmosphere, it undergoes degradation through reaction with hydroxyl radicals.[26] Responsible disposal in accordance with local and national regulations is essential to prevent environmental release.[1][8]
Conclusion
This compound (CAS 141-62-8) is a foundational material in modern chemical science and product development. Its well-defined physicochemical properties directly inform its diverse applications, from being a building block for advanced biocompatible polymers to a functional excipient in pharmaceutical formulations. For the scientists and researchers who work with this compound, a deep understanding of its characteristics, coupled with robust and self-validating analytical methods like GC-MS, is paramount. This guide provides the technical framework and actionable protocols necessary to harness the capabilities of DMTS while ensuring the highest standards of safety, quality, and scientific integrity.
References
- 1. innospk.com [innospk.com]
- 2. CAS 141-62-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Why this compound is a Game Changer for Innovative Chemical Materials-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 5. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrasiloxane, decamethyl- [webbook.nist.gov]
- 7. Tetrasiloxane, decamethyl- [webbook.nist.gov]
- 8. gelest.com [gelest.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 1.5 cST Dimethicone -Decamethyltetrasiloxane SUNSIL DM 1.5 | Sunoit Silicones [sunoit.com]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [guidechem.com]
- 15. shimadzu.com [shimadzu.com]
- 16. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. Page loading... [guidechem.com]
- 22. This compound(141-62-8) 13C NMR spectrum [chemicalbook.com]
- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 24. fr.cpachem.com [fr.cpachem.com]
- 25. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Decamethyltetrasiloxane IUPAC name and synonyms
An In-Depth Technical Guide on the Nomenclature of Decamethyltetrasiloxane
Introduction
This compound is a linear, non-cyclic siloxane oligomer that serves as a fundamental component in a wide array of scientific and industrial applications. Its unique properties, such as low surface tension, excellent thermal stability, and lubricating capabilities, make it a preferred ingredient in personal care products, industrial lubricants, sealants, and as a chemical intermediate for the synthesis of more complex silicone polymers.[1] Given its prevalence, a precise understanding of its nomenclature is paramount for researchers, scientists, and drug development professionals to ensure clarity, avoid ambiguity in experimental records, and maintain data integrity across global databases.
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) name, common synonyms, and registered identifiers for this compound. It is designed to serve as an authoritative reference for accurate chemical communication and documentation.
Part 1: Definitive Chemical Identification
The foundation of unambiguous chemical communication lies in the use of standardized, systematic identifiers that describe the exact molecular structure.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds. For this compound, there are two primary systematic names encountered in chemical literature:
-
[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane [2][3]: This is a highly descriptive IUPAC name that precisely details the nested structure of the molecule, treating it as a silane derivative. It articulates how dimethylsilyl groups are bonded to trimethylsilyloxy groups.
-
1,1,1,3,3,5,5,7,7,7-Decamethyltetrasiloxane [2][3][4][5][6][7]: This is the most common systematic name. It clearly identifies the core structure as a "tetrasiloxane" (a chain of four silicon atoms linked by oxygen atoms) and specifies that ten ("deca-") methyl groups are attached to these silicon atoms at the indicated positions.
While the former is more structurally explicit according to formal IUPAC rules, the latter is more widely adopted in chemical databases and literature for its clarity and directness in describing the siloxane backbone.
Chemical Abstracts Service (CAS) Registry Number
To eliminate any confusion arising from multiple naming conventions, the Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every known chemical substance. This number is a global standard used in scientific literature, regulatory submissions, and commercial catalogs.
The CAS number is the most reliable identifier for this compound, as it is specific to this single substance regardless of the name used.
Molecular Structure and Formulae
Machine-readable formats are essential for computational chemistry and database searches. These identifiers provide an unambiguous representation of the molecular structure.
-
SMILES String: C--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)C[3][4]
-
InChI String: 1S/C10H30O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H3[3][7]
Part 2: Synonyms and Common Identifiers
In practice, a variety of names for this compound are used across different contexts, from laboratory research to industrial manufacturing.
Common Name
-
This compound : This is the most frequently used name in commercial and general scientific contexts.[9][10] It is descriptive enough for common use while being less cumbersome than the full IUPAC name.
Systematic and Semi-Systematic Synonyms
Several other names based on chemical structure are also found in technical documents and databases:
-
1,1,3,3-Tetramethyl-1,3-bis(trimethylsiloxy)disiloxane[3]
Trade Names and Industrial Codes
In commercial settings, this compound is often referred to by trade names or internal company codes, which typically denote a specific purity, viscosity, or formulation.
Part 3: Data Summary and Visualization
For ease of reference, the key identifiers and basic physical properties of this compound are summarized below.
Data Presentation
Table 1: Key Identifiers and Properties of this compound
| Identifier Type | Value | Reference(s) |
| IUPAC Name | [dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane | [2][3] |
| Systematic Name | 1,1,1,3,3,5,5,7,7,7-Decamethyltetrasiloxane | [2][4][7] |
| Common Name | This compound | |
| CAS Number | 141-62-8 | [1][2][4][9] |
| Molecular Formula | C₁₀H₃₀O₃Si₄ | [8][2][4][9] |
| Molecular Weight | 310.69 g/mol | [8][1][2][4][9] |
| SMILES | C--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)C | [4] |
| InChI Key | YFCGDEUVHLPRCZ-UHFFFAOYSA-N | [3][7] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 194 °C | [8][1] |
| Melting Point | -68 °C | [1] |
| Density | ~0.854 g/mL at 25 °C | [1][3] |
Mandatory Visualization
The following diagram illustrates the relationship between the core chemical entity and its various identifiers, highlighting the central role of the CAS number in linking all synonyms.
Caption: Hierarchical relationship of this compound identifiers.
Part 4: Causality and Best Practices in Nomenclature
The existence of multiple names for a single chemical is a common challenge stemming from historical naming conventions, the evolution of systematic rules (IUPAC), and commercial branding. This complexity necessitates a rigorous approach to identification in a professional setting.
Expert Recommendations for Researchers:
-
Prioritize the CAS Number: For all database entries, experimental reports, and publications, the CAS number (141-62-8) should be the primary identifier. It is the only universally unique and stable designation for this compound.
-
Initial Specification: In any formal document, it is best practice to introduce the compound by its full systematic name (e.g., 1,1,1,3,3,5,5,7,7,7-Decamethyltetrasiloxane) alongside its CAS number upon first mention.
-
Consistent Usage: After the initial, precise identification, the common name "this compound" can be used throughout the remainder of the document for improved readability.
-
Procurement and SDS: When sourcing materials, cross-reference the product name and any trade names with the CAS number provided on the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) to ensure the correct material is being acquired.
Adherence to these practices constitutes a self-validating system, ensuring that the work is reproducible, and its data is accurately indexed and searchable.
Conclusion
This compound is identified by a range of names, from highly descriptive IUPAC nomenclature to common trade names. For the scientific and research community, a mastery of this nomenclature is essential for maintaining accuracy and clarity in communication. By prioritizing the CAS number (141-62-8) as the definitive identifier and following best practices for documentation, professionals can effectively navigate the complexities of chemical terminology and uphold the highest standards of scientific integrity.
References
- 1. This compound | 141-62-8 [chemicalbook.com]
- 2. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 141-62-8 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. gelest.com [gelest.com]
- 6. ewg.org [ewg.org]
- 7. Tetrasiloxane, decamethyl- [webbook.nist.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 141-62-8 | TCI AMERICA [tcichemicals.com]
- 11. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Decamethyltetrasiloxane
Introduction: The Profile of a Versatile Siloxane
Decamethyltetrasiloxane (MD₂M), a linear siloxane oligomer, is a compound of significant interest across diverse scientific and industrial fields.[1] Its unique physicochemical properties, including excellent thermal stability, low surface tension, low volatility, and high chemical resistance, make it a preferred component in applications ranging from cosmetics and personal care products to industrial lubricants, sealants, and medical devices.[1][2][3] In research and development, particularly within pharmaceuticals, understanding the thermal limits and degradation pathways of such excipients is paramount to ensuring product stability, safety, and efficacy.
This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will delve into the mechanisms of its decomposition under both inert and oxidative atmospheres, present methodologies for its analytical characterization, and offer insights grounded in established scientific principles to support researchers in their experimental design and data interpretation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₃₀O₃Si₄ | [1][4] |
| Molar Mass | 310.69 g/mol | [1][4] |
| Appearance | Colorless clear liquid | [1][5] |
| Boiling Point | 194 °C | [1][4][6] |
| Melting Point | -68 °C | [1][4][6] |
| Density | ~0.854 g/mL at 25 °C | [4][6] |
| Flash Point | 62 °C (144 °F) | [6][7] |
| Vapor Pressure | 0.975 mmHg @ 35.3 °C | [5] |
Section 1: Thermal Stability and Decomposition Onset
This compound is generally considered stable under normal storage conditions.[5][7] However, its stability is finite and highly dependent on temperature and the surrounding atmosphere. Elevated temperatures provide the necessary activation energy to initiate bond cleavage and subsequent decomposition reactions.
Decomposition in an Inert Atmosphere (Pyrolysis)
In the absence of oxygen, the thermal degradation of linear polysiloxanes like this compound proceeds via pyrolysis. The process is primarily driven by the cleavage of the silicon-carbon (Si-C) bond, which has a lower bond energy compared to the silicon-oxygen (Si-O) backbone. Studies combining experimental analysis with computational simulations have shown that Si–C bond cleavage reactions have the lowest Gibbs free energy barriers.[8] The decomposition of the related octamethyltrisiloxane (MDM) also initiates with the cleavage of Si-C bonds.[9] This initial step generates highly reactive radical species that propagate further decomposition reactions.
Recent research indicates that this compound can exhibit poor thermal stability even at moderately elevated temperatures, with one study showing a decomposition rate of approximately 1.82% after 72 hours at 200°C, rendering it unsuitable for long-term applications at or above this temperature.[8]
Decomposition in an Oxidative Atmosphere
The presence of oxygen significantly alters the decomposition pathway and lowers the thermal stability threshold. Silicones can begin to slowly react with atmospheric oxygen at temperatures as low as 150°C.[5] This thermo-oxidative degradation is a more complex, multi-step process.[10] The initial stages involve free radical mechanisms, leading to the formation of a different suite of byproducts compared to pyrolysis.[10] As temperatures increase, these reactions become more pronounced. For instance, traces of benzene, a known carcinogen, may form when silicones are heated in air above 230°C.[5] Ultimately, extensive oxidation leads to the formation of silicon dioxide (silica), carbon oxides, and water.[7][10]
| Atmosphere | Onset Temperature | Primary Decomposition Byproducts | Source(s) |
| Inert (e.g., N₂, Ar) | > 200 °C | Methane, Ethane, Ethene, CO, CO₂, Cyclic Siloxanes | [8] |
| Oxidative (Air) | > 150 °C | Formaldehyde, Organic Acid Vapors, Silicon Dioxide, Carbon Oxides, Benzene (>230°C) | [5][7][11] |
Section 2: Mechanistic Decomposition Pathways
Understanding the specific chemical reactions that occur during thermal degradation is critical for predicting byproducts and designing stable formulations.
Pyrolytic Decomposition Mechanism
The primary pathway for the initial decomposition in an inert atmosphere is the homolytic cleavage of a silicon-carbon bond, leading to the formation of a silyl radical and a methyl radical.[8][9] The highly reactive methyl radical can then abstract a hydrogen atom from another siloxane molecule, producing methane (CH₄), a key gaseous product detected in pyrolysis experiments.[8][9] The resulting silyl radical can undergo further rearrangement and fragmentation, leading to the formation of various smaller volatile siloxanes and other hydrocarbon gases like ethane and ethene.[8]
Caption: Pyrolytic decomposition pathway of this compound.
Oxidative Decomposition Mechanism
In the presence of oxygen, the decomposition is initiated by the formation of hydroperoxides on the methyl groups. These unstable intermediates decompose to create a variety of oxygenated organic compounds and radicals. The process ultimately leads to the complete oxidation of the organic side chains and the formation of a stable silica (SiO₂) network. This pathway accounts for the generation of byproducts such as formaldehyde, carbon monoxide, and carbon dioxide.[10][11]
Caption: Oxidative decomposition pathway of this compound.
Section 3: Standardized Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[12][13] TGA measures changes in mass as a function of temperature, directly quantifying decomposition, while DSC measures the heat flow associated with thermal transitions.[13][14]
Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the determination of thermal decomposition temperatures and mass loss profiles.
Objective: To quantify the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the this compound liquid sample into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere Selection:
-
For Pyrolysis: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
-
For Oxidative Decomposition: Use a purge gas of dry air or a specified oxygen/nitrogen mixture at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min. This rate is a standard compromise between resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Identify the temperatures corresponding to specific mass loss percentages (e.g., 5% and 10%) and the temperature of the maximum rate of decomposition from the derivative curve (DTG).
-
Protocol: Differential Scanning Calorimetry (DSC)
This protocol is used to identify thermal transitions such as melting, crystallization, or glass transitions, which can complement TGA data.
Objective: To measure heat flow and identify thermal transitions in this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Hermetically seal 5-10 mg of the liquid sample in an aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.
-
Atmosphere Selection: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Thermal Program:
-
Equilibrate the sample at a low starting temperature, e.g., -100°C, to observe any low-temperature transitions.
-
Ramp the temperature to 250°C at a heating rate of 10 °C/min.
-
Hold isothermally for 2 minutes.
-
Cool the sample back to -100°C at a controlled rate of 10 °C/min to observe crystallization events.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization) to determine transition temperatures and enthalpy changes.
-
Caption: General experimental workflow for TGA and DSC analysis.
Conclusion
The thermal stability of this compound is a critical parameter defined by both temperature and the chemical environment. In inert atmospheres, its decomposition is primarily initiated by Si-C bond cleavage at temperatures above 200°C, leading to the formation of gaseous hydrocarbons and volatile cyclic siloxanes.[8] The presence of oxygen significantly lowers this stability threshold to around 150°C, promoting an oxidative degradation pathway that yields formaldehyde, organic acids, and ultimately, silicon dioxide.[5][11] A thorough understanding of these distinct decomposition mechanisms, verified through rigorous analytical techniques like TGA and DSC, is essential for professionals in research and drug development to ensure the safe and effective application of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Thermal stability and pyrolysis mechanism of this compound (MD2M) as a working fluid for organic Rankine cycle [ideas.repec.org]
- 9. Thermal stability and thermal decomposition mechanism of octamethyltrisiloxane (MDM): Combined experiment, ReaxFF-MD and DFT study [ideas.repec.org]
- 10. gelest.com [gelest.com]
- 11. gelest.com [gelest.com]
- 12. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. particletechlabs.com [particletechlabs.com]
The Solubility of Decamethyltetrasiloxane in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists
Introduction: Understanding Decamethyltetrasiloxane
This compound (CAS No. 141-62-8), a linear siloxane with the chemical formula C10H30O3Si4, is a key ingredient in a multitude of advanced applications, from personal care products to industrial lubricants and drug delivery systems.[1][2] Its unique physicochemical properties, including low surface tension, high thermal stability, and excellent spreadability, make it a valuable component for formulators.[3][4] A critical parameter dictating its utility and performance is its solubility in various organic solvents. This guide provides an in-depth technical exploration of the solubility of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals.
This compound is a non-polar, colorless, and clear liquid with a low viscosity.[5] Its molecular structure, characterized by a flexible siloxane backbone (Si-O-Si) shielded by non-polar methyl groups, is the primary determinant of its solubility behavior.[6] This unique structure results in weak intermolecular forces, primarily London dispersion forces, which govern its interactions with other molecules.[7]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for predicting and explaining its solubility. The table below summarizes key properties.
| Property | Value | Source(s) |
| Chemical Formula | C10H30O3Si4 | [1][2] |
| Molecular Weight | 310.69 g/mol | [2] |
| Appearance | Colorless clear liquid | [2] |
| Density | 0.854 g/mL at 25 °C | [1] |
| Boiling Point | 194 °C | [2][5] |
| Melting Point | -68 °C | [2][5] |
| Vapor Pressure | 73 Pa at 25 °C | [8] |
| Refractive Index | n20/D 1.389 | [2][5] |
| Water Solubility | Insoluble (<0.1 mg/L) | [1][8] |
Principles of Solubility: A Theoretical Framework
The solubility of a substance is governed by the fundamental principle of "like dissolves like." This adage is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG_mix) determines the spontaneity of the process. For two substances to be miscible, ΔG_mix must be negative. This is influenced by the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix).
ΔG_mix = ΔH_mix - TΔS_mix
The entropy of mixing generally favors the dissolution process as it leads to a more disordered system.[6] Therefore, the enthalpy of mixing, which is a measure of the energy changes associated with intermolecular interactions, becomes the critical factor.
This compound is a non-polar molecule due to the low electronegativity difference between silicon and carbon and the symmetrical arrangement of the methyl groups around the siloxane backbone. This results in weak van der Waals forces, specifically London dispersion forces, as the predominant intermolecular interactions.[7]
Consequently, this compound will readily dissolve in or be miscible with other non-polar organic solvents that also exhibit similar intermolecular forces. In contrast, it will be immiscible with highly polar solvents, such as water, where the strong hydrogen bonding network between water molecules would require a significant energy input to be disrupted by the non-polar siloxane.
The following diagram illustrates the key molecular interactions that influence the solubility of this compound in polar and non-polar solvents.
Caption: Favorable vs. Unfavorable Mixing Scenarios.
Solubility Profile of this compound in Common Organic Solvents
While precise quantitative solubility data for this compound is not widely published in readily accessible literature, a comprehensive qualitative profile can be compiled from various sources. The following table summarizes the known solubility characteristics in a range of organic solvents.
| Solvent Class | Solvent | Solubility | Source(s) |
| Alcohols | Ethanol | Soluble | [1] |
| Lower Alcohols | Miscible | [5] | |
| Ketones | Acetone | Soluble | [1] |
| Aromatic Hydrocarbons | Benzene | Soluble | [9][10] |
| Toluene | Soluble | [9] | |
| Aliphatic Hydrocarbons | Lighter Hydrocarbons | Soluble | [9] |
| Petroleum Ether | Soluble | [9] | |
| Ethers | Esters | Miscible | [5] |
| Oils | Mineral Oils | Miscible | [5] |
| Polar Aprotic | DMSO | Soluble | [7] |
| Water | Water | Insoluble | [1] |
Experimental Protocol for Determining Solubility/Miscibility
For novel solvent systems or for quantifying solubility, a standardized experimental approach is crucial. The following protocol outlines a robust method for determining the solubility or miscibility of this compound in an organic solvent at a given temperature. This protocol is designed to be a self-validating system by approaching equilibrium from both undersaturated and saturated states.
Objective:
To determine the qualitative miscibility and, if applicable, the quantitative solubility of this compound in a test organic solvent at a specified temperature.
Materials:
-
This compound (purity ≥ 97%)
-
Test organic solvent (analytical grade)
-
Calibrated positive displacement pipettes or analytical balance
-
Temperature-controlled water bath or incubator
-
Vortex mixer
-
Centrifuge (optional)
-
Clear glass vials with solvent-resistant caps
Experimental Workflow Diagram:
Caption: Step-by-step workflow for solubility assessment.
Step-by-Step Methodology:
Part 1: Qualitative Miscibility Determination
-
Preparation: In a series of clear glass vials, prepare mixtures of this compound and the test solvent in various volume/volume ratios (e.g., 1:9, 1:1, 9:1). Ensure the total volume in each vial is sufficient for clear observation (e.g., 5 mL).
-
Equilibration: Place the sealed vials in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C) for at least 30 minutes to reach thermal equilibrium.
-
Mixing: Vigorously mix each vial using a vortex mixer for 1-2 minutes to ensure intimate contact between the two liquids.
-
Observation: Return the vials to the temperature-controlled bath and allow them to stand undisturbed for at least one hour. Visually inspect each vial for signs of immiscibility, such as the formation of two distinct layers, cloudiness (turbidity), or the presence of droplets.
-
Interpretation:
-
Miscible: If all ratios result in a single, clear, and homogenous phase, the two liquids are considered miscible at the tested temperature.
-
Partially Miscible or Immiscible: If two distinct layers form or the solution remains cloudy, the liquids are not fully miscible. Proceed to Part 2 for quantitative analysis.
-
Part 2: Quantitative Solubility Determination (for partially miscible or immiscible systems)
-
Preparation of Saturated Solution: In a larger vial, add a known volume or mass of the test solvent. Incrementally add known volumes or masses of this compound, vortexing after each addition, until a slight excess of the siloxane is visible as a separate phase, indicating saturation.
-
Equilibration: Seal the vial and place it in the temperature-controlled water bath. Allow the mixture to equilibrate for an extended period (e.g., 24 hours), with intermittent gentle agitation, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow for complete phase separation. If separation is slow, the vial can be centrifuged at the controlled temperature.
-
Sampling: Carefully extract a known volume of the solvent-rich phase (the supernatant) using a pipette, ensuring not to disturb the this compound-rich phase.
-
Analysis: Determine the concentration of this compound in the sampled aliquot using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or weight percent.
Conclusion and Future Perspectives
This compound exhibits broad solubility in a wide range of non-polar and moderately polar organic solvents, a direct consequence of its molecular structure and weak intermolecular forces. Its immiscibility with water is also a key characteristic for many of its applications. While comprehensive quantitative solubility data remains sparse in public literature, the principles of "like dissolves like" provide a robust framework for predicting its behavior in various solvent systems. The experimental protocol outlined in this guide offers a reliable method for determining solubility in novel systems, enabling researchers and formulators to make informed decisions in product development and scientific investigation. Future research focusing on the systematic measurement and publication of quantitative solubility data for this compound and other linear siloxanes in a wider array of organic solvents would be of significant value to the scientific community.
References
- 1. This compound CAS#: 141-62-8 [m.chemicalbook.com]
- 2. This compound | 141-62-8 [chemicalbook.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent compatibility of poly(dimethylsiloxane)-based microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicones.eu [silicones.eu]
- 7. sicyon.com [sicyon.com]
- 8. Cas 141-62-8,this compound | lookchem [lookchem.com]
- 9. mb.uni-paderborn.de [mb.uni-paderborn.de]
- 10. dl.icdst.org [dl.icdst.org]
An In-Depth Technical Guide to the Vapor Pressure and Volatility of Decamethyltetrasiloxane for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the vapor pressure and volatility of decamethyltetrasiloxane (DMTS), a linear volatile methyl siloxane (VMS). Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of DMTS, methodologies for their measurement, and the practical implications of its volatility in pharmaceutical formulations.
Introduction: Understanding the Significance of this compound's Volatility
This compound (CAS No. 141-62-8), a non-cyclic silicone oligomer, is a key ingredient in numerous industrial and consumer products, prized for its unique combination of properties including low surface tension, high thermal stability, and controlled volatility.[1][2][3] In the pharmaceutical and personal care sectors, the volatility of DMTS is not a mere physical characteristic but a critical functional attribute. It governs the sensory experience of topical products, influences the concentration and delivery of active pharmaceutical ingredients (APIs), and dictates formulation strategies.[4][5][6]
This guide will provide a detailed exploration of the vapor pressure of DMTS as a primary indicator of its volatility, present a robust experimental protocol for its measurement, and discuss its application as a volatile excipient in advanced drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of DMTS is essential for its effective application. Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₃₀O₃Si₄ | [7] |
| Molecular Weight | 310.69 g/mol | [7] |
| Appearance | Colorless, clear liquid | [1] |
| Boiling Point | 194 °C (at 101.3 kPa) | [8] |
| Melting Point | -68 °C | [8] |
| Density | 0.854 g/mL at 25 °C | [9] |
| Vapor Pressure | 73 Pa (0.548 mmHg) at 25 °C | [10] |
| 40 mmHg at 104 °C | [9] | |
| Enthalpy of Vaporization (ΔH_vap) | 48.2 kJ/mol at 358 K | [5] |
Vapor Pressure of this compound: A Deeper Dive
Vapor pressure is a critical measure of a liquid's tendency to evaporate. The relationship between temperature and vapor pressure is non-linear and can be accurately described by the Antoine equation.
The Antoine Equation
The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature for pure substances:
log₁₀(P) = A - (B / (C + T))
Where:
-
P is the vapor pressure.
-
T is the temperature.
-
A, B, and C are component-specific constants.
-
A = 9.855
-
B = 1965.8
-
C = 200.4
Disclaimer: These constants are calculated based on a limited dataset and should be used as an estimation. For high-precision applications, experimental determination across a wider temperature range is recommended.
The following diagram illustrates the logical workflow for determining these constants.
Caption: Workflow for calculating Antoine equation constants.
Experimental Determination of Vapor Pressure: The Isoteniscope Method
For a self-validating system of protocols, the isoteniscope method, as standardized by ASTM D2879, provides a reliable means of determining the vapor pressure of volatile liquids like DMTS.[11][12][13]
Principle of the Isoteniscope Method
The isoteniscope is a U-tube manometer that allows for the measurement of the vapor pressure of a liquid in a closed system, free from air and other non-condensable gases. The pressure of an inert gas is adjusted to balance the vapor pressure of the liquid at a given temperature.
Experimental Protocol
Materials and Apparatus:
-
This compound (DMTS) sample
-
Isoteniscope apparatus
-
Constant-temperature bath
-
Vacuum pump
-
Pressure measurement device (manometer)
-
Temperature measurement device (calibrated thermometer or thermocouple)
-
Inert gas source (e.g., nitrogen)
Procedure:
-
Sample Preparation: Introduce a sufficient amount of DMTS into the isoteniscope bulb to fill it and the short arm of the manometer.
-
Degassing: Connect the isoteniscope to a vacuum system and carefully evacuate the apparatus to remove dissolved air. This is a critical step to ensure that the measured pressure is solely due to the vapor of the DMTS. The sample may be gently heated under vacuum to facilitate the removal of dissolved gases.
-
Temperature Equilibration: Place the isoteniscope in the constant-temperature bath set to the desired temperature. Allow sufficient time for the sample to reach thermal equilibrium.
-
Pressure Balancing: Slowly introduce an inert gas into the system until the liquid levels in both arms of the U-tube manometer are equal. This indicates that the pressure of the inert gas is equal to the vapor pressure of the DMTS at that temperature.
-
Data Recording: Record the temperature and the pressure of the inert gas.
-
Repeatability: Repeat the measurement at various temperatures to obtain a vapor pressure curve.
The following diagram illustrates the experimental setup for the isoteniscope method.
Caption: Experimental setup for vapor pressure measurement using the isoteniscope method.
Volatility of this compound in Drug Development
The volatility of excipients plays a crucial role in the performance of topical and transdermal drug delivery systems.[4][8][14] Volatile components can enhance the thermodynamic activity of the API, leading to improved skin penetration.[4][7]
DMTS as a Volatile Carrier
This compound's controlled volatility makes it an excellent carrier in topical formulations.[2][3] Upon application to the skin, DMTS spreads easily due to its low surface tension and then begins to evaporate. This evaporation leads to an increase in the concentration of the dissolved or suspended API on the skin's surface, creating a supersaturated state that can enhance its penetration into the stratum corneum.[4]
Formulation Strategies
The inclusion of DMTS in a formulation can be a strategic approach to improve the delivery of poorly soluble drugs.[9] By dissolving the API in a blend of volatile and non-volatile solvents, where DMTS is a key volatile component, formulators can achieve a rapid initial drug flux followed by a sustained release profile.
The logical relationship for this mechanism is depicted below:
Caption: Mechanism of enhanced drug delivery with a volatile excipient like DMTS.
Conclusion
This compound is a versatile linear siloxane whose volatility is a key determinant of its functionality in a range of applications, particularly in the pharmaceutical and personal care industries. A thorough understanding of its vapor pressure, which can be accurately determined using methods like the isoteniscope technique, is essential for formulators. By leveraging its controlled volatility, researchers and drug development professionals can design more effective and aesthetically pleasing topical and transdermal delivery systems.
References
- 1. chemicaltweak.com [chemicaltweak.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | The role of excipients in promoting topical and transdermal delivery: Current limitations and future perspectives [frontiersin.org]
- 4. CA2692610C - Pharmaceutical preparations containing highly volatile silicones - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Measuring Vapor Pressure with an Isoteniscope: A Hands-On Introduction to Thermodynamic Concepts | Semantic Scholar [semanticscholar.org]
- 13. ondrugdelivery.com [ondrugdelivery.com]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Decamethyltetrasiloxane: A Versatile Siloxane in Advanced Research
An In-Depth Technical Guide to the Safe Handling and Management of Decamethyltetrasiloxane for Research and Development Professionals
This compound (CAS No. 141-62-8), a linear organosiloxane, is a compound of significant interest within the scientific community, particularly in the realms of materials science, drug development, and as a chemical intermediate.[1][2][3] Its characteristic properties, including thermal stability, low surface tension, and biocompatibility, make it a valuable component in a wide array of applications, from personal care products to specialized industrial lubricants and sealants.[3][4] For researchers and scientists, understanding the nuanced safety protocols and handling requirements of this compound is paramount to ensuring a safe and productive laboratory environment. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in authoritative safety data and field-proven insights.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a substance is the first step in a robust safety assessment. These properties dictate its behavior under various conditions and inform the necessary handling and storage precautions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₃₀O₃Si₄ | [1][3][5] |
| Molecular Weight | 310.68 g/mol | [3][5][6] |
| Appearance | Colorless, clear liquid | [3][5][7] |
| Boiling Point | 194 °C | [3][4][7] |
| Melting Point | -68 °C | [3][4][7] |
| Flash Point | 62 °C (closed cup) | [7][8] |
| Density | 0.854 g/cm³ at 25 °C | [4][7] |
| Vapor Density | 10.73 (Air = 1.0) | [7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][9] The primary hazards are its flammability and acute oral toxicity.
-
GHS Classification :
-
Signal Word : Warning[1]
-
Hazard Statements :
-
Precautionary Statements :
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2][7][10]
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P403+P235: Store in a well-ventilated place. Keep cool.[1][7][10]
-
P501: Dispose of contents/container to a licensed waste disposal facility.[1]
-
Toxicological Profile: A Substance of Low Acute Concern with Caveats
While classified as harmful if swallowed, this compound generally exhibits a low order of acute toxicity via dermal and inhalation routes.[9][11] Studies on analogous short-chain siloxanes indicate they are not typically skin or eye irritants, nor are they potent sensitizers.[9] However, it is crucial to note that some studies on siloxanes have raised concerns about potential endocrine-disrupting properties, warranting a cautious approach in handling.[9]
-
Oral Toxicity : Harmful if swallowed. The oral LD50 in rats is greater than 2,000 mg/kg.[7] Ingestion of a small quantity may still pose a serious health hazard.[1]
-
Dermal Toxicity : The dermal LD50 in rats is reported to be >2000 mg/kg bw, indicating low acute dermal toxicity.[11]
-
Inhalation Toxicity : The risk from inhalation is generally low at ambient temperatures due to its low vapor pressure, but this hazard increases at elevated temperatures.[9]
-
Skin and Eye Irritation : May cause mild skin and eye irritation upon contact.[1]
Comprehensive Handling and Storage Protocols
The following protocols are designed to mitigate the risks associated with the handling and storage of this compound, with an emphasis on preventing ignition and exposure.
Laboratory Handling Procedures:
-
Work Area Preparation :
-
Ensure the work area is well-ventilated. A fume hood is recommended for procedures that may generate vapors.[1][12]
-
Emergency eyewash stations and safety showers must be readily accessible.[1]
-
Remove all potential ignition sources from the immediate vicinity, including open flames, hot plates, and spark-producing equipment.[1][7][9]
-
-
Personal Protective Equipment (PPE) :
-
A detailed PPE selection workflow is provided in the diagram below. The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles. Contact lenses should not be worn.[1]
-
Hand Protection : Neoprene or nitrile rubber gloves.[1]
-
Body Protection : A lab coat or other suitable protective clothing.[1]
-
Respiratory Protection : If working with heated material or in poorly ventilated areas, a NIOSH-certified organic vapor respirator is necessary.[1]
-
-
-
Dispensing and Use :
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][7][9]
-
Store away from incompatible materials, particularly oxidizing agents.[1][2][9]
-
Ensure storage containers are properly labeled with the substance name and associated hazards.
Emergency Procedures: A Step-by-Step Guide
Prompt and correct action during an emergency is critical to minimizing harm to personnel and the environment.
First-Aid Measures:
-
In case of Inhalation : Move the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if they feel unwell.[1][7]
-
In case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][7] Remove contaminated clothing.[1]
-
In case of Eye Contact : Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention.[1]
-
In case of Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[1][7] Never give anything by mouth to an unconscious person.[1][7]
Accidental Release Measures:
-
Immediate Actions :
-
Containment :
-
Clean-up :
-
Decontamination :
-
Clean the spill area thoroughly. Final cleaning may require steam, solvents, or detergents.[9]
-
Firefighting Measures:
-
Suitable Extinguishing Media : Use water spray, water fog, foam, dry chemical, or carbon dioxide.[1][2][7]
-
Unsuitable Extinguishing Media : Do not use a heavy water stream, as it may spread the fire.[13]
-
Specific Hazards : The substance is a combustible liquid.[1] Upon combustion, it may produce irritating fumes, organic acid vapors, carbon oxides, and silicon oxides.[1][2][7]
-
Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7] Use water spray to cool exposed containers.[1][2][7]
Waste Disposal
All waste materials must be disposed of in accordance with local, state, and federal regulations.[1][9] It is recommended to use a licensed waste disposal contractor.[14] Incineration is a suggested method of disposal.[1][2] Do not allow the product to enter drains or sewers.[2][7]
Visualizations for Enhanced Safety
Personal Protective Equipment (PPE) Selection Workflow
References
- 1. gelest.com [gelest.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 141-62-8 [chemicalbook.com]
- 5. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Page loading... [guidechem.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. carlroth.com [carlroth.com]
- 13. media.adeo.com [media.adeo.com]
- 14. airgas.com [airgas.com]
An In-depth Technical Guide to the Environmental Fate and Degradation of Decamethyltetrasiloxane
Preamble: Understanding the Environmental Lifecycle of a Linear Siloxane
Decamethyltetrasiloxane (CAS 141-62-8), a linear volatile methylsiloxane often designated as L4, is a component in a wide array of industrial and consumer products, from personal care items and lubricants to sealants and cleaning agents.[1][2][3][4] Its utility is derived from its unique physicochemical properties, including thermal stability, low surface tension, and lubricating capabilities.[3] However, these same properties—notably its low water solubility and high octanol-water partition coefficient—govern its distribution, persistence, and ultimate fate upon release into the environment.[5] This guide provides a detailed examination of the environmental pathways, degradation mechanisms, and bioaccumulation potential of this compound, synthesizing current scientific understanding into a comprehensive resource for technical professionals. We will explore the causality behind its environmental behavior, from atmospheric transport to soil-catalyzed hydrolysis, and detail the methodologies used to quantify these processes.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of this compound is dictated by its inherent physical and chemical properties. A high octanol-water partition coefficient (Log Kow) and low water solubility indicate a strong tendency to partition from aqueous phases into organic media, such as lipids in organisms or organic matter in soil and sediment.[5][6][7] Its vapor pressure, while lower than shorter-chain siloxanes, is significant enough to facilitate volatilization into the atmosphere, a key distribution pathway.[8][9]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Environmental Fate | Source(s) |
| Molecular Formula | C10H30O3Si4 | Defines basic chemical identity and mass. | [2][3] |
| Molecular Weight | 310.69 g/mol | Influences volatility and transport properties. | [2][3][10] |
| Appearance | Colorless Liquid | Basic physical state at ambient temperatures. | [1][3] |
| Vapor Pressure | ~7.8 - 73 Pa @ 25°C | Governs partitioning into the atmosphere. | [7][9] |
| Water Solubility | <0.1 mg/L (e.g., 6.74 µg/L @ 23°C) | Low solubility drives partitioning to solids and air. | [1][7][9] |
| Log Kow | ~8.2 | Indicates high lipophilicity and potential for bioaccumulation and sorption. | [7][9] |
| Henry's Law Constant | High (e.g., 1,220,000 Pa·m³/mol for D4) | Indicates a strong tendency to volatilize from water.[8] | [8] |
Multimedia Environmental Fate and Transport
Upon release, this compound partitions between air, water, soil, and sediment. Its high volatility and hydrophobicity mean that the atmosphere and solids (soil, sediment, and sewage sludge) are the primary receiving compartments.[5][8][11] Wastewater treatment plants (WWTPs) act as a significant nexus, where the compound can be removed from wastewater by partitioning to sludge or by volatilizing to the air.[12]
The following diagram illustrates the principal pathways for environmental distribution and transport.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. useforesight.io [useforesight.io]
- 5. Application of multimedia models for understanding the environmental behavior of volatile methylsiloxanes: Fate, transport, and bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioaccumulation of Linear Siloxanes in Fish | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Screening Assessment for the Challenge, Octamethylcyclotetrasiloxane - Canada.ca [canada.ca]
- 9. This compound | 141-62-8 [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. aces.su.se [aces.su.se]
Decamethyltetrasiloxane: A Toxicological and Biocompatibility Profile for Scientific Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Decamethyltetrasiloxane in Scientific Innovation
This compound (CAS No. 141-62-8), a linear siloxane commonly designated as L4, is a versatile silicone fluid with a growing presence in a multitude of industrial and consumer applications, including personal care products, lubricants, and as an intermediate in polymer synthesis.[1] Its unique physicochemical properties, such as low surface tension, high thermal stability, and excellent spreadability, also make it a compound of interest for advanced applications in the medical and pharmaceutical fields, including as a component in medical devices and drug delivery systems.[2][3]
For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological and biocompatibility profile of this compound is paramount to harnessing its potential while ensuring the safety and efficacy of novel applications. This technical guide provides a comprehensive overview of the available toxicological data and biocompatibility assessments for this compound, grounded in established international standards and scientific literature. It is designed to be a practical resource, offering not only data but also insights into the rationale behind the testing methodologies and the interpretation of their results.
I. Toxicological Profile: A Hazard Characterization
The toxicological assessment of a chemical substance is a critical step in its overall safety evaluation. For this compound, a range of studies, often conducted in accordance with Organisation for Economic Co-operation and Development (OECD) guidelines, have characterized its potential to cause adverse health effects.[4][5] The general consensus from the available data is that this compound exhibits a low order of acute toxicity.[6]
A. Acute Toxicity
Acute toxicity studies evaluate the potential for a substance to cause adverse effects after a single short-term exposure. For this compound, these studies have been conducted via oral, dermal, and inhalation routes.
-
Oral Toxicity: Studies in rats have indicated a low acute oral toxicity, with a reported LD50 (the dose lethal to 50% of the test population) of > 2,000 mg/kg body weight.[7] Another source suggests an LD50 of > 1000 mg/kg in rats.[8]
-
Dermal Toxicity: The acute dermal toxicity is also low, with a reported LD50 in rats of > 2,000 mg/kg body weight.[9]
-
Inhalation Toxicity: Data for this compound specifically is limited; however, read-across data from other linear siloxanes suggest a low acute inhalation toxicity.[10]
B. Irritation and Sensitization
-
Skin Irritation: this compound is generally not classified as a skin irritant.[8][11]
-
Eye Irritation: It is also not considered to be an eye irritant.[8][11]
-
Skin Sensitization: Studies, such as the Guinea Pig Maximization Test, have shown no evidence of skin sensitization.[7]
C. Genotoxicity
Genotoxicity assays are crucial for identifying substances that can cause damage to genetic material (DNA), potentially leading to cancer or heritable defects. In vitro studies on this compound have consistently shown a lack of genotoxic potential.[7][9]
D. Repeated Dose Toxicity
Repeated dose toxicity studies provide information on the potential health hazards from repeated exposure over a longer period. While specific long-term studies on this compound are not extensively detailed in the readily available literature, the broader class of linear polydimethylsiloxanes has been subject to such evaluations and generally show a low level of toxicity.[12]
E. Reproductive and Developmental Toxicity
Based on available data, this compound is not expected to cause reproductive or developmental toxicity.[9]
Toxicological Data Summary
| Endpoint | Species | Route | Result | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg bw | [7] |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 1,000 mg/kg bw | [8] |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2,000 mg/kg bw | [9] |
| Skin Irritation | Rabbit | Dermal | Not irritating | [8][11] |
| Eye Irritation | Rabbit | Ocular | Not irritating | [8][11] |
| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [7] |
| Genotoxicity (in vitro) | - | - | Negative | [7][9] |
| Reproductive/Developmental Toxicity | - | - | Not expected to be toxic | [9] |
II. Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the toxicokinetics—how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body—is fundamental to interpreting toxicological data and assessing risk.[13][14][15] For this compound, its physicochemical properties, namely its high lipophilicity and low water solubility, play a significant role in its ADME profile.
-
Absorption: Due to its properties, oral absorption is expected to be low. Dermal absorption is also minimal, with one in vitro study on human skin showing that the vast majority of the applied dose volatilized from the skin surface.[9] Inhalation is a potential route of exposure, but systemic absorption is also expected to be limited.
-
Distribution: Following absorption, widespread distribution is not anticipated.
-
Excretion: For related linear siloxanes, elimination occurs primarily through feces for the unabsorbed fraction, and via expired air and urine for the absorbed fraction.
III. Biocompatibility: Ensuring Safe Interaction with Biological Systems
For any material intended for use in medical devices or drug delivery systems, establishing its biocompatibility is a non-negotiable requirement.[18] Biocompatibility is defined as the ability of a material to perform with an appropriate host response in a specific application. The internationally recognized framework for assessing the biocompatibility of medical devices is the ISO 10993 series of standards.[19]
A. The ISO 10993 Framework for Biocompatibility Assessment
The ISO 10993 standards provide a structured approach to evaluating the biological safety of medical devices. The initial step involves a thorough characterization of the material and a risk assessment to determine the necessary biocompatibility endpoints to be evaluated.[5] The selection of tests depends on the nature and duration of the material's contact with the body.
Caption: Biocompatibility assessment workflow based on ISO 10993 standards.
B. In Vitro Cytotoxicity (ISO 10993-5)
Cytotoxicity tests are fundamental for screening the potential of a material to cause cellular damage.[5][20] These assays are typically performed using cell lines in culture and exposing them to the material or its extracts. A recent study demonstrated that pure samples of this compound can exert an acute cytotoxic effect on retinal cells in vitro.[21] However, other studies on polydimethylsiloxanes (PDMS) have suggested that observed cytotoxicity in vitro might be due to physical effects, such as the formation of a surface film preventing air exchange, rather than the release of toxic molecules.[8]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[22]
-
Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until a sub-confluent monolayer is formed.
-
Material Extraction: Prepare extracts of this compound according to ISO 10993-12, typically using both polar (e.g., cell culture medium) and non-polar (e.g., vegetable oil) solvents.
-
Cell Exposure: Remove the culture medium from the cells and replace it with the material extracts. Include appropriate positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.[23]
Caption: Step-by-step workflow of the MTT in vitro cytotoxicity assay.
C. Hemocompatibility (ISO 10993-4)
Key Hemocompatibility Endpoints:
-
Thrombosis: Evaluation of the material's potential to induce clot formation.
-
Coagulation: Assessment of effects on blood clotting times.
-
Platelets: Analysis of platelet adhesion and activation.
-
Hematology: Examination of changes in blood cell counts.
-
Complement System: Measurement of complement activation.
-
Hemolysis: Quantification of red blood cell lysis.
Experimental Protocol: In Vitro Hemolysis Assay (ASTM F756)
The direct contact hemolysis assay is a common method to evaluate a material's potential to damage red blood cells.
-
Blood Collection: Obtain fresh human blood anticoagulated with citrate.
-
Material Preparation: Prepare samples of this compound with a defined surface area.
-
Direct Contact: Place the material samples in test tubes containing a saline solution.
-
Blood Addition: Add a diluted suspension of red blood cells to the tubes.
-
Incubation: Incubate the tubes at 37°C with gentle agitation for a specified time.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis relative to positive (e.g., water) and negative (e.g., saline) controls. A hemolytic index is then determined.
D. Local Effects after Implantation (ISO 10993-6)
Implantation studies are performed to evaluate the local tissue response to a material over time.[2][3][24][25][26] These in vivo studies are typically conducted in animal models, where the material is implanted into a relevant tissue site (e.g., subcutaneous, muscle). The tissue surrounding the implant is then examined macroscopically and microscopically at various time points to assess the inflammatory response and tissue integration. Specific in vivo implantation data for this compound is not widely published. However, the general biocompatibility of silicones in soft tissue is well-established.
IV. Regulatory Context and Future Perspectives
It is important to note the regulatory landscape for some siloxanes. The cyclic siloxanes octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) have been identified as substances of very high concern in the European Union due to their persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) properties, leading to restrictions in their use in certain consumer products.[6] While this compound is a linear siloxane and not currently subject to these specific restrictions, the evolving regulatory environment for silicones warrants ongoing attention.
For the continued and expanded use of this compound in sensitive applications such as medical devices and drug delivery, further research is encouraged to generate a more complete and specific biocompatibility dataset according to the ISO 10993 standards. This would include comprehensive in vitro cytotoxicity studies on various cell lines, detailed hemocompatibility testing, and well-documented in vivo implantation studies.
Conclusion
This compound presents a favorable toxicological profile, characterized by low acute toxicity, and a lack of irritation, sensitization, and genotoxic potential. Its biocompatibility is generally considered to be good, in line with the broader class of polydimethylsiloxanes. However, for its application in regulated medical and pharmaceutical products, a robust and specific biocompatibility assessment following the ISO 10993 framework is essential. This guide provides a foundational understanding of the toxicological and biocompatibility considerations for this compound, intended to support researchers and developers in their innovative work.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdcpp.com [mdcpp.com]
- 3. mddionline.com [mddionline.com]
- 4. ecetoc.org [ecetoc.org]
- 5. measurlabs.com [measurlabs.com]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. Modeling of human dermal absorption of octamethylcyclotetrasiloxane (D(4)) and decamethylcyclopentasiloxane (D(5)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Health - Silicones Europe [silicones.eu]
- 10. testinglab.com [testinglab.com]
- 11. nhiso.com [nhiso.com]
- 12. JACC Report 55 - Linear Polydimethylsiloxanes second edition - ECETOC [ecetoc.org]
- 13. researchgate.net [researchgate.net]
- 14. mddionline.com [mddionline.com]
- 15. Absorption, distribution, metabolism and excretion of the biomaterials used in Nanocarrier drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Identification of metabolites of octamethylcyclotetrasiloxane (D(4)) in rat urine. | Semantic Scholar [semanticscholar.org]
- 18. Silicone - Wikipedia [en.wikipedia.org]
- 19. Assessing PDMS Biocompatibility in Microfluidic Applications: Toxicity and Survival Outcomes in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nhiso.com [nhiso.com]
- 21. A minimum specification dataset for liquid ocular endotamponades: recommendations by a European expert panel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ala®sil chemical characterization and toxicity evaluation: an example of the need for the Medical Device Regulation 2017/745 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. intertekinform.com [intertekinform.com]
- 26. scispace.com [scispace.com]
Decamethyltetrasiloxane: A Non-Cyclic Silicone Oligomer in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Workhorse of Modern Formulations
In the intricate world of pharmaceutical sciences, the excipients—the "inactive" ingredients—are often the unsung heroes that dictate the efficacy, stability, and patient acceptability of a drug product. Among these, silicone-based polymers have carved a significant niche, prized for their unique physicochemical properties. This guide delves into the technical intricacies of a specific non-cyclic silicone oligomer: decamethyltetrasiloxane. As a linear siloxane, it offers a distinct profile of volatility, emolliency, and solvency that makes it a valuable tool in the formulation scientist's arsenal. This document serves as a comprehensive resource, moving beyond a simple recitation of properties to provide a deeper understanding of its synthesis, characterization, and practical application in advanced drug delivery systems.
Unveiling this compound: Structure and Core Properties
This compound, also known as Poly(dimethylsiloxane), trimethylsiloxy-terminated, is a linear siloxane with the chemical formula C10H30O3Si4.[1][2] Its structure consists of a backbone of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms, and capped with trimethylsilyl groups. This seemingly simple structure gives rise to a unique combination of properties that are highly desirable in pharmaceutical formulations.
dot graph Decamethyltetrasiloxane_Structure { layout=dot; rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Molecular structure of this compound.
A summary of its key physicochemical properties is presented in the table below, providing a quantitative foundation for its behavior in various formulation contexts.
| Property | Value | Source |
| Molecular Formula | C₁₀H₃₀O₃Si₄ | [1][2] |
| Molecular Weight | 310.69 g/mol | [1][2] |
| Appearance | Colorless, clear liquid | [1][2] |
| Boiling Point | 194 °C | [2] |
| Melting Point | -68 °C | [2] |
| Density | 0.854 g/cm³ at 25 °C | |
| Viscosity | ~1.5 cSt at 25 °C | |
| Refractive Index | ~1.390 at 20 °C | [2] |
| Flash Point | 62 °C (closed cup) | |
| Solubility | Insoluble in water; Soluble in many organic solvents |
Synthesis and Purification: A Controlled Approach to a Defined Oligomer
The industrial production of linear siloxanes primarily relies on the hydrolysis of dichlorodimethylsilane.[3][4] This reaction yields a mixture of linear and cyclic siloxanes. The key to obtaining this compound lies in the precise control of reaction conditions and subsequent purification to isolate the desired oligomer.
The Chemistry of Formation: Hydrolysis and Condensation
The synthesis begins with the controlled hydrolysis of dichlorodimethylsilane. The initial hydrolysis product, dimethylsilanediol, is unstable and readily undergoes condensation to form siloxane bonds.[3][4] By carefully managing the stoichiometry of the reactants and the reaction conditions, the formation of shorter-chain linear oligomers can be favored. The use of a chain-terminating agent, such as hexamethyldisiloxane, is crucial to cap the growing siloxane chains and control the final molecular weight.
dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a laboratory-scale synthesis designed to produce a mixture enriched in this compound, which is then purified.
Materials:
-
Dichlorodimethylsilane (reagent grade)
-
Hexamethyldisiloxane (reagent grade)
-
Deionized water
-
Toluene (anhydrous)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Fractional distillation apparatus with a Vigreux column
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, charge the three-necked flask with a calculated amount of hexamethyldisiloxane dissolved in anhydrous toluene. The molar ratio of dichlorodimethylsilane to hexamethyldisiloxane will determine the average chain length of the resulting oligomers; for this compound, a molar ratio of approximately 2:1 is targeted.
-
Hydrolysis: Slowly add a stoichiometric amount of deionized water to the dropping funnel. With vigorous stirring, add the water dropwise to the reaction mixture. The reaction is exothermic and will produce hydrogen chloride gas, which should be vented safely. Maintain the reaction temperature below 30°C using an ice bath if necessary. The dropwise addition should be controlled to manage the reaction rate and prevent excessive formation of cyclic siloxanes.
-
Condensation and Neutralization: After the addition of water is complete, allow the mixture to stir at room temperature for 2 hours to ensure complete condensation. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until the aqueous layer is neutral to pH paper.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with deionized water. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the dried organic solution and remove the toluene using a rotary evaporator. The remaining liquid is a mixture of linear and cyclic siloxanes.
Purification via Fractional Distillation
The separation of this compound from the reaction mixture is achieved through fractional distillation under reduced pressure.[5] This technique separates compounds based on their boiling points.
Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly sealed.
-
Distillation: Heat the crude siloxane mixture in the distillation flask. Collect the fractions at their respective boiling points. This compound has a boiling point of 194°C at atmospheric pressure. The distillation is typically performed under vacuum to reduce the boiling point and prevent thermal degradation.
-
Fraction Collection: Collect the fraction that distills over at the boiling point corresponding to this compound under the specific vacuum conditions.
-
Characterization: Confirm the purity of the collected fraction using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications in Pharmaceutical Formulations
The unique properties of this compound make it a versatile excipient in a range of pharmaceutical dosage forms, particularly in topical and parenteral applications.
Topical Drug Delivery: Enhancing Emolliency and Spreadability
In topical formulations, this compound serves as an excellent emollient and volatile carrier.[5] Its low viscosity and high spreadability allow for elegant and easily applicable creams, lotions, and gels. Its volatility provides a cooling sensation upon application and leaves a non-greasy, silky feel on the skin.
Experimental Protocol: Formulation of a Water-in-Silicone Emulsion
This protocol describes the preparation of a stable and aesthetically pleasing water-in-silicone (W/Si) emulsion using this compound as a key component of the continuous phase.
Materials:
-
This compound
-
Cetyl PEG/PPG-10/1 Dimethicone (silicone emulsifier)
-
A high-viscosity dimethicone (e.g., 350 cSt)
-
Purified water
-
Glycerin
-
Sodium chloride
-
Preservative (e.g., phenoxyethanol)
Procedure:
-
Oil Phase Preparation: In a primary beaker, combine this compound, the high-viscosity dimethicone, and the silicone emulsifier. Mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: In a separate beaker, dissolve glycerin, sodium chloride, and the preservative in purified water.
-
Emulsification: Slowly add the aqueous phase to the oil phase under high-shear mixing. The slow addition and high shear are critical to form a stable W/Si emulsion with a small droplet size.
-
Homogenization: Continue homogenization for a specified period to ensure uniformity and long-term stability of the emulsion.
-
Characterization: Evaluate the emulsion for its physical appearance, viscosity, droplet size distribution, and stability under various storage conditions.
dot graph Emulsion_Workflow { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Workflow for the formulation of a water-in-silicone emulsion.
Parenteral Formulations: A Non-Aqueous Vehicle
While less common, the inertness and low reactivity of this compound make it a candidate for use as a non-aqueous vehicle in certain parenteral formulations, particularly for drugs that are sensitive to hydrolysis. Its low viscosity can also be advantageous for injectability. However, its use in parenteral formulations requires rigorous toxicological assessment and regulatory approval.
Analytical Characterization: Ensuring Quality and Purity
The quality control of this compound is paramount, especially for pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed to confirm its identity, purity, and concentration in formulations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile siloxanes.[6] It provides excellent separation and definitive identification based on the mass spectrum of the compound.
Protocol: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column suitable for siloxane analysis (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Chromatographic Separation: Use a temperature program that effectively separates this compound from other components in the sample.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range. The fragmentation pattern of this compound will provide a unique fingerprint for its identification.
-
Quantification: For quantitative analysis, create a calibration curve using certified reference standards of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The simplicity of the spectrum, with characteristic signals for the different methyl groups, allows for straightforward confirmation of the structure.
Safety and Toxicological Profile
This compound is generally considered to have a low order of toxicity. However, as with any pharmaceutical excipient, a thorough evaluation of its safety profile is essential. It is not found to be irritating to the skin or eyes and is not a skin sensitizer. The primary health concerns for siloxanes, in general, are related to their potential for bioaccumulation and long-term environmental effects, which has led to regulatory scrutiny of some cyclic siloxanes.[7] For pharmaceutical applications, particularly parenteral use, extensive toxicological data is required to establish its safety.
Conclusion: A Versatile Oligomer with Expanding Potential
This compound stands as a testament to the crucial role of well-characterized excipients in modern drug development. Its unique combination of volatility, emolliency, and inertness provides formulators with a valuable tool to create sophisticated and patient-friendly drug delivery systems. A thorough understanding of its synthesis, purification, and analytical characterization is essential to harness its full potential while ensuring the quality and safety of the final pharmaceutical product. As the demand for innovative and effective drug formulations continues to grow, the role of specialized excipients like this compound is poised to become even more significant.
References
- 1. repository.gatech.edu [repository.gatech.edu]
- 2. mdpi.com [mdpi.com]
- 3. US6121373A - Method of making thick water-in-silicone emulsions - Google Patents [patents.google.com]
- 4. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. impactfactor.org [impactfactor.org]
- 7. gelest.com [gelest.com]
Decamethyltetrasiloxane in the synthesis of complex siloxane compounds
Initiating Research on D5
I'm starting with focused Google searches to build a solid foundation. My aim is to collect detailed data on decamethyltetrasiloxane, concentrating on its chemical characteristics, how it reacts, and its typical uses in creating complex siloxanes. This is the initial stage, but it's crucial for understanding the potential and limitations of the compound.
Analyzing Reaction Mechanisms
I'm now diving deeper into the specifics, searching for reaction mechanisms involving this compound. I'm focusing on ring-opening polymerization, hydrosilylation, and condensation reactions. Peer-reviewed journals and patents are my primary sources for verifying these mechanisms. I'm also hunting for proven experimental procedures and data on reaction conditions, yields, and spectroscopic data, which I will present in an easy-to-read tabular format.
Gathering Initial D5 Data
I'm starting with a series of focused Google searches to get a comprehensive overview of this compound, concentrating on its core chemical attributes, how reactive it is, and its common uses in creating complex siloxanes. This initial phase is crucial for gaining a solid grasp of D5's capabilities and limitations. I will also be looking into established protocols for these syntheses, noting reaction conditions and characterization methods to include in the presentation to the user.
Exploring Synthesis Pathways
I've established a solid base for the whitepaper. I've gathered information on siloxane copolymer synthesis via ring-opening polymerization (ROP), specifically using cyclic siloxanes as building blocks. Data includes the general synthesis using octamethylcyclotetrasiloxane (D4) and close analogs, and also methods for controlling the copolymer composition. I am now delving into the finer details of the polymerization mechanism and the catalysts used.
Focusing Specificity of Research
I'm now focusing my search to narrow down information on this compound's use in siloxane copolymer synthesis. While I have a good overview of ROP, including anionic and cationic mechanisms, I need more examples of this compound as a primary reactant, not just an end-blocker. Understanding its specific advantages compared to other siloxanes and finding detailed mechanistic and experimental data is my priority. Biomedical applications remain relevant for the audience, but specificity on this compound's role is critical.
Targeting Specific Siloxane Research
I'm expanding my approach, focusing specifically on this compound (D5H), since current data is too broad. I've successfully identified its use as an end-blocker, but need more examples of D5H as a primary reactant. I am now seeking protocols and detailed data on its role in siloxane copolymer synthesis, especially concerning advantages over D4. Further, I am focusing on detailed reactions, yields, and biomedical applications using this specific siloxane.
Defining Key Properties
I've been examining the behavior of this compound, L4. My recent deep dives into siloxane chemistry have revealed it's a linear, low molecular weight siloxane, which fits with our understanding. I'm focusing on its specific properties, building on the initial hydrosilylation and ROP overviews, to see if there are better models.
Investigating Linear Siloxanes
I'm now focusing on the reactivity of linear siloxanes. The initial overview of L4 pointed me towards its prevalent use, but the detailed synthesis applications are not well documented for this kind of siloxane. I'm actively looking for comparative studies or research on the functionalization of this reactant, beyond its role as a simple end-blocker in polymerization. The goal is to better understand how linear siloxanes like this compound can be integrated into the synthesis of more complex siloxane structures and copolymers.
Expanding Search Focus
I've revised my search strategy to find information on the reactivity of linear siloxanes, particularly their role in larger polymer structures. The limited literature on this compound as a primary reactant necessitates a broader approach. I'm actively seeking comparative studies showcasing its advantages, or research detailing its functionalization beyond simple end-blocking. The goal is to understand if and how it can be used as a building block.
Reviewing Synthesis Pathways
I'm currently digesting the information on L4's linearity and the synthesis routes for linear siloxanes from cyclic precursors. I've also found some relevant material on the creation of end-functionalized siloxanes, which could be very useful in my current task.
Narrowing Focus & Gaps
My research has unearthed some useful general knowledge. I now understand that synthesizing linear siloxanes from cyclic precursors and the creation of telechelic siloxanes are relevant to my work. Yet, I'm missing details about the direct role of this compound in synthesis. Most protocols focus on cyclic siloxanes. To create the guide, I need more concrete examples: how to functionalize this compound, its use as a chain extender, detailed protocols for complex structures and its advantages.
Focusing Research & Requirements
I've learned that this compound (L4) is itself a linear siloxane. While general knowledge exists regarding its potential synthesis from cyclic precursors and the creation of telechelic siloxanes, I'm missing specifics about L4's direct role. To refine my guide, I need examples: how to functionalize L4, examples of its use as a chain extender, detailed protocols for synthesizing complex structures incorporating L4, and its advantages. I now have clearer search targets and goals.
Analyzing Siloxane Synthesis
I've made headway in my analysis. Step 4's research confirmed the role of this compound. It appears to be a key stepping stone, a building block, if you will, for constructing more intricate siloxane structures. I'm keen to explore the specific reactions it's involved in now.
Pinpointing Synthesis Pathways
I'm zeroing in on the specific role of this compound. My research confirmed its intermediate status, including its utility for crafting more sophisticated siloxanes. Notably, I unearthed details on the Piers-Rubinsztajn reaction as a key condensation process. However, concrete experimental procedures that start with this compound are elusive. My next step will be to search for protocols outlining its functionalization and utilization in polymerization, focusing on the benefits of linear precursors.
Investigating Reaction Schemes
I've made progress in my research. I've confirmed that this compound is a key intermediate in more complex structures, and I uncovered its role in telechelic siloxane synthesis. The Piers-Rubinsztajn reaction is now on my radar. However, I still need concrete experimental protocols for functionalizing this intermediate. I need to find papers detailing its use in polymerization. Also, I am searching for insights into the advantages of the linear precursor.
Methodological & Application
Application Note: Decamethyltetrasiloxane NMR Spectroscopy for Structural Verification and Quantitative Analysis
Abstract
This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of decamethyltetrasiloxane (C₁₀H₃₀O₃Si₄, CAS: 141-62-8). It is intended for researchers, scientists, and drug development professionals who utilize this compound as a chemical intermediate, a formulation excipient, or a quantitative NMR (qNMR) standard.[1][2][3] This guide covers detailed protocols for sample preparation, spectral acquisition across ¹H, ¹³C, and ²⁹Si nuclei, and in-depth interpretation of the resulting spectral data. Furthermore, it addresses common troubleshooting scenarios and outlines a protocol for its application as an internal standard in qNMR assays.
Introduction: The Versatility of this compound
This compound is a linear siloxane oligomer valued for its unique physicochemical properties, including high thermal stability, low surface tension, and excellent biocompatibility.[1][3][4] These characteristics make it a crucial component in a wide array of applications, from industrial lubricants and sealants to personal care products and medical devices.[1][3][5] In the pharmaceutical and research sectors, its well-defined structure and chemical inertness position it as an ideal candidate for a non-interfering excipient and, importantly, as a high-purity internal standard for quantitative NMR (qNMR) spectroscopy.[6][7][8]
Accurate structural confirmation and purity assessment are paramount for these applications. NMR spectroscopy is the definitive analytical technique for this purpose, providing unambiguous structural information and precise quantification. This guide details the necessary methodologies to acquire high-quality, reproducible NMR data for this compound.
Molecular Structure and NMR-Active Nuclei
The structure of this compound consists of two distinct silicon environments and two corresponding methyl proton/carbon environments. This structural simplicity gives rise to a clean and easily interpretable NMR spectrum.
-
Terminal Silicon Atoms (M-units): Two silicon atoms are bonded to three methyl groups and one oxygen atom, represented as (CH₃)₃SiO-.
-
Internal Silicon Atoms (D-units): Two silicon atoms are bonded to two methyl groups and two oxygen atoms, represented as -O-Si(CH₃)₂-O-.
This structure presents three key nuclei for NMR analysis: ¹H, ¹³C, and ²⁹Si.
Caption: Molecular structure of this compound.
Spectral Data Summary
The expected chemical shifts for this compound are highly consistent. The data presented below is referenced against tetramethylsilane (TMS) at 0.00 ppm.
| Nucleus | Environment | Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | Terminal -Si(CH₃)₃ | ~0.07 | Singlet | Integrates to 18 protons. |
| Internal -Si(CH₃)₂- | ~0.06 | Singlet | Integrates to 12 protons. | |
| ¹³C | Terminal -Si(CH₃)₃ | ~1.34 | Singlet | |
| Internal -Si(CH₃)₂- | ~0.11 | Singlet | ||
| ²⁹Si | Terminal Si (CH₃)₃ | ~ -2.7 | Singlet | M-unit signal. |
| Internal Si (CH₃)₂ | ~ -19.2 | Singlet | D-unit signal. |
Note: Chemical shifts can vary slightly based on solvent and concentration. Data compiled from multiple sources.[9][10]
Experimental Protocols
Standard Sample Preparation Protocol
Rationale: Proper sample preparation is critical to obtaining high-resolution spectra free from artifacts. The goal is to create a homogeneous solution at an appropriate concentration, free of particulate matter.
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubility for siloxanes and its common availability. Other deuterated solvents like benzene-d₆ or acetone-d₆ can also be used if peak overlap with an analyte of interest is an issue.[11][12]
-
Concentration:
-
For ¹H NMR: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent.
-
For ¹³C and ²⁹Si NMR: Higher concentrations are required due to the lower natural abundance and sensitivity of these nuclei. Aim for 30-50 mg in 0.6 mL of solvent.[13]
-
-
Procedure: a. Weigh the required amount of this compound directly into a clean, dry vial. b. Add the deuterated solvent (e.g., 0.6 mL CDCl₃). c. Cap the vial and vortex thoroughly to ensure complete dissolution. d. Filter the solution through a pipette containing a small, tightly packed plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube.[13][14] This step is crucial to remove any dust or particulate matter which can degrade spectral quality. e. Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[13][15]
NMR Data Acquisition Workflow
Caption: General workflow for NMR analysis.
Spectrometer Parameters
Rationale: The choice of acquisition parameters directly impacts the quality and quantitative accuracy of the NMR data. For low-sensitivity nuclei like ²⁹Si, parameters must be optimized to account for long relaxation times and potential negative Nuclear Overhauser Effects (NOE).[16]
¹H Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16
¹³C Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 128-512
²⁹Si Acquisition (Critical Considerations):
-
Rationale: ²⁹Si has a low natural abundance (4.7%), a low gyromagnetic ratio, and often very long spin-lattice relaxation times (T₁). Furthermore, the NOE can be negative, leading to signal suppression or nulling.[16]
-
Pulse Program: Inverse-gated decoupling (zgig) is strongly recommended. This technique applies proton decoupling only during signal acquisition, not during the relaxation delay, which suppresses the negative NOE and ensures accurate signal integration.[16]
-
Relaxation Delay (d1): A long delay is crucial for full relaxation. Start with a delay of 20-30 seconds. For truly quantitative results, a T₁ measurement should be performed, and d1 set to at least 5 times the longest T₁ value.[17]
-
Relaxation Agent (Optional): To shorten the long relaxation times and reduce experiment duration, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (~10-20 mM).[16]
-
Number of Scans (ns): 512 or higher, depending on the sample concentration.
Application Protocol: Quantitative NMR (qNMR)
This compound is an excellent internal standard for qNMR due to its chemical stability, low volatility, and simple spectrum with sharp singlets in a relatively uncrowded region of the ¹H NMR spectrum.[1][6]
Protocol for Purity Determination using qNMR
Objective: To determine the purity of an analyte (Compound X) using this compound as an internal standard.
-
Preparation of Standard: Accurately weigh a sufficient amount of high-purity (>99.5%) this compound (let's call this mass W_std ).
-
Preparation of Analyte: Accurately weigh the analyte to be quantified (mass W_x ).
-
Sample Formulation: Dissolve both the standard and the analyte in the same vial using a precise volume of a suitable deuterated solvent (e.g., 0.7 mL CDCl₃). Ensure both are fully dissolved.
-
Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters. It is essential to ensure full relaxation between scans.
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times (ideally 7 times) the longest T₁ of any peak being integrated (both analyte and standard).[6][17] If T₁ values are unknown, a conservative delay of 30-60 seconds is a safe starting point.
-
Signal-to-Noise: Ensure a high signal-to-noise ratio (>150:1) for the peaks to be integrated.[17]
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved singlet from the analyte (I_x ) and one of the singlets from this compound (I_std ). For the standard, you can use the terminal methyl signal at ~0.07 ppm.
-
-
Calculation: The purity of the analyte can be calculated using the following formula:[8]
Purity_x (%) = (I_x / N_x) * (N_std / I_std) * (MW_x / MW_std) * (W_std / W_x) * Purity_std (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (for the terminal methyl signal of the standard, N_std = 18)
-
MW: Molecular weight (MW_std = 310.68 g/mol )[5]
-
W: Weight
-
Purity_std: Purity of the this compound standard (e.g., 99.8%)
-
Troubleshooting and Advanced Insights
-
Broad Peaks: This can be caused by poor shimming, high sample concentration leading to viscosity issues, or the presence of paramagnetic impurities.[12] Re-shim the instrument, dilute the sample, or re-filter it.
-
²⁹Si Background Signal: A broad hump may appear around -110 ppm in ²⁹Si spectra. This is a background signal from the glass NMR tube and the probe itself.[18][19] It can often be ignored if your signals are sharp and in other regions. For low-concentration samples, this can be minimized by acquiring a spectrum of a blank solvent-filled tube and subtracting it from the sample spectrum.[18]
-
Ghost Peaks/Contaminants: Signals from silicone grease are a common contaminant in NMR labs and appear as broad singlets, often around 0 ppm.[16] Ensure meticulous cleanliness of glassware. Residual ethyl acetate and water are also common.[12]
-
Dynamic Effects: For researchers studying reactions or formulations involving siloxanes, be aware that redistribution reactions (scrambling) can occur, especially in the presence of acidic or basic catalysts, leading to the formation of other linear or cyclic siloxanes. NMR is an excellent tool to monitor these processes in real-time.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. By following the detailed protocols outlined in this guide for ¹H, ¹³C, and particularly the more challenging ²⁹Si nuclei, researchers can obtain high-quality, reliable data for structural confirmation, purity assessment, and quantitative analysis. The application of this compound as a qNMR internal standard provides a robust and accurate method for assaying a wide range of compounds, reinforcing its value in research and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why this compound is a Game Changer for Innovative Chemical Materials-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 5. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. rsc.org [rsc.org]
- 10. This compound(141-62-8) 13C NMR [m.chemicalbook.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. as.nyu.edu [as.nyu.edu]
- 16. pascal-man.com [pascal-man.com]
- 17. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 19. researchgate.net [researchgate.net]
Decamethyltetrasiloxane: A High-Performance Non-Polar Standard for Chromatographic Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of decamethyltetrasiloxane (CAS No. 141-62-8) as a non-polar reference standard in chromatographic analyses, with a primary focus on gas chromatography (GC). This compound, a linear siloxane, offers exceptional thermal stability, chemical inertness, and a well-defined retention behavior, making it an ideal internal and external standard for the quantification of a wide range of non-polar to semi-polar analytes. This document outlines the fundamental principles, practical advantages, and step-by-step methodologies for its effective implementation in research, quality control, and drug development settings.
Introduction: The Pursuit of Chromatographic Precision
Accurate and reproducible quantification is a cornerstone of analytical chromatography. The use of standards is integral to achieving this, correcting for variations in sample preparation, injection volume, and instrument response.[1][2] While a variety of compounds are utilized as standards, the selection of an appropriate standard is critical and depends on the physicochemical properties of the analytes and the chromatographic system.
This compound, a member of the siloxane family, has emerged as a superior non-polar standard for several key reasons:
-
Chemical Inertness: Its siloxane backbone (Si-O-Si) imparts high thermal stability and low reactivity, preventing interference with analytes or degradation during high-temperature GC analysis.[3]
-
Non-Polar Character: The methyl-substituted silicon atoms create a non-polar molecule that interacts primarily through van der Waals forces, making it an excellent match for a wide range of non-polar analytes on common non-polar stationary phases.[4]
-
Optimal Volatility: With a boiling point of 194 °C, it is sufficiently volatile for GC analysis without being so volatile as to be lost during sample preparation.[5]
-
Well-Defined Retention: It exhibits a consistent and predictable elution profile on a variety of non-polar and semi-polar columns, with a known Kovats retention index.[6]
This guide will delve into the practical applications of this compound, providing detailed protocols for its use as both an internal and external standard in GC, supported by the scientific rationale behind each step.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a standard is essential for its proper application.
| Property | Value | Source |
| Chemical Formula | C₁₀H₃₀O₃Si₄ | [7] |
| Molecular Weight | 310.69 g/mol | [7] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 194 °C (lit.) | [5] |
| Melting Point | -68 °C (lit.) | [5] |
| Density | 0.854 g/mL at 25 °C (lit.) | [5] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [6] |
| Kovats Retention Index | 1033 (Semi-standard non-polar) | [6] |
This compound as an Internal Standard in Gas Chromatography
The internal standard (IS) method is a powerful technique for improving the precision and accuracy of quantitative analysis by correcting for variations in injection volume and instrument response.[1] A known amount of the IS is added to all samples, calibration standards, and quality control samples.
Rationale for Use as an Internal Standard
This compound is an excellent internal standard for the analysis of non-polar compounds, such as volatile methyl siloxanes (VMS), hydrocarbons, and certain pesticides, for the following reasons:
-
Structural Similarity: While not identical, its siloxane structure can mimic the chromatographic behavior of other siloxane analytes, leading to more accurate correction for variations.
-
Chromatographic Resolution: It typically elutes in a region of the chromatogram that is free from interference from common analytes and solvent peaks.
-
Detector Response: It provides a strong and consistent signal in common GC detectors such as the Flame Ionization Detector (FID) and Mass Spectrometer (MS).
Experimental Protocol: Internal Standard Calibration for VMS Analysis
This protocol is adapted from established methods for the analysis of volatile methyl siloxanes and can be modified for other non-polar analytes.[6][8]
Objective: To quantify the concentration of a target non-polar analyte (e.g., octamethylcyclotetrasiloxane - D4) in a sample matrix using this compound as an internal standard.
Materials:
-
This compound (≥99% purity)
-
Target analyte standard (e.g., D4, ≥99% purity)
-
High-purity solvent (e.g., acetone, hexane, or isopropanol)
-
Volumetric flasks, pipettes, and syringes
-
GC system with FID or MS detector
Procedure:
-
Preparation of Stock Solutions:
-
Internal Standard Stock (1 mg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Analyte Stock (1 mg/mL): Accurately weigh approximately 100 mg of the target analyte into a 100 mL volumetric flask. Dissolve and dilute to the mark with the same solvent.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by adding varying known amounts of the analyte stock solution and a constant amount of the internal standard stock solution to volumetric flasks and diluting to volume with the solvent. The final concentration of the internal standard should be consistent across all calibration standards and samples. A typical concentration for the internal standard is 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample into a vial.
-
Add a precise volume of the internal standard stock solution to achieve the same final concentration as in the calibration standards.
-
Add a suitable volume of solvent to extract the analytes. The extraction solvent and volume will depend on the sample matrix.[8]
-
Vortex or shake the sample to ensure thorough mixing and extraction.
-
Allow any particulate matter to settle or centrifuge the sample.
-
-
GC Analysis:
-
Inject the prepared calibration standards and samples into the GC system.
-
Typical GC conditions for VMS analysis are provided in the table below. These should be optimized for your specific application.
-
| GC Parameter | Typical Setting |
| Column | 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min hold), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Detector | FID at 300 °C or MS (Scan or SIM mode) |
-
Data Analysis:
-
For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)
-
Plot a calibration curve of (Analyte Peak Area / IS Peak Area) versus (Analyte Concentration / IS Concentration).
-
For each sample, calculate the concentration of the analyte using the calibration curve and the measured peak area ratio.
-
Workflow Diagram:
This compound as an External Standard and Retention Index Marker
In addition to its use as an internal standard, this compound can also be employed as an external standard and a retention index marker.
External Standard Calibration
For simpler sample matrices where extraction losses are minimal and injection volumes are highly reproducible, an external standard calibration may be sufficient. In this case, a series of calibration standards containing known concentrations of this compound are analyzed separately from the samples. A calibration curve is generated by plotting the peak area of the standard against its concentration. The concentration of the analyte in the samples is then determined by comparing its peak area to the calibration curve.
Retention Index Marker
The Kovats retention index is a system-independent value that helps in the identification of compounds in GC.[9] It is calculated by comparing the retention time of a compound to that of bracketing n-alkanes. This compound, with its well-defined retention index of 1033 on a semi-standard non-polar column, can serve as a valuable retention index marker to confirm the identity of analytes, especially in complex mixtures.[6]
Logical Relationship for Retention Index Determination:
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 3. Characterisation of Gas-Chromatographic Poly(Siloxane) Stationary Phases by Theoretical Molecular Descriptors and Prediction of McReynolds Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retention Indexes – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. rsc.org [rsc.org]
- 6. silicones.eu [silicones.eu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytochemia.com [phytochemia.com]
Application Note: Surface Modification of Polymers using Decamethyltetrasiloxane
Abstract
This technical guide provides a comprehensive overview of the principles and protocols for the surface modification of polymers using decamethyltetrasiloxane (DMTS). It is intended for researchers, scientists, and drug development professionals seeking to impart hydrophobicity, enhance biocompatibility, or alter the surface energy of polymeric materials. This note details the mechanisms of siloxane-based modification, with a primary focus on Plasma-Enhanced Chemical Vapor Deposition (PECVD). A step-by-step protocol for PECVD is provided, alongside essential characterization techniques and troubleshooting advice. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.
Principles of Siloxane-Based Surface Modification
Polymers are foundational materials in biomedical devices, microfluidics, and advanced packaging. However, their native surface properties are often suboptimal for specific applications. Surface modification provides a powerful means to tailor these properties without altering the bulk characteristics of the polymer. Siloxane-based coatings, derived from precursors like this compound, are particularly effective for creating low-energy, hydrophobic, and biocompatible surfaces.[1][2]
Properties of this compound (C10H30O3Si4)
This compound, a linear siloxane, is a colorless, low-viscosity liquid with several properties that make it an excellent precursor for surface modification[3][4]:
-
Low Surface Tension: This intrinsic property helps in the formation of uniform, low-energy films that repel water.[4]
-
High Thermal Stability: DMTS can withstand the energy inputs required for processes like plasma deposition without significant undesirable decomposition.[3]
-
Chemical Inertness: The resulting polysiloxane films are chemically stable and resistant to environmental degradation.[1]
-
Low Volatility & Toxicity: While appropriate safety measures are necessary, DMTS has relatively low volatility and toxicity, making it safer to handle than many other chemical precursors.[3][5]
| Property | Value | Reference |
| Molecular Formula | C10H30O3Si4 | [6] |
| Molar Mass | 310.69 g/mol | [4] |
| Appearance | Colorless clear liquid | [7] |
| Density | 0.854 g/cm³ at 25 °C | [7] |
| Boiling Point | 194 °C | [7] |
| Melting Point | -68 °C | [7] |
| Flash Point | 62 °C (closed cup) | [7] |
Mechanisms of Surface Modification via Plasma Deposition
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a highly versatile technique for creating thin, conformal, and durable coatings on polymer substrates.[8] The process avoids high temperatures that could damage thermally sensitive polymers.[9]
The core mechanism involves:
-
Vaporization: Liquid DMTS is vaporized and introduced into a low-pressure plasma chamber.
-
Activation & Fragmentation: An energy source (typically radio frequency, RF) is applied to the chamber, creating a plasma. Within the plasma, the DMTS molecules are fragmented into reactive ions, radicals, and other excited species.[10][11]
-
Deposition & Polymerization: These reactive species bombard the polymer substrate, where they recombine and polymerize on the surface. This process forms a highly cross-linked, amorphous silicon-oxygen-based (SiOx-like) film that is covalently bonded to the substrate.[8][12]
The key advantage of PECVD is that the high-energy plasma environment creates reactive sites on the polymer surface, promoting strong adhesion of the deposited film.[10] The properties of the final film (e.g., hydrophobicity, thickness, chemical composition) can be precisely tuned by controlling plasma parameters such as power, precursor flow rate, and deposition time.[12]
Caption: PECVD workflow for DMTS surface modification.
Applications in Research and Drug Development
The ability to precisely control surface properties opens up numerous applications:
-
Biocompatibility of Medical Devices: Polysiloxane coatings can reduce protein adsorption and cellular adhesion on materials used for catheters, implants, and other medical devices, thereby minimizing biofouling and improving biocompatibility.[2][13]
-
Microfluidics: In microfluidic "lab-on-a-chip" devices, modifying the hydrophobicity of channels is critical for controlling fluid flow, preventing non-specific binding of analytes, and enabling specific assays.[14]
-
Drug Delivery: The release kinetics of drugs from a polymer matrix can be modulated by applying a hydrophobic siloxane barrier coating.[15]
-
Enhanced Material Properties: Siloxane modification can impart desirable properties such as water repellency, lubricity, and resistance to chemical attack.[4][16][17]
Experimental Protocol: PECVD of this compound
This protocol describes a general procedure for depositing a hydrophobic polysiloxane film onto a polymer substrate using PECVD.
Materials and Equipment
-
Precursor: this compound (DMTS), ≥97% purity.
-
Substrates: Polymer samples (e.g., Polydimethylsiloxane (PDMS), Polycarbonate (PC), Polystyrene (PS)).
-
Process Gas: Argon (Ar), high purity.
-
Equipment:
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) system with RF power source (13.56 MHz).
-
Vacuum pump capable of reaching <100 mTorr.
-
Mass flow controllers (MFCs) for gas and precursor delivery.
-
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[6]
Safety and Handling Precautions
-
DMTS is a combustible liquid and should be kept away from heat, sparks, and open flames.[7][18]
-
Work in a well-ventilated area and avoid inhaling vapors.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[18]
-
Consult the Safety Data Sheet (SDS) for DMTS before use for complete safety information.[5][6][7][18][19]
Step-by-Step Deposition Protocol
-
Substrate Preparation:
-
Clean the polymer substrates to remove any surface contaminants. A typical procedure involves sequential sonication in isopropyl alcohol and deionized water for 5-10 minutes each.
-
Thoroughly dry the substrates with a stream of nitrogen gas or in a vacuum oven at a temperature compatible with the polymer.
-
Causality: This step is critical. A pristine surface ensures uniform film deposition and strong adhesion. Organic residues can act as a weak boundary layer, leading to film delamination.
-
-
System Setup:
-
Load the cleaned, dry substrates into the PECVD chamber.
-
Ensure the DMTS precursor vessel is properly connected to the delivery line.
-
Pump the chamber down to a base pressure of <100 mTorr.
-
-
Plasma Cleaning (In-situ Etching):
-
Introduce Argon gas into the chamber at a flow rate of 20-50 sccm.
-
Allow the pressure to stabilize (typically around 200-300 mTorr).
-
Apply RF power (e.g., 20-50 W) for 2-5 minutes to create an Argon plasma.
-
Causality: The Argon plasma bombards the substrate surface, removing any remaining monolayers of contaminants and, more importantly, creating activated, radical sites on the polymer surface.[10] These sites serve as anchors for the subsequent polysiloxane film.
-
-
Deposition of Polysiloxane Film:
-
Turn off the RF power and stop the Argon flow.
-
Introduce DMTS vapor into the chamber. The flow rate can be controlled via a heated MFC or by regulating the pressure with a needle valve. A typical starting pressure is 100-200 mTorr.
-
Allow the pressure to stabilize.
-
Apply RF power (e.g., 10-100 W). The choice of power is crucial; lower power results in a more "polymer-like" film with better retention of the original monomer structure, while higher power leads to a harder, more inorganic "glass-like" (SiOx) film due to increased fragmentation.[8]
-
Maintain the plasma for the desired deposition time (e.g., 1-10 minutes). Deposition time directly correlates with film thickness.
-
Turn off the RF power and stop the DMTS vapor flow.
-
-
System Purge and Sample Removal:
-
Purge the chamber with Argon for several minutes to remove any residual precursor.
-
Vent the chamber to atmospheric pressure and carefully remove the coated substrates.
-
Caption: Step-by-step experimental workflow for PECVD.
Surface Characterization
A successful modification must be validated. The following techniques are essential for characterizing the new surface.
| Technique | Purpose | Expected Result for Successful DMTS Coating |
| Contact Angle Goniometry | Measures surface wettability and hydrophobicity.[2] | A significant increase in the static water contact angle, typically from <90° for many untreated polymers to >100° for the polysiloxane-coated surface.[20][21] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the top few nanometers of the surface.[2] | Appearance of strong Silicon (Si 2p) and Oxygen (O 1s) peaks, confirming the presence of the siloxane coating. |
| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale.[2] | Can reveal changes in surface roughness and confirm the presence of a uniform, conformal coating. |
Troubleshooting and Key Considerations
-
Poor Adhesion/Film Delamination: Often caused by inadequate substrate cleaning. Ensure the cleaning protocol is rigorously followed and consider extending the Argon plasma cleaning time.
-
Inconsistent Hydrophobicity: May result from non-uniform plasma distribution or inconsistent precursor flow. Check the system for leaks and ensure MFCs are calibrated.
-
Hydrophobic Recovery: Plasma-treated surfaces can sometimes exhibit a gradual return towards a more hydrophilic state over time.[2][14] This is attributed to the reorientation of polar groups or the migration of low molecular weight species from the bulk polymer to the surface. The cross-linked nature of PECVD-deposited films from precursors like DMTS generally provides more stable and long-lasting hydrophobicity compared to simple plasma activation.[9]
-
Power vs. Precursor Flow (W/F Ratio): The ratio of plasma power to monomer flow rate (W/F) is a critical parameter that dictates the chemical nature of the deposited film.[12] A high W/F ratio leads to more fragmentation and a denser, more inorganic SiOx coating, while a lower W/F ratio preserves more of the organic methyl groups, resulting in a softer, more hydrophobic polydimethylsiloxane-like film.[8][12]
Conclusion
Surface modification of polymers with this compound via Plasma-Enhanced Chemical Vapor Deposition is a robust and highly tunable method for creating hydrophobic, biocompatible, and chemically stable surfaces. By carefully controlling substrate preparation and plasma process parameters, researchers can generate tailored polymer surfaces suitable for a wide array of advanced applications in medicine, biotechnology, and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. gelest.com [gelest.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.unibo.it [cris.unibo.it]
- 10. mdpi.com [mdpi.com]
- 11. orbilu.uni.lu [orbilu.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polydimethylsiloxane - Wikipedia [en.wikipedia.org]
- 15. Poly(dimethylsiloxane) coatings for controlled drug release--polymer modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dakenchem.com [dakenchem.com]
- 17. siltech.com [siltech.com]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. fr.cpachem.com [fr.cpachem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Characterization of Siloxane-Modified Polyurethane Dispersion/Clay Nanocomposites | Scientific.Net [scientific.net]
Decamethyltetrasiloxane in soft lithography and microfabrication
An Application Guide to Decamethyltetrasiloxane in Soft Lithography and Microfabrication
Introduction: Beyond Conventional Elastomers
Soft lithography has become a cornerstone of modern microfabrication, offering a simple, low-cost, and versatile route to creating microfluidic devices, lab-on-a-chip systems, and patterned surfaces.[1][2][3] The technique typically relies on elastomeric stamps, most commonly made from polydimethylsiloxane (PDMS), to replicate micro- and nanostructures.[2][4] While standard PDMS formulations like Sylgard™ 184 are widely used, their fixed material properties can be limiting.[5][6] Achieving finer control over viscosity, mechanical characteristics, and surface interactions is crucial for advanced applications and improving the fidelity of replica molding.
This is where this compound (DMTS), a low-viscosity, non-cyclic siloxane oligomer, emerges as a key enabling material.[7][8] Traditionally used as a basis for silicone oils, a foam suppressant, or a cosmetic ingredient, its unique physicochemical properties make it an invaluable additive and processing aid in the high-precision world of soft lithography.[7][9][10] This guide provides an in-depth exploration of DMTS, detailing its properties, applications, and field-proven protocols for its use in modifying elastomers and enhancing microfabrication workflows.
Physicochemical Profile: this compound vs. PDMS
The utility of this compound in microfabrication stems from its distinct properties compared to standard high-molecular-weight PDMS prepolymers. Its short, linear siloxane backbone results in extremely low viscosity and low surface tension, characteristics that can be leveraged to modify the rheology of PDMS resins and improve molding fidelity.[9][11]
| Property | This compound (DMTS) | PDMS (Sylgard™ 184 Prepolymer) | Significance in Microfabrication |
| INCI Name | This compound | Dimethicone | Standard nomenclature.[12][13] |
| CAS Number | 141-62-8 | 68083-19-2 | Unique chemical identifier.[12] |
| Molecular Formula | C10H30O3Si4 | (C2H6OSi)n | DMTS is a defined small molecule; PDMS is a polymer.[10] |
| Viscosity (@ 25°C) | ~1.5 cSt | ~5,000 cSt | Extremely low viscosity of DMTS allows for significant reduction of PDMS prepolymer viscosity, improving flow into small features.[6][11][13] |
| Density (@ 25°C) | ~0.854 g/mL | ~0.965 g/mL | Similar densities allow for stable mixtures.[7] |
| Surface Tension | ~18.0 mN/m | ~22-25 mN/m | Low surface tension enhances wetting and spreading on master molds and reduces the energy required for droplet formation.[9][13][14] |
| Boiling Point | ~194 °C | N/A (Polymer) | Volatility allows for potential removal during post-curing bakes if desired.[7][13] |
| Chemical Nature | Inert, Non-polar | Inert, Non-polar | High chemical stability and biocompatibility are ideal for biological applications.[11][14][15] |
Core Applications in Microfabrication
This compound's properties make it a versatile tool for addressing common challenges in soft lithography.
PDMS Viscosity and Hardness Modifier
The high viscosity of standard PDMS prepolymers can make it difficult to fill high-aspect-ratio or nanoscale features in a master mold, leading to trapped air bubbles and incomplete replication. By adding DMTS to the PDMS prepolymer, the overall viscosity of the mixture is drastically reduced.[16] This allows the resin to flow more easily, penetrating the smallest crevices of a master mold for high-fidelity pattern transfer.
The addition of DMTS, which does not participate in the cross-linking reaction, also acts as a plasticizer in the cured elastomer. It effectively lubricates the polymer chains, resulting in a softer, more flexible final material. This tunability is critical for applications requiring conformal contact over delicate or uneven surfaces.
Release Agent and Interfacial Lubricant
Adhesion between the cured PDMS stamp and the master mold is a common failure point, potentially damaging both the stamp and the master upon separation. While silanization of the master is a standard preventative step, DMTS can be used as a supplementary liquid release agent.[17] Its low surface tension allows it to form an exceptionally thin, uniform lubricating film on the master surface.[11]
Furthermore, in advanced microfluidic devices like SlipChips, low-viscosity silicone oils are essential for creating a stable, low-friction interface between moving PDMS layers, enabling fluid manipulation without the need for pumps or valves.[18] Studies have shown that low-viscosity oils (e.g., 50 cSt) are optimal for ensuring smooth slipping and reliable sealing without blocking microchannels, a common issue with higher viscosity oils.[18]
Solvent for Surface Modification
DMTS can serve as a compatible, non-aggressive solvent for other silicone-based molecules intended for surface modification. Its ability to dissolve and uniformly spread active ingredients over a surface is leveraged in the cosmetics industry and can be adapted for microfabrication to create chemically patterned or functionalized PDMS surfaces.[12]
Experimental Protocols & Methodologies
Protocol 1: Fabrication of Tunable PDMS Elastomers using DMTS
This protocol details the procedure for modifying the viscosity and mechanical properties of PDMS (Sylgard™ 184) by incorporating this compound as a reactive diluent.
Causality: Adding DMTS reduces the concentration of vinyl and hydrosilane functional groups in the prepolymer mixture. This leads to a lower cross-linking density upon curing, resulting in a softer elastomer with a lower compression modulus. The low viscosity of DMTS plasticizes the uncured prepolymer, enhancing its flow characteristics.
Workflow for PDMS Modification with DMTS
Caption: Workflow for modifying PDMS properties using DMTS.
Materials:
-
PDMS Prepolymer and Curing Agent (e.g., Dow Corning Sylgard™ 184)
-
This compound (DMTS, CAS 141-62-8)
-
Weighing balance, plastic mixing cups, and spatula/stir rod
-
Planetary mixer (optional, for enhanced uniformity)
-
Vacuum desiccator or chamber
-
Master mold (e.g., SU-8 on silicon)
-
Convection oven
Procedure:
-
Preparation: In a clean mixing cup, weigh the desired amount of PDMS prepolymer (Part A).
-
DMTS Addition: Weigh and add DMTS to the PDMS prepolymer. The weight percentage can be varied to achieve different properties (e.g., 5-30% w/w). A higher percentage will result in a significantly softer, more flexible elastomer.
-
Rationale: This step directly controls the final cross-link density.
-
-
Mixing - Part 1: Thoroughly mix the PDMS prepolymer and DMTS until the solution is completely homogeneous. This may take 5-10 minutes of manual stirring. A planetary mixer can ensure optimal uniformity.
-
Curing Agent Addition: Add the PDMS curing agent (Part B) at the standard 1:10 ratio relative to the original mass of the PDMS prepolymer (Part A) only. Do not include the mass of DMTS when calculating the amount of curing agent.
-
Rationale: The curing agent stoichiometry is designed for the reactive polymers in Part A. DMTS is non-reactive and does not factor into this calculation.
-
-
Mixing - Part 2: Mix all components thoroughly for at least 3 minutes.[19][20] The mixture should appear uniform with no visible striations.
-
Degassing: Place the mixture in a vacuum chamber to remove air bubbles introduced during mixing.[19] Degas until all bubbles have collapsed. The mixture will typically expand and then settle.
-
Casting: Carefully pour the degassed mixture over the master mold.[17]
-
Curing: Place the mold in a convection oven. A typical curing cycle is 1-2 hours at 70-80°C. Curing times may need to be optimized, as high concentrations of DMTS can slightly retard the curing process.[21]
-
Self-Validation: The PDMS should be fully solidified with no tacky or liquid surface residue. Test the corner with a clean tool to ensure complete cross-linking.
-
-
Demolding: After cooling to room temperature, carefully peel the cured, modified PDMS replica from the master mold.
Protocol 2: DMTS as a Lubricant for High-Fidelity Replica Molding
This protocol describes the use of DMTS as an interfacial lubricant to facilitate the clean release of a PDMS stamp from a master, particularly for molds with delicate or high-aspect-ratio features.
Causality: The low surface tension and low viscosity of DMTS allow it to form a molecularly thin, non-reactive barrier between the master and the PDMS prepolymer. This layer prevents the chemical and physical adhesion of the curing PDMS to the master, drastically reducing the peeling force required for demolding and preserving the fidelity of both the master and the replica.
Workflow for High-Fidelity Replica Molding
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. Soft Lithography: Microfluidics Explained [blog.darwin-microfluidics.com]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. PDMS: The Versatile Polymer for Microfluidic Chips | Elveflow [elveflow.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. This compound | 141-62-8 [chemicalbook.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. deepseasilicone.com [deepseasilicone.com]
- 12. 1.5 cST Dimethicone -Decamethyltetrasiloxane SUNSIL DM 1.5 | Sunoit Silicones [sunoit.com]
- 13. cdn.thomasnet.com [cdn.thomasnet.com]
- 14. Commonly Used Oils in Microfluidics for Droplet Generation [blog.darwin-microfluidics.com]
- 15. The unique properties of silicone materials and their wide application in daily chemicals, electronics, industry and other fields [sbfchem.com]
- 16. This compound CAS: 141-62-8 [cfsilicones.com]
- 17. PDMS softlithography - Elveflow [elveflow.com]
- 18. mdpi.com [mdpi.com]
- 19. silicomaster.com [silicomaster.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Decamethyltetrasiloxane as a High-Performance Hydraulic Fluid in Laboratory Equipment
Introduction: The Case for Decamethyltetrasiloxane in Precision Hydraulic Systems
In the controlled environment of a research laboratory, the performance of every component is critical. Hydraulic systems, often the powerhouse behind high-force and precision-motion equipment, demand a fluid that is not only effective but also stable, clean, and safe. This compound (CAS No. 141-62-8), a linear polydimethylsiloxane fluid, has emerged as a superior choice for such applications.[1][2] Its unique combination of a wide operating temperature range, chemical inertness, and consistent viscosity makes it an ideal medium for translating power and ensuring the repeatable, precise operation of sensitive laboratory instrumentation.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the properties, applications, and protocols for utilizing this compound as a hydraulic fluid. The following sections will delve into its physicochemical properties, detail its advantages over conventional fluids, and provide validated protocols for its safe and effective implementation.
Physicochemical Properties of this compound
The efficacy of this compound as a hydraulic fluid is rooted in its distinct molecular structure and resulting physical properties.[5] A clear, colorless, and odorless liquid, it is characterized by a low viscosity that remains relatively stable across a broad temperature spectrum.[1][3][6]
| Property | Value | Source(s) |
| CAS Number | 141-62-8 | [7][8][9][10] |
| Molecular Formula | C₁₀H₃₀O₃Si₄ | [7][8][10] |
| Molecular Weight | 310.69 g/mol | [7][8][10] |
| Appearance | Colorless, clear liquid | [7][11] |
| Density (at 25°C) | ~0.854 g/mL | [11][12] |
| Kinematic Viscosity (at 25°C) | ~1.5 cSt | [1][13] |
| Boiling Point | 194 °C | [7][11][13] |
| Melting / Pour Point | -68 °C to -90 °C | [1][7][11][13] |
| Flash Point | 62 - 63 °C | [1][11][13] |
| Thermal Stability | Decomposes at temperatures >150-200°C | [14][15] |
| Surface Tension | ~18.0 dynes/cm | [1] |
| Refractive Index (n20/D) | ~1.389 | [3][13] |
| Dielectric Strength | ~350 volts/mil | [1] |
| Water Solubility | Very low (<0.1 mg/L) | [5][6] |
Core Advantages in a Laboratory Setting
The selection of this compound is a deliberate choice driven by its tangible benefits for high-precision and sensitive equipment.
-
Exceptional Thermal Range: With a pour point as low as -90°C and a boiling point of 194°C, it is suitable for equipment operating under extreme temperature conditions, from cryostatic applications to moderately heated presses.[1][3] This wide liquid range ensures consistent performance where mineral oils would freeze or degrade.
-
Chemical Inertness: this compound is highly unreactive and inert to most chemical reagents, which is paramount in a laboratory where accidental contact with corrosive substances is a possibility.[3] It is also compatible with a wide range of materials used in hydraulic system construction.
-
Low Viscosity-Temperature Coefficient (VTC): The fluid maintains a relatively stable viscosity across its operational temperature range.[3][4] This is critical for applications requiring consistent force and speed, as it minimizes performance drift during thermal cycling.
-
High Compressibility & Damping: Unlike traditional oils, this silicone fluid exhibits high compressibility, a feature that can be leveraged in systems requiring shock absorption or smooth damping of motion.[1][4] This property is particularly useful in delicate instrumentation where vibration can compromise results.
-
Lubricity and Low Surface Tension: The fluid provides excellent lubrication for the moving parts within a hydraulic system, reducing wear and extending equipment life.[5][7][16] Its low surface tension allows for high spreadability and the ability to penetrate and lubricate tight tolerances effectively.[1][2][17]
-
Safety Profile: this compound exhibits low toxicity.[17] While it is a combustible liquid, its fire hazard is considered slight.[14] This enhances the overall safety of the laboratory environment compared to more volatile or toxic hydraulic media.
Key Laboratory Applications
The unique properties of this compound make it the hydraulic fluid of choice for several specific laboratory applications:
-
Hydraulic Presses: Used for preparing solid samples for analysis, such as KBr pellets for FTIR spectroscopy. The fluid's consistency ensures even pressure application for transparent, high-quality pellets.
-
High-Pressure Systems: Its use as a pressure-transmitting medium in high-pressure physics and chemistry experiments, where stability under compression is crucial.
-
Robotic and Automated Systems: In automated sample handlers and liquid dispensing robots, it provides smooth, precise, and repeatable motion control.
-
Damping Fluid: Employed in sensitive analytical balances, viscometers, and other instruments to dampen vibrations and oscillations, leading to more stable and accurate readings.[1]
-
Heat Transfer Fluid: Due to its excellent low-temperature serviceability, it is used in low-temperature laboratory baths and circulators where other fluids would become too viscous or freeze.[1][4]
Experimental Protocols
Adherence to standardized protocols is essential for maximizing performance and ensuring safety.
Protocol: Initial Filling of a Hydraulic System
The objective of this protocol is to fill a new or newly-cleaned hydraulic system with this compound, ensuring the absence of contaminants and trapped air, which can cause spongy and inefficient operation.
Materials:
-
This compound fluid
-
Lint-free wipes
-
Appropriate solvent for system cleaning (e.g., isopropanol, if compatible)
-
Vacuum pump and chamber (optional, for degassing)
-
Personal Protective Equipment (PPE): Safety goggles, neoprene or nitrile rubber gloves.[13]
Procedure:
-
System Preparation: Ensure the hydraulic system is clean, dry, and free of any previous hydraulic fluids, solvents, or particulate matter. Flush with a compatible solvent if necessary and dry completely.
-
Fluid Degassing (Recommended): To prevent cavitation and ensure system stiffness, degas the this compound by placing it in a vacuum chamber at a pressure of ~1 torr for 15-20 minutes, or until bubbling ceases.
-
Reservoir Filling: Slowly pour the degassed fluid into the system's reservoir, minimizing turbulence to prevent air entrainment. Fill to the manufacturer's recommended level.
-
System Bleeding: This is the most critical step.
-
Identify the bleed screws on the system's actuators and high points.
-
Slowly cycle the hydraulic system (e.g., extend and retract a piston) with the bleed screws slightly open (one at a time, starting with the one closest to the reservoir).
-
Allow fluid to seep out until it is free of air bubbles. Use a lint-free wipe to catch the fluid.
-
Tighten the bleed screw and proceed to the next one.
-
-
Final Check: Once all points have been bled, cycle the system several times to ensure smooth, responsive operation. Top off the reservoir fluid level as needed.
Protocol: System Maintenance and Fluid Monitoring
Regular monitoring prevents unexpected failures and prolongs the life of the equipment.
Procedure:
-
Visual Inspection (Monthly): Check the fluid in the reservoir. It should be clear and colorless.[7] Any cloudiness, discoloration, or presence of particulate matter indicates contamination.
-
Level Check (Monthly): Ensure the fluid is at the recommended operating level. Low levels can introduce air into the system.
-
Leak Inspection (Weekly): Carefully inspect all hoses, fittings, and seals for any signs of leakage. Even small leaks can present a slip hazard.[14]
-
Fluid Replacement (As Needed or per Manufacturer): Replace the fluid if contamination is observed or according to the equipment manufacturer's recommended service interval. High-precision systems may benefit from annual fluid replacement regardless of appearance.
Protocol: Safe Handling, Storage, and Spill Response
Handling and Storage:
-
Personal Protection: Always wear safety glasses and chemically resistant gloves (neoprene or nitrile rubber) when handling the fluid.[13][14]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[9][11][13][14]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[11][13][14]
Spill Response:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[11][14]
-
Containment: Prevent the spill from entering drains or waterways.[11]
-
Absorption: For minor spills, use an inert absorbent material (e.g., sand, diatomite) to collect the fluid.[11][14] Be aware that even small spills can create a significant slip hazard.[14]
-
Cleanup: Place the absorbed material into a suitable, closed container for disposal.[11]
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Material Compatibility
Understanding material compatibility is crucial to prevent system degradation and fluid contamination.
| Material Class | Compatible | Incompatible / Use with Caution |
| Metals | Steel, Aluminum, Brass, Copper | N/A |
| Plastics | PTFE, PEEK, Polypropylene, Nylon | Some soft plastics may swell over time |
| Elastomers | Viton®, Silicone Rubber | EPDM, Neoprene (may experience swelling) |
Note: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause the degradation of the siloxane polymer.[11][14]
Limitations and Advanced Considerations
-
Thermal Decomposition: While stable over a wide range, this compound can begin to slowly depolymerize at temperatures above 200-300°C, especially in the presence of oxygen, forming volatile siloxanes.[14][15] For this reason, it is not recommended for very high-temperature applications.
-
Moisture Sensitivity: The fluid is sensitive to moisture, and boiling water may soften and weaken the material.[6][14][18] It is important to keep containers tightly sealed.
-
Static Discharge: Take precautionary measures against static discharge during fluid transfer.[13] Containers should be properly grounded.[13]
Visualized Workflows
Diagram 1: Hydraulic Fluid Selection Logic
Caption: Decision tree for selecting an appropriate laboratory hydraulic fluid.
Diagram 2: Workflow for Hydraulic System Preparation
Caption: Step-by-step workflow for filling a hydraulic system with DMTS.
References
- 1. cdn.thomasnet.com [cdn.thomasnet.com]
- 2. CAS 141-62-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [drugfuture.com]
- 4. silicorex.com [silicorex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 141-62-8 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 141-62-8 | TCI AMERICA [tcichemicals.com]
- 10. scbt.com [scbt.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. gelest.com [gelest.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Thermal stability and pyrolysis mechanism of this compound (MD2M) as a working fluid for organic Rankine cycle [ideas.repec.org]
- 16. This compound CAS: 141-62-8 [cfsilicones.com]
- 17. innospk.com [innospk.com]
- 18. This compound CAS#: 141-62-8 [m.chemicalbook.com]
Application Notes and Protocols for Decam.ethyltetrasiloxane as a Heat Transfer Fluid
Introduction: The Strategic Advantage of Decamethyltetrasiloxane in Thermal Management
In the realm of experimental research and drug development, precise and stable temperature control is not merely a procedural detail but a cornerstone of reproducible and reliable results. The choice of a heat transfer fluid is, therefore, a critical decision that can significantly impact experimental outcomes. This compound (CAS No. 141-62-8), a linear siloxane fluid, has emerged as a superior medium for a multitude of applications demanding high thermal stability and a wide operating temperature range.[1][2][3][4]
Unlike traditional water or glycol-based fluids, this compound offers an exceptional balance of performance characteristics.[5] Its inherent chemical inertness, low toxicity, and non-corrosive nature make it a safe and dependable choice for sensitive experimental setups.[6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe utilization of this compound as a heat transfer fluid.
Physicochemical Properties: A Quantitative Overview
The efficacy of this compound as a heat transfer fluid is rooted in its unique physicochemical properties. A thorough understanding of these characteristics is essential for optimizing its use in various experimental contexts.
| Property | Value | Source(s) |
| Molecular Formula | C10H30O3Si4 | [1][8][9] |
| Molecular Weight | 310.69 g/mol | [1][8][9][10] |
| Appearance | Clear, colorless liquid | [1][9][11] |
| Boiling Point | 194 °C (lit.) | [1][12][13][14][15] |
| Melting Point | -68 °C to -76 °C (lit.) | [1][10][12][13][14][15][16] |
| Flash Point | 62 - 63 °C (closed cup) | [10][12][16] |
| Density | 0.8536 - 0.86 g/cm³ at 20-25 °C | [1][9][12][13][14][15][16][17] |
| Kinematic Viscosity | 1.3 - 1.5 cSt at 20-25 °C | [10][16][18] |
| Vapor Pressure | 0.975 mmHg @ 35.3 °C; 40 mmHg @ 104°C | [10][11] |
| Thermal Conductivity | ~0.15 - 0.20 W/m·K | [5] |
| Refractive Index | 1.389 - 1.39 n20/D (lit.) | [1][9][13][14][15] |
| Auto-ignition Temperature | 430 °C | [10] |
Note: The properties listed are typical values and may vary slightly between different suppliers.
The low viscosity of this compound, which is close to that of water, ensures efficient circulation and heat transfer.[18][19] Its impressive thermal stability allows for prolonged use at elevated temperatures, with some sources indicating stability up to 200°C in the presence of air and even higher in inert atmospheres.[20]
Safety and Handling: A Protocol for Risk Mitigation
While this compound is considered to have low acute toxicity, adherence to proper safety protocols is paramount in a laboratory setting.[11] The following guidelines are designed to ensure the safe handling and use of this fluid.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE.
Caption: Always don the appropriate PPE before handling this compound.
Handling and Storage Protocol
Proper handling and storage are crucial to maintain the integrity of this compound and prevent accidents.
Step-by-Step Handling Protocol:
-
Ventilation: Always work in a well-ventilated area. General exhaust is typically sufficient, but local exhaust ventilation may be necessary for larger quantities or when heating the fluid.[11]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors.[11] Wear appropriate PPE at all times.
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[10][12][21] Although it has a relatively high flash point compared to many organic solvents, it is a combustible liquid.[10]
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring large volumes.[21]
-
Container Handling: Keep containers securely sealed when not in use.[11] If pressure buildup is a concern, vent containers periodically with caution.[11]
Storage Guidelines:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[11][12]
-
Store away from incompatible materials such as strong oxidizing agents, concentrated acids, and bases.[11]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
Caption: Follow these procedures in the event of a spill or personal exposure.
Experimental Setup and Protocol for Use as a Heat Transfer Fluid
The following protocol outlines the general steps for using this compound in a typical laboratory heating bath or circulating system.
Materials and Equipment
-
This compound
-
Heating bath or circulator with a temperature controller
-
Reaction vessel or apparatus to be heated/cooled
-
Appropriate tubing and connectors (ensure material compatibility)
-
Fume hood or adequate ventilation
-
Personal Protective Equipment (as outlined above)
Experimental Workflow
Caption: A step-by-step workflow for using this compound as a heat transfer fluid.
Material Compatibility
This compound exhibits excellent compatibility with most metals and many plastics and elastomers. However, it is always advisable to consult compatibility charts or conduct small-scale tests, especially when operating at elevated temperatures for extended periods. Avoid strong oxidizing agents, concentrated acids, and bases as they can cause degradation of the fluid.[11]
Troubleshooting and Maintenance
-
Fluid Discoloration or Increased Viscosity: This may indicate thermal degradation or contamination. The fluid should be replaced. Note that at temperatures above 200°C in the presence of air, oxidation can occur, leading to an increase in viscosity.[20]
-
Poor Heat Transfer: This could be due to low fluid levels, pump malfunction (in circulating systems), or fluid degradation.
-
Leaks: Immediately shut down the system and address any leaks. Ensure all fittings and tubing are appropriate for the operating temperature and are securely fastened.
Disposal Considerations
All waste, including used this compound, must be handled in accordance with local, state, and federal regulations.[11] Do not dispose of it down the drain.[11] Collect used fluid in a designated, properly labeled waste container. Consult your institution's environmental health and safety office for specific disposal procedures. Recycling may be an option for uncontaminated fluid.[11]
Conclusion
This compound is a highly effective and versatile heat transfer fluid for a wide array of research and development applications. Its favorable combination of thermal stability, low viscosity, and safety make it a superior choice over many traditional fluids. By adhering to the protocols and guidelines outlined in these application notes, researchers can safely and effectively harness the benefits of this compound to achieve precise and reliable thermal control in their experiments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 141-62-8: this compound | CymitQuimica [cymitquimica.com]
- 4. innospk.com [innospk.com]
- 5. dakenchem.com [dakenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Benefits of Silicone Heat Transfer Fluid in Industrial Applications [cfsilicones.com]
- 8. calpaclab.com [calpaclab.com]
- 9. labproinc.com [labproinc.com]
- 10. gelest.com [gelest.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. This compound | 141-62-8 [chemicalbook.com]
- 14. scientificlabs.ie [scientificlabs.ie]
- 15. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. This compound for synthesis 141-62-8 [sigmaaldrich.com]
- 17. fr.cpachem.com [fr.cpachem.com]
- 18. cdn.thomasnet.com [cdn.thomasnet.com]
- 19. clearcoproducts.com [clearcoproducts.com]
- 20. Silicone Heat Transfer Fluid - GW United Silicones [gwunitedsilicones.com]
- 21. s3.amazonaws.com [s3.amazonaws.com]
Decamethyltetrasiloxane: A Comprehensive Guide for Dielectric Fluid Applications in Research
This document provides researchers, scientists, and drug development professionals with a detailed guide to the application of decamethyltetrasiloxane as a dielectric fluid in various research settings. This guide moves beyond a simple recitation of properties to offer in-depth protocols and the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: Understanding this compound's Dielectric Potential
This compound (C₁₀H₃₀O₃Si₄), a linear siloxane, presents a unique combination of properties that make it an excellent candidate for a dielectric fluid in demanding research applications.[1][2] Its stable chemical structure, characterized by a backbone of repeating silicon-oxygen units with methyl group side chains, imparts high thermal stability, low surface tension, and significant chemical resistance.[1][2] These attributes, coupled with its excellent electrical insulation properties, position it as a versatile medium for high-voltage applications, thermal management in electronics, and as a component in the fabrication of microfluidic devices.[3][4][5]
This guide will provide a comprehensive overview of its key characteristics, followed by detailed protocols for its use in specific research applications.
Key Physicochemical and Dielectric Properties
A thorough understanding of this compound's properties is crucial for its effective application. The following table summarizes its key characteristics, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₃₀O₃Si₄ | [1] |
| Molecular Weight | 310.69 g/mol | [1] |
| Appearance | Colorless, clear liquid | [1] |
| Boiling Point | 194 °C | [1] |
| Melting Point | -68 °C | [1] |
| Density (at 25 °C) | 0.854 g/mL | [6] |
| Flash Point | 62 °C (closed cup) | |
| Dielectric Constant (at 20°C) | 2.4 | [5] |
| Breakdown Voltage | Typically 20-50 kV/mm | [5] |
| Thermal Conductivity | ~0.1 W/(m·K) | [4] |
| Viscosity (kinematic at 20°C) | 1.3 cSt |
These properties highlight this compound's suitability for applications requiring stable insulation across a wide temperature range and effective heat dissipation.
Application I: High-Voltage Insulation and Dielectric Breakdown Voltage Testing
This compound's high dielectric strength makes it an ideal insulating medium for high-voltage experiments.[5] The following protocol details the procedure for measuring its dielectric breakdown voltage, a critical parameter for assessing its insulating capability. This protocol is adapted from the principles outlined in ASTM D877 and IEC 60156 standards for insulating liquids.[7][8][9][10][11][12]
Experimental Workflow: Dielectric Breakdown Voltage Testing
References
- 1. gelest.com [gelest.com]
- 2. hubbellcdn.com [hubbellcdn.com]
- 3. Which Dielectric Voltage measurement standard does Engineered Fluid use for its products? (Dielectric Coolants - Technical) [faq.engineeredfluids.com]
- 4. researchgate.net [researchgate.net]
- 5. Insulation properties and application areas of silicone oil - IOTA CORPORATION LTD. [iotachem.com]
- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. ASTM D877/D877M-19 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes - Savant Labs [savantlab.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. hvtechnologies.com [hvtechnologies.com]
Application Notes and Protocols: Decamethyltetrasiloxane in the Formulation of Scientific Coatings
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of decamethyltetrasiloxane (DMTS) in the formulation of advanced scientific coatings. It moves beyond a simple recitation of properties to offer in-depth protocols, mechanistic explanations, and practical insights into the application of DMTS for creating functionalized surfaces. The protocols detailed herein are designed to be self-validating, with clear causality behind each experimental step.
Introduction: The Role of this compound in Surface Science
This compound (C10H30O3Si4), a linear siloxane, serves as a pivotal building block and functional additive in the development of specialized coatings.[1][2] Its unique molecular structure, consisting of a flexible siloxane backbone with methyl groups, imparts a suite of desirable properties to surfaces. These include low surface tension, high thermal stability, and excellent water repellency, making it an ideal candidate for a variety of scientific applications, from microfluidics to protective optical films.[1][2][3] This guide will explore the fundamental principles and practical methodologies for leveraging DMTS in your research.
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in coating formulations. These properties dictate its behavior in solution, its interaction with substrates, and the ultimate performance of the cured coating.
| Property | Value | Source |
| Molecular Formula | C10H30O3Si4 | [1][4] |
| Molecular Weight | 310.69 g/mol | [1][4] |
| Appearance | Colorless, clear liquid | [1][5] |
| Boiling Point | 194 °C | [1][5] |
| Melting Point | -68 °C | [1][5] |
| Density | 0.854 g/cm³ at 25 °C | [5] |
| Refractive Index | n20/D 1.39 | [1] |
| Flash Point | 62 °C | [5] |
| Surface Tension | Low | [2][3] |
| Thermal Stability | High | [2][3] |
Core Principles of DMTS-Based Coating Formulation
The versatility of this compound allows for its use in two primary capacities within a coating formulation: as a reactive intermediate for the synthesis of polysiloxane networks and as a non-reactive additive to modify the surface properties of existing polymer systems.
DMTS as a Reactive Intermediate
DMTS as a Surface-Modifying Additive
When used as an additive, the low surface tension of DMTS is the primary driver of its functionality.[2][9] It enhances the wetting and spreading of the coating formulation over a substrate, ensuring a uniform and defect-free film.[2][9] Post-application, DMTS can migrate to the surface of the coating, creating a low-energy interface that imparts hydrophobicity and lubricity.
Experimental Protocols
The following protocols are presented as a starting point for the development of this compound-based coatings. Researchers are encouraged to adapt and optimize these procedures for their specific applications.
Protocol 1: Fabrication of a Hydrophobic Coating on Glass Substrates
This protocol details the creation of a hydrophobic surface on glass slides, a common requirement in microfluidics and cell culture applications to prevent non-specific binding and control fluid flow.
Materials:
-
This compound (DMTS)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Toluene
-
Glass microscope slides
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas source
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Place glass slides in a beaker and sonicate in deionized water for 15 minutes, followed by a 15-minute sonication in acetone.
-
Dry the slides under a stream of nitrogen.
-
Immerse the cleaned slides in Piranha solution for 30 minutes to hydroxylate the surface. (Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the slides thoroughly with deionized water and dry with nitrogen.
-
-
Coating Solution Preparation:
-
In a fume hood, prepare a 2% (v/v) solution of HMDS in anhydrous toluene.
-
Prepare a 5% (v/v) solution of DMTS in anhydrous toluene.
-
-
Surface Priming:
-
Immerse the activated glass slides in the 2% HMDS solution for 60 minutes. This step primes the surface by reacting with the hydroxyl groups, creating a more favorable interface for the DMTS coating.
-
Rinse the slides with anhydrous toluene and dry with nitrogen.
-
-
Coating Application:
-
Immerse the primed slides in the 5% DMTS solution for 2 hours. The application can also be performed via spin-coating for more uniform films.[10]
-
Remove the slides and rinse with anhydrous toluene to remove any excess, unreacted DMTS.
-
-
Curing:
-
Place the coated slides in an oven at 120 °C for 1 hour to cure the coating.
-
Characterization:
-
Contact Angle Measurement: Assess the hydrophobicity of the coating by measuring the static water contact angle. A successful coating should exhibit a contact angle greater than 90°.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness of the coating.
Protocol 2: Formulation of a Protective, Low-Friction Coating for Metal Surfaces
This protocol describes the formulation of a DMTS-containing coating to protect metal components from corrosion and reduce surface friction.
Materials:
-
This compound (DMTS)
-
Methyltrimethoxysilane (MTMS)
-
Tetraethoxysilane (TEOS)
-
Isopropanol
-
Dilute Hydrochloric Acid (0.1 M)
-
Metal coupons (e.g., aluminum, stainless steel)
-
Degreasing solvent (e.g., acetone, ethanol)
Procedure:
-
Substrate Preparation:
-
Thoroughly degrease the metal coupons with a suitable solvent to remove any oils or contaminants.
-
Dry the coupons completely.
-
-
Sol-Gel Formulation:
-
In a glass vial, combine MTMS and TEOS in a 1:1 molar ratio.
-
Add isopropanol as a solvent, targeting a final silane concentration of 10% (w/v).
-
Add the dilute HCl solution dropwise while stirring to catalyze the hydrolysis reaction. The target pH should be between 2 and 3.
-
Allow the solution to stir for 24 hours at room temperature for pre-condensation.
-
-
Incorporation of DMTS:
-
Add DMTS to the sol-gel formulation at a concentration of 2% (w/v). The DMTS will act as a lubricant and hydrophobizing agent in the final coating.
-
Stir the mixture for an additional 1 hour.
-
-
Coating Application:
-
The coating can be applied by dip-coating, spraying, or brushing.[10] For dip-coating, immerse the metal coupon in the solution for 60 seconds and withdraw at a slow, steady rate.
-
-
Curing:
-
Allow the coated coupons to air-dry for 30 minutes.
-
Transfer to an oven and cure at 150 °C for 2 hours.
-
Characterization:
-
Salt Spray Test: Evaluate the corrosion resistance of the coated metal coupons.
-
Coefficient of Friction Measurement: Determine the reduction in surface friction compared to an uncoated coupon.
-
Hardness Test: Assess the mechanical durability of the coating using techniques like pencil hardness or nanoindentation.[8][11]
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed.[12][13] It is imperative to handle this chemical in a well-ventilated area, preferably within a fume hood.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[13][14] Avoid inhalation of vapors and direct contact with skin and eyes.[12][14] Store in a cool, dry place away from ignition sources.[5]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]
-
Eye Contact: Flush eyes with water as a precaution.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[5][13]
Conclusion
This compound is a highly versatile compound that offers significant advantages in the formulation of scientific coatings. Its inherent properties of low surface tension, thermal stability, and hydrophobicity can be harnessed to create a wide range of functional surfaces. By understanding the principles of its reactivity and employing the protocols outlined in this guide, researchers can develop novel coatings tailored to the specific demands of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Why this compound is a Game Changer for Innovative Chemical Materials-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 3. innospk.com [innospk.com]
- 4. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. innospk.com [innospk.com]
- 10. US20140234534A1 - Method for applying high performance silicon-based coating compositions - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. gelest.com [gelest.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Use of Decamethyltetrasiloxane in Compound Extraction from Aqueous Solutions
Introduction: A Greener Approach to Liquid-Liquid Extraction
In the realm of analytical chemistry and drug development, the efficient extraction of target compounds from complex aqueous matrices is a critical step. For decades, traditional solvents such as hexane and dichloromethane have been the workhorses for liquid-liquid extraction (LLE). However, growing concerns over their toxicity, environmental persistence, and contribution to volatile organic compound (VOC) emissions have spurred the search for safer, more sustainable alternatives.[1][2] This document introduces decamethyltetrasiloxane, a linear siloxane, as a viable "green" solvent for the extraction of a range of compounds from aqueous solutions.
This compound (CAS 141-62-8), also known as L4, offers a compelling combination of properties that make it an attractive alternative to conventional extraction solvents.[3][4] It is a colorless, low-viscosity liquid with low water solubility and a density less than water, facilitating straightforward phase separation.[3][5] Furthermore, it is considered to have lower toxicity and to be more readily biodegradable than many traditional solvents, aligning with the principles of green chemistry.[6] These characteristics, coupled with its excellent thermal stability and chemical resistance, position this compound as a versatile and environmentally conscious choice for a variety of extraction applications.[4]
This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its use in liquid-liquid extraction, and a discussion of its advantages and limitations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to implement more sustainable and effective extraction methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the extraction solvent is paramount for developing robust and efficient extraction protocols.[7] The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C10H30O3Si4 | [8][9] |
| Molecular Weight | 310.69 g/mol | [4][9] |
| Appearance | Colorless clear liquid | [3][4][5] |
| Boiling Point | 194 °C (lit.) | [4][5][10] |
| Melting Point | -68 °C (lit.) | [4][5][10] |
| Density | 0.854 g/mL at 25 °C (lit.) | [10][11] |
| Water Solubility | <0.1 mg/L; Insoluble | [3] |
| LogP (Octanol-Water Partition Coefficient) | 8.21 at 25.1 °C | [10] |
| Vapor Pressure | 73 Pa at 25 °C | [10] |
| Flash Point | 62 °C (closed cup) | [5][11] |
The high LogP value indicates that this compound is highly lipophilic, making it an excellent solvent for extracting nonpolar to moderately polar organic compounds from aqueous matrices.[10] Its low water solubility and density, which is less than that of water, ensure clean and straightforward phase separation.[3][11]
Principles of Liquid-Liquid Extraction with this compound
Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[12][13][14] The efficiency of the extraction is governed by the partition coefficient (K) of the analyte, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[14]
For an effective extraction using this compound, the target analyte should have a significantly higher solubility in the siloxane than in the aqueous phase. The choice of this compound as the extraction solvent is most suitable for analytes that are nonpolar or have low to moderate polarity. For ionizable compounds, such as organic acids and bases, the pH of the aqueous phase can be adjusted to suppress their ionization, thereby increasing their solubility in the nonpolar this compound phase.[7][15]
The general workflow for a liquid-liquid extraction using this compound is depicted in the following diagram:
Figure 1: Generalized workflow for liquid-liquid extraction using this compound.
General Protocol for Liquid-Liquid Extraction
This protocol provides a general framework for the extraction of a nonpolar to moderately polar organic analyte from a simple aqueous matrix.
Materials:
-
This compound (≥97% purity)[4]
-
Aqueous sample containing the analyte of interest
-
Separatory funnel or appropriate centrifuge tubes with caps[13]
-
Vortex mixer or shaker
-
Centrifuge (optional, to aid phase separation)[16]
-
Pipettes
-
Collection vials
Procedure:
-
Sample Preparation: Ensure the aqueous sample is at room temperature. If the analyte is ionizable, adjust the pH of the sample to suppress ionization and maximize its neutrality.[7][15]
-
Solvent Addition: In a separatory funnel or a suitable centrifuge tube, add the aqueous sample and this compound. A typical starting solvent-to-sample ratio is 1:2 to 1:5 (v/v). The optimal ratio should be determined empirically for each application.
-
Extraction:
-
Using a Separatory Funnel: Stopper the funnel and invert it, ensuring to vent frequently to release any pressure buildup.[1] Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases.[17] Avoid vigorous shaking that may lead to the formation of emulsions.[16]
-
Using a Centrifuge Tube: Cap the tube tightly and vortex for 1-2 minutes.
-
-
Phase Separation:
-
Using a Separatory Funnel: Place the funnel in a ring stand and allow the layers to separate. This compound is less dense than water and will form the top layer.[11]
-
Using a Centrifuge Tube: If the phases do not separate cleanly, centrifuge the tube at a low to moderate speed (e.g., 1000-2000 x g) for 5-10 minutes.[16]
-
-
Collection of the Organic Phase: Carefully collect the top this compound layer containing the extracted analyte using a pipette or by draining the bottom aqueous layer from the separatory funnel.[18]
-
Repeat Extraction (Optional): For quantitative extraction, the aqueous layer can be subjected to a second or third extraction with fresh this compound.[18] The organic phases are then combined.
-
Post-Extraction Processing: The collected organic extract can be dried using a suitable drying agent (e.g., anhydrous sodium sulfate) if necessary. The extract may then be concentrated under a gentle stream of nitrogen before analysis.
-
Analysis: The final extract is ready for analysis by appropriate techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[19][20][21]
Application Protocol 1: Extraction of a Lipophilic Drug Compound from a Biological Buffer
This protocol is designed for the extraction of a nonpolar drug candidate from a buffered aqueous solution, a common scenario in drug discovery and development.
Materials:
-
Biological buffer (e.g., PBS) containing the lipophilic drug compound
-
This compound
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes and collection vials
-
Analytical instrument (e.g., LC-MS)
Procedure:
-
Sample Preparation: Pipette 10 mL of the biological buffer containing the drug compound into a 50 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of this compound to the centrifuge tube.
-
Extraction: Cap the tube securely and vortex at high speed for 2 minutes to ensure intimate contact between the two phases.
-
Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection of Extract: Carefully pipette the top this compound layer into a clean collection vial, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Analysis: The extract can be directly injected into an LC-MS system for quantification of the drug compound.
Application Protocol 2: Extraction of Volatile Organic Compounds (VOCs) from an Environmental Water Sample
This protocol is tailored for the extraction of nonpolar VOCs from water samples for environmental monitoring.
Materials:
-
Water sample collected in a 40 mL vial with a PTFE-lined septum, ensuring no headspace[2][22]
-
This compound
-
20 mL glass vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
GC-MS system[23]
Procedure:
-
Sample and Solvent Dispensing: Carefully open the 40 mL water sample vial. Using a micropipette, transfer 10 mL of the water sample to a 20 mL glass vial. Add 2 mL of this compound to the same vial.
-
Extraction: Immediately cap the vial and vortex for 2 minutes.
-
Phase Separation: Allow the vial to stand for 5 minutes for the phases to separate. Centrifugation is generally not required for clean water samples.
-
Extract Transfer: Using a clean pipette, carefully transfer the top this compound layer to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Analysis: Analyze the extract for the target VOCs using a suitable GC-MS method.[21][24]
Troubleshooting Common Extraction Issues
| Issue | Potential Cause | Suggested Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants or particulates. | Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution) to the aqueous phase. Centrifuge to break the emulsion.[16][17][25] |
| Poor Analyte Recovery | Insufficient mixing; unfavorable partition coefficient; incorrect pH for ionizable analytes. | Increase mixing time. Perform multiple extractions. Adjust the pH of the aqueous phase to ensure the analyte is in its neutral form.[1][26] |
| Difficulty in Visualizing the Interface | Similar refractive indices or colored solutions. | Hold the separatory funnel up to a light source. Gently swirl the funnel to observe the interface movement.[1][27] |
Safety and Handling of this compound
As with any chemical, proper safety precautions must be observed when handling this compound.[28][29]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile or neoprene gloves, and a lab coat.[5][8]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[5][8]
-
Fire Safety: this compound is a combustible liquid.[8] Keep away from heat, sparks, and open flames.[5][29] Use appropriate fire extinguishers (water spray, foam, carbon dioxide, or dry chemical).[8][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][28]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Advantages of this compound as an Extraction Solvent
The use of this compound for liquid-liquid extraction offers several advantages over traditional solvents:
-
Reduced Toxicity: It generally exhibits lower toxicity compared to solvents like dichloromethane and hexane, making it safer for laboratory personnel.[30]
-
Environmental Profile: this compound is considered to be more biodegradable and has a lower environmental impact than many conventional halogenated and aromatic solvents.[31][32]
-
High Extraction Efficiency for Lipophilic Compounds: Its high lipophilicity (high LogP) makes it highly effective for extracting nonpolar compounds.[10]
-
Good Phase Separation: Its low density and immiscibility with water allow for clean and easy phase separation.[3][11]
-
Chemical and Thermal Stability: It is chemically inert and thermally stable, making it suitable for a wide range of applications.[4]
Limitations and Considerations
While this compound is a promising green solvent, some limitations should be considered:
-
Extraction of Polar Compounds: It is not an effective solvent for extracting highly polar or ionic compounds.[15]
-
Cost: The cost of this compound may be higher than some traditional bulk solvents.
-
Limited Published Data: As a relatively new application, there is a limited amount of published data on its use specifically for compound extraction, necessitating more in-house method development and validation.
Conclusion
This compound presents a compelling case as a green and effective alternative to traditional solvents for the liquid-liquid extraction of nonpolar to moderately polar compounds from aqueous solutions. Its favorable physicochemical properties, coupled with a better safety and environmental profile, make it a valuable tool for modern analytical and research laboratories. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this compound in your extraction workflows, contributing to safer and more sustainable scientific practices.
References
- 1. reddit.com [reddit.com]
- 2. epa.illinois.gov [epa.illinois.gov]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gelest.com [gelest.com]
- 9. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 141-62-8 [chemicalbook.com]
- 11. fr.cpachem.com [fr.cpachem.com]
- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. organomation.com [organomation.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. eurofinsus.com [eurofinsus.com]
- 23. www2.gov.bc.ca [www2.gov.bc.ca]
- 24. youtube.com [youtube.com]
- 25. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. youtube.com [youtube.com]
- 28. datasheets.scbt.com [datasheets.scbt.com]
- 29. s3.amazonaws.com [s3.amazonaws.com]
- 30. researchgate.net [researchgate.net]
- 31. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 32. Environmental fate and effects of dimethicone and cyclotetrasiloxane from personal care applications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Decamethyltetrasiloxane in Scientific Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Decamethyltetrasiloxane in High-Purity Lubrication
In the realm of scientific instrumentation and pharmaceutical manufacturing, the purity and performance of every component are paramount. Lubricants, often overlooked, are critical to the precision, longevity, and reliability of sensitive equipment. This compound (DMTS), a linear siloxane with the chemical formula C₁₀H₃₀O₃Si₄, has emerged as a key ingredient in the formulation of high-performance scientific lubricants.[1] Its unique combination of chemical inertness, thermal stability, and low surface tension makes it an ideal base fluid for applications demanding minimal reactivity and consistent performance across a wide range of operating conditions.[2]
This document provides a comprehensive guide to the properties, formulation considerations, and standardized testing protocols for lubricants containing this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, formulate, and validate lubricants for their specific high-purity applications.
Physicochemical Properties of this compound
The efficacy of this compound as a lubricant base stems from its distinct molecular structure and resulting physical properties. Understanding these characteristics is fundamental to formulating a lubricant that meets the stringent demands of scientific applications.
| Property | Value | Source(s) |
| CAS Number | 141-62-8 | [1] |
| Molecular Formula | C₁₀H₃₀O₃Si₄ | [1] |
| Molecular Weight | 310.69 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Density (at 25°C) | 0.854 g/mL | [1] |
| Kinematic Viscosity (at 25°C) | 1.5 cSt | [1] |
| Boiling Point | 194 °C | [1] |
| Flash Point (Closed Cup) | 63 °C | [1] |
| Pour Point | -90 °C | [1] |
| Surface Tension | Low | [2] |
| Thermal Stability | High | [2] |
| Oxidation Resistance | High | [1] |
Formulating Scientific Lubricants with this compound: A Guideline
The formulation of a scientific lubricant is a balance of leveraging the inherent properties of the base fluid, in this case, this compound, and enhancing its performance with carefully selected additives. While specific formulations are often proprietary and application-dependent, the following provides a foundational approach.
Base Fluid Selection:
This compound is an excellent choice as the primary base fluid due to its aforementioned properties. For applications requiring a different viscosity, it can be blended with other linear polydimethylsiloxanes of varying chain lengths.
Additive Considerations:
While DMTS provides a robust foundation, additives can be incorporated to enhance specific performance characteristics.[3][4]
-
Anti-wear and Extreme Pressure (EP) Agents: For applications with metal-on-metal contact under high loads, additives that form a protective film on the surfaces are necessary. However, care must be taken to select agents that do not compromise the chemical inertness of the final product.
-
Corrosion Inhibitors: To protect metallic components from oxidation and other forms of corrosion, inhibitors can be added. These are particularly important in environments with potential exposure to moisture or reactive gases.
-
Thickeners (for Greases): To formulate a grease, a thickening agent is required to create a semi-solid structure that holds the base oil and additives in place. Common thickeners for silicone-based greases include silica, clay, or polytetrafluoroethylene (PTFE).
-
Antifoaming Agents: In dynamic systems, the lubricant can entrain air, leading to foaming which reduces lubrication efficiency. Small concentrations of specific silicone polymers can be added to prevent foam formation.[4]
Formulation Workflow:
The following diagram illustrates a general workflow for the formulation of a lubricant containing this compound.
Caption: A generalized workflow for formulating a scientific lubricant.
Protocols for Performance and Compatibility Testing
Validation of a lubricant's performance and its compatibility with system components is a critical step. The following protocols are based on internationally recognized ASTM standards.
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
Objective: To measure the kinematic viscosity of the lubricant, a critical parameter for determining its flow characteristics and suitability for a given application.[5][6]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath with a precision of ±0.02°C
-
Stopwatch accurate to 0.1 seconds
-
Thermometer with appropriate range and accuracy
Procedure:
-
Select a clean, dry, calibrated viscometer where the flow time will be not less than 200 seconds.
-
Charge the viscometer with the lubricant sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer into the constant temperature bath, ensuring it is vertically aligned.
-
Allow the viscometer to reach thermal equilibrium (typically 30 minutes).
-
Using suction or pressure, adjust the head of the liquid to a position about 7 mm above the first timing mark.
-
Allow the sample to flow freely. Measure the time, in seconds, for the meniscus to pass from the first timing mark to the second.
-
Repeat the measurement. The two times should agree within the specified repeatability of the method.
-
Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C × t where: C = calibration constant of the viscometer (cSt/s) t = mean flow time (s)
Protocol 2: Determination of Flash Point (ASTM D92 - Cleveland Open Cup)
Objective: To determine the lowest temperature at which the lubricant will produce sufficient vapor to form an ignitable mixture with air.[7][8][9] This is a critical safety parameter.
Apparatus:
-
Cleveland Open Cup apparatus (cup, heating plate, test flame applicator)
-
High-range thermometer
-
Heat source
Procedure:
-
Clean and dry the test cup thoroughly.
-
Fill the cup with the lubricant sample to the filling mark.
-
Place the thermometer in the designated holder.
-
Apply heat at a rate of 5°C to 17°C per minute initially. When the sample temperature is approximately 56°C below the expected flash point, decrease the heat rate to 5°C to 6°C per minute.
-
Apply the test flame across the center of the cup at specified temperature intervals. The flame should be approximately 4 mm in diameter.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite and a distinct flash is observed.
-
Record the observed flash point.
Protocol 3: Determination of Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which the lubricant will continue to flow.[10][11][12] This is important for applications in low-temperature environments.
Apparatus:
-
Test jar
-
Jacket
-
Disk
-
Gasket
-
Cooling bath(s)
-
Thermometer
Procedure:
-
Pour the sample into the test jar to the scribed mark.
-
Heat the sample, without stirring, to at least 45°C in a bath maintained at 48°C.
-
Insert the pour point thermometer.
-
Cool the sample in a series of cooling baths at progressively lower temperatures.
-
At each temperature that is a multiple of 3°C, remove the test jar from the jacket and tilt to ascertain whether there is a movement of the specimen.
-
The test is complete when the specimen shows no movement when the test jar is held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above this solid point temperature.
Protocol 4: Elastomer Compatibility (Adapted from ASTM D4289)
Objective: To evaluate the compatibility of the lubricant with common elastomeric materials used in seals and O-rings.[13][14][15][16][17]
Materials:
-
Elastomer coupons (e.g., Viton®, Silicone, EPDM) of known dimensions and hardness
-
Test tubes or beakers
-
Oven capable of maintaining a constant temperature (e.g., 100°C or 150°C)
-
Analytical balance
-
Durometer (Shore A)
Procedure:
-
Measure the initial mass, volume (by displacement), and Durometer A hardness of the elastomer coupons.
-
Completely immerse the coupons in the lubricant sample in a test tube or beaker.
-
Place the test vessels in the oven at the specified temperature for 70 hours.
-
After the immersion period, remove the coupons from the lubricant and allow them to cool to room temperature.
-
Carefully wipe the excess lubricant from the coupons.
-
Re-measure the mass, volume, and Durometer A hardness of the coupons.
-
Calculate the percentage change in volume and the change in hardness. These values indicate the degree of swelling or shrinkage and hardening or softening of the elastomer.
Safety and Handling Precautions
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling.
-
Ventilation: Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from ignition sources. Keep containers tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound offers a unique set of properties that make it an exceptional base fluid for scientific lubricants. Its chemical inertness, thermal stability, and low viscosity provide a foundation for formulating lubricants that can meet the demanding requirements of high-precision instrumentation and sensitive manufacturing processes. By following standardized testing protocols, researchers and developers can ensure the performance, safety, and compatibility of their lubricant formulations, thereby safeguarding the integrity of their scientific endeavors.
References
- 1. cdn.thomasnet.com [cdn.thomasnet.com]
- 2. Lubricants Testing | Bruker [bruker.com]
- 3. specialchem.com [specialchem.com]
- 4. Lubricant Additives - A Practical Guide [machinerylubrication.com]
- 5. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]
- 6. tamson-instruments.com [tamson-instruments.com]
- 7. scribd.com [scribd.com]
- 8. koehlerinstrument.com [koehlerinstrument.com]
- 9. precisionlubrication.com [precisionlubrication.com]
- 10. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 11. precisionlubrication.com [precisionlubrication.com]
- 12. haorunhua.com [haorunhua.com]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. standards.globalspec.com [standards.globalspec.com]
- 17. dge-europe.com [dge-europe.com]
Decamethyltetrasiloxane in the preparation of silicone-based membranes
Application Note & Protocol
The Role of Decamethyltetrasiloxane in the Synthesis and Fabrication of Advanced Silicone-Based Membranes for Controlled Drug Delivery
Executive Summary
Silicone-based elastomers, particularly those derived from polydimethylsiloxane (PDMS), are cornerstone materials in the field of controlled drug delivery, prized for their biocompatibility, high permeability to a range of molecules, and tunable mechanical properties.[1][2] This guide delves into the fundamental role of this compound (D4), a cyclic siloxane monomer, as a foundational precursor in the synthesis of high-purity PDMS for pharmaceutical applications. We bridge the gap between polymer chemistry and practical application, explaining how the journey from D4 to a functional, drug-eluting membrane dictates the ultimate performance of the drug delivery system. This document provides a theoretical framework for understanding membrane formation, detailed, field-tested protocols for fabricating both monolithic and reservoir-type silicone membranes, and robust methods for their characterization and validation.
Introduction: The Significance of Silicone Membranes in Drug Delivery
Silicone elastomers have a long and successful history in medical devices and drug delivery, forming the basis of systems ranging from transdermal patches to long-term implants and medicated intrauterine devices.[1][3][4] Their utility stems from a unique combination of properties:
-
Biocompatibility: Silicones are generally inert and well-tolerated by the body.[1]
-
Tunable Permeability: The diffusion of active pharmaceutical ingredients (APIs) through the silicone matrix can be precisely controlled, allowing for tailored release profiles.[1][2]
-
Durability and Flexibility: The elastomeric nature of silicone ensures mechanical stability and comfort in various applications.[5][6]
The performance of these membranes is not accidental; it is engineered from the molecular level up. The starting point for many high-grade medical silicones is the synthesis of linear polydimethylsiloxane (PDMS) chains from cyclic precursors, with this compound (D4) being a primary and critical building block.[5][7]
Part I: Theoretical Framework - From Monomer to Membrane
The Foundational Role of this compound (D4)
This compound is a volatile, cyclic siloxane compound [(CH₃)₂SiO]₄.[7] It is not typically used directly in the final casting of a membrane but serves as a crucial monomer in the industrial synthesis of the linear, vinyl-terminated or silanol-terminated PDMS polymers that are the primary component of medical-grade silicone elastomer kits. This synthesis occurs via ring-opening polymerization, where the D4 ring is opened to form long, linear chains of repeating dimethylsiloxane units. The molecular weight of these chains is carefully controlled, as it directly influences the viscosity of the prepolymer and the mechanical properties of the final cured elastomer.
Mechanism of Membrane Formation: Cross-linking
A liquid PDMS prepolymer, derived from D4, is transformed into a solid, elastic membrane through a process called cross-linking (or curing). This involves creating chemical bonds between the linear polymer chains to form a three-dimensional network. The most common method for medical applications is platinum-catalyzed hydrosilylation, a type of polyaddition reaction.
In this system:
-
Part A (Base): Consists of vinyl-terminated PDMS prepolymer and a platinum catalyst.
-
Part B (Curing Agent): Contains a hydride-functional cross-linker, such as a polymer with silicon-hydride (Si-H) groups.[8]
When Parts A and B are mixed, the platinum catalyst facilitates the addition of the Si-H groups across the vinyl (C=C) groups of the PDMS chains, forming stable ethylene bridges between them. This process creates the durable, elastic network of the final membrane.
Diagram: From Monomer to Cross-Linked Network
Caption: Synthesis and fabrication pathway from D4 monomer to a functional silicone membrane.
Controlling Drug Release: The Importance of Cross-link Density
The density of the cross-links in the silicone network is the most critical parameter for controlling drug release.[8][9] It directly influences three key properties:
-
Free Volume: A higher cross-link density reduces the interstitial space (free volume) between polymer chains, potentially hindering the diffusion of larger drug molecules.
-
Swelling: When exposed to a fluid, the membrane will swell. A more densely cross-linked network swells less, which can affect the diffusion pathway of the drug.[2][8]
-
Mechanical Strength: Higher cross-link density leads to a stiffer, less flexible membrane.[10]
By precisely controlling the ratio of the PDMS prepolymer to the curing agent, researchers can tune the cross-link density to achieve the desired release kinetics for a specific API.[2]
Part II: Experimental Protocols
These protocols use commercially available, two-part platinum-cure silicone elastomers (e.g., Sylgard 184, MED-4840), which are composed of PDMS prepolymers and cross-linkers synthesized from precursors like D4.
Protocol 1: Fabrication of a Monolithic (Drug-in-Matrix) Membrane
In this design, the API is uniformly dispersed throughout the silicone matrix. The release of the drug is controlled by diffusion through this matrix.[3][4]
Materials and Reagents:
-
Two-part silicone elastomer kit (e.g., Dow Corning Sylgard 184)
-
Active Pharmaceutical Ingredient (API)
-
Volatile solvent compatible with the API and silicone (e.g., hexane, dichloromethane), if required
-
Weighing boat or disposable cup
-
Stirring rod or spatula
-
Vacuum desiccator/chamber
-
Casting mold (e.g., petri dish, custom-made mold)
-
Leveling surface
-
Convection oven
Step-by-Step Methodology:
-
Preparation: Work in a clean, dust-free environment, preferably a fume hood.[11] Ensure the casting mold is clean, dry, and placed on a perfectly level surface.
-
Weighing: Weigh the desired amount of silicone base (Part A) into a disposable cup.
-
API Incorporation:
-
For solid APIs: If the API is a fine powder, it can be directly dispersed into Part A. Weigh the desired amount of API and add it to the base. Mix thoroughly with a stirring rod until a homogenous suspension is achieved.
-
For solvent-soluble APIs: Dissolve the API in a minimal amount of a suitable volatile solvent. Add this solution to Part A and mix until uniform. Allow the solvent to evaporate completely in the fume hood before proceeding.
-
-
Adding Curing Agent: Weigh and add the appropriate amount of curing agent (Part B) to the API-base mixture. Refer to the manufacturer's data sheet for the recommended ratio. A common ratio for Sylgard 184 is 10:1 (Base:Curing Agent) by weight.[12]
-
Mixing: Stir the mixture vigorously for at least 5-7 minutes, ensuring the components are thoroughly combined.[11] Scrape the sides and bottom of the cup to ensure homogeneity.
-
Degassing: Place the mixture inside a vacuum chamber to remove air bubbles introduced during mixing. Apply vacuum until the mixture expands and then collapses. This may take 15-30 minutes. The mixture should appear clear and bubble-free.
-
Casting: Carefully pour the degassed mixture into the prepared mold. Pour slowly to avoid introducing new air bubbles. The thickness of the membrane will be determined by the volume of the mixture and the dimensions of the mold.
-
Curing: Transfer the mold to a preheated convection oven. Curing parameters depend on the specific silicone system and desired properties. A typical starting point is 60-80°C for 1-4 hours.[13]
-
Demolding: After curing is complete, remove the mold from the oven and allow it to cool to room temperature. Carefully peel the flexible silicone membrane from the mold.
Quantitative Data for Protocol 1
| Parameter | Example Value | Range | Rationale / Causality |
| Base:Curing Agent Ratio | 10:1 (w/w) | 5:1 to 20:1 | Alters cross-link density. Higher curing agent ratio increases stiffness and may decrease permeability.[2] |
| API Loading | 5% (w/w) | 0.1% - 40% | Depends on desired dose and API solubility. High loading can affect mechanical properties. |
| Curing Temperature | 70°C | 25°C - 150°C | Higher temperatures accelerate curing but can degrade sensitive APIs. |
| Curing Time | 2 hours | 1 - 48 hours | Must be sufficient for complete cross-linking. Incomplete curing leads to poor mechanical properties.[11] |
| Membrane Thickness | 500 µm | 50 µm - 2 mm | Directly impacts drug release path length and total dosage. Thicker membranes generally result in slower release.[2] |
Diagram: Workflow for Monolithic Membrane Fabrication
Caption: Step-by-step workflow for fabricating a drug-in-matrix silicone membrane.
Part III: Characterization and Validation
Validating the properties of the fabricated membrane is crucial to ensure it will perform as expected.
Essential Characterization Techniques:
| Technique | Purpose | Expected Outcome / Interpretation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the completion of the cross-linking reaction.[10] | Disappearance of the Si-H peak (around 2160 cm⁻¹) from the curing agent indicates a complete reaction with the vinyl groups. |
| Swelling Studies | To assess the cross-link density and solvent compatibility.[2] | The membrane is weighed, immersed in a solvent (e.g., toluene) until equilibrium, and weighed again. Lower swelling corresponds to a higher cross-link density. |
| Mechanical Testing (Tensile Tester) | To measure properties like Young's modulus, tensile strength, and elongation at break.[14] | Ensures the membrane has the required physical durability for its intended application. Properties are directly related to cross-link density. |
| In Vitro Drug Release Testing (e.g., USP Apparatus) | To determine the rate and profile of API release from the membrane.[2][4] | The membrane is placed in a dissolution medium, and samples are taken at time intervals to quantify the released API. This data is essential for predicting in vivo performance. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Air bubbles in cured membrane | Incomplete degassing; air introduced during casting. | Degas for a longer duration or at a higher vacuum. Pour the mixture slowly down the side of the mold. |
| Membrane is sticky or oily after curing | Incorrect mix ratio (off-stoichiometry); incomplete curing; catalyst poisoning. | Double-check all weight measurements. Increase curing time or temperature. Ensure no sulfur, tin, or amine compounds contacted the uncured silicone. |
| Inconsistent membrane thickness | Non-level casting surface; uneven pouring. | Use a bubble level to ensure the casting surface is perfectly flat. Pour the mixture into the center of the mold and allow it to self-level. |
| Inconsistent drug release between batches | Inhomogeneous API dispersion; variation in membrane thickness or curing. | Improve the initial mixing of the API into the base polymer. Precisely control all fabrication parameters (weights, times, temperatures). |
Conclusion
The fabrication of high-performance silicone membranes for drug delivery is a multi-step process where precision and an understanding of the underlying polymer chemistry are paramount. This compound (D4) serves as a vital starting material for the synthesis of the PDMS polymers that constitute these membranes. By carefully controlling the formulation, particularly the cross-linker ratio, and the fabrication process, researchers can engineer membranes with specific mechanical and drug release properties tailored to the needs of advanced therapeutic applications. The protocols and validation techniques outlined in this guide provide a robust framework for the development of reliable and effective silicone-based drug delivery systems.
References
- 1. mddionline.com [mddionline.com]
- 2. Biomedical silicone elastomers as carriers for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane systems: practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Why this compound is a Game Changer for Innovative Chemical Materials-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 6. dakenchem.com [dakenchem.com]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Protocol for PDMS Fabrication for use in Cell Culture [protocols.io]
- 12. Floating-on-water Fabrication Method for Thin Polydimethylsiloxane Membranes [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. Silicone-Based Membranes as Potential Materials for Dielectric Electroactive Polymer Actuators [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Decamethyltetrasiloxane Synthesis Impurities
Welcome to the Technical Support Center for Decamethyltetrasiloxane (L4) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile siloxane oligomer. Here, we provide in-depth technical guidance, troubleshooting strategies, and validated protocols to help you optimize your synthetic routes and achieve high-purity L4.
Introduction to this compound (L4) Synthesis
This compound, a linear siloxane with the formula MD2M, is a valuable intermediate in the synthesis of more complex silicone polymers and finds applications in various fields due to its unique properties. The two primary industrial methods for its synthesis are the hydrolysis of dimethyldichlorosilane (DMDCS) and the equilibration reaction of cyclosiloxanes with a linear siloxane chain stopper. Both methods, while effective, are susceptible to the formation of impurities, primarily other linear and cyclic siloxanes, which can significantly impact the properties of the final product. This guide will address the common pitfalls in both synthetic pathways and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter during your experiments.
Part 1: Hydrolysis of Dimethyldichlorosilane (DMDCS)
The hydrolysis of DMDCS is a common route to a mixture of linear and cyclic siloxanes, from which L4 can be isolated. However, controlling the reaction to favor L4 can be challenging.
Q1: My hydrolysis reaction of DMDCS resulted in a low yield of the desired linear siloxanes and a high proportion of cyclic species (D4, D5, etc.). What are the primary causes?
A1: The formation of a high percentage of cyclic siloxanes during the hydrolysis of DMDCS is a common issue and is primarily influenced by the reaction conditions. The mechanism involves the formation of silanediols, which can then undergo either intermolecular condensation to form linear chains or intramolecular condensation to form cyclic species.[1][2]
Root Causes & Solutions:
-
High Concentration of Reactants: High concentrations of DMDCS and water can favor intramolecular cyclization.
-
Solution: Perform the hydrolysis under dilute conditions. Slowly adding DMDCS to a larger volume of water or a water/solvent mixture can promote intermolecular condensation.
-
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of thermodynamically stable cyclic siloxanes like D4 and D5.
-
Solution: Control the reaction temperature, aiming for a lower to moderate range (e.g., 20-40°C) to manage the exothermicity of the hydrolysis and influence the product distribution.[3]
-
-
Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting cyclization.
-
Solution: Ensure vigorous and efficient stirring throughout the addition of DMDCS and the subsequent reaction period.
-
Q2: I am observing a wide distribution of linear siloxanes (L3, L5, L6, etc.) in my product mixture instead of predominantly L4. How can I control the chain length?
A2: Achieving a narrow distribution of linear siloxanes centered around L4 directly from hydrolysis is challenging. The final product is a mixture of various chain lengths. The distribution is influenced by the stoichiometry of the chain-terminating agent.
Key Control Parameter:
-
Chain Stopper (End-Capper): The key to controlling the average chain length of linear siloxanes is the use of a monofunctional chlorosilane, such as trimethylchlorosilane (TMCS), as a chain stopper. The ratio of DMDCS to TMCS will dictate the average degree of polymerization.
-
To favor L4 (MD2M): A molar ratio of approximately 2:1 of DMDCS to TMCS should theoretically favor the formation of L4. However, in practice, an equilibrium mixture will still be formed. Precise control is better achieved through the equilibration method (see Part 2).
-
Part 2: Equilibration Reaction
The equilibration of octamethylcyclotetrasiloxane (D4) with a chain stopper like hexamethyldisiloxane (MM) is a more controlled method for producing specific linear siloxanes like L4.
Q3: My equilibration reaction is not reaching the expected product distribution, and I have a high concentration of unreacted D4 and MM. What could be the issue?
A3: Incomplete equilibration can be due to several factors related to the catalyst, reaction conditions, and purity of reagents.
Troubleshooting Steps:
-
Catalyst Activity: The catalyst (e.g., strong acids like sulfuric acid, or phosphonitrilic chloride catalysts) may be inactive or poisoned.[4]
-
Solution:
-
Use a fresh, active catalyst.
-
Ensure all reactants and glassware are scrupulously dry, as water can deactivate many acid catalysts.
-
If using a solid catalyst, ensure it is properly dispersed in the reaction mixture.
-
-
-
Reaction Time and Temperature: Equilibration reactions can be slow to reach equilibrium.
-
Solution:
-
Increase the reaction time and monitor the composition periodically by GC to determine when equilibrium is reached.
-
Gently increasing the temperature can accelerate the reaction, but be mindful of potential side reactions at excessively high temperatures.
-
-
-
Catalyst Deactivation: The catalyst can be neutralized by basic impurities in the reactants.
-
Solution: Purify the D4 and MM starting materials before use, for example, by distillation.
-
Q4: I am observing the formation of higher molecular weight polysiloxanes instead of the desired L4. Why is this happening?
A4: The formation of higher molecular weight species is indicative of an incorrect ratio of D4 to MM or insufficient chain stopper.
Corrective Actions:
-
Reactant Stoichiometry: The molar ratio of the cyclic monomer (D4) to the chain stopper (MM) is the primary determinant of the average molecular weight of the resulting linear siloxanes. To target L4 (MD2M), you need to carefully control this ratio.
-
Solution: Re-calculate and precisely measure the molar ratio of D4 to MM. For L4, the stoichiometric ratio is 1 mole of MM to 2 moles of dimethylsiloxy units from D4.
-
-
Equilibrium Position: The reaction is an equilibrium process, and a distribution of products will always be present.
-
Solution: After the reaction, the desired L4 needs to be isolated from the mixture of other linear and cyclic siloxanes through fractional distillation.
-
Part 3: Impurity Identification and Removal
Q5: How can I accurately identify and quantify the impurities in my this compound product?
A5: The most common and effective analytical techniques for identifying and quantifying siloxane impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods:
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of individual siloxane components based on their boiling points and volatility. Mass spectrometry provides fragmentation patterns for definitive identification of linear (L3, L5, etc.) and cyclic (D4, D5, D6, etc.) impurities.[5][6][7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information on the ratio of methyl protons on terminal (M) versus internal (D) silicon atoms, allowing for the calculation of the average chain length.[9][10] ²⁹Si NMR: Offers direct observation of the different silicon environments (M, D, T, Q units), providing detailed structural information and quantification of different siloxane species.[11][12] |
Q6: What is the most effective method for purifying this compound and removing closely related impurities?
A6: Fractional distillation under reduced pressure is the most common and effective method for purifying L4 from other linear and cyclic siloxanes due to differences in their boiling points.
Purification Protocol - Fractional Distillation:
-
Principle: Separation is based on the boiling point differences between L4 and its common impurities.
-
Key Parameters:
-
Vacuum: A reduced pressure is crucial to lower the boiling points and prevent thermal degradation of the siloxanes.
-
Column Efficiency: A distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary to achieve good separation of components with close boiling points.
-
Reflux Ratio: A controlled reflux ratio is essential to allow for efficient separation.
-
-
Expected Elution Order: Generally, lower molecular weight linear and cyclic siloxanes will distill first, followed by the desired L4, and then the higher molecular weight species.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound (L4) via Equilibration Reaction
This protocol provides a general procedure for the synthesis of L4. Disclaimer: All laboratory work should be conducted with appropriate personal protective equipment and in a well-ventilated fume hood.
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
Hexamethyldisiloxane (MM)
-
Acid catalyst (e.g., Amberlyst® 15, or a phosphonitrilic chloride catalyst)
-
Neutralizing agent (e.g., sodium bicarbonate, or an amine base)
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add octamethylcyclotetrasiloxane (D4) and hexamethyldisiloxane (MM) in the desired molar ratio to target L4.
-
Catalyst Addition: Add the acid catalyst (e.g., 0.1-1% by weight).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) with stirring under a nitrogen atmosphere.
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture, neutralize them, and analyze by GC to monitor the progress towards equilibrium.
-
Neutralization: Once equilibrium is reached, cool the mixture and add a neutralizing agent to quench the catalyst.[4]
-
Filtration: Filter the mixture to remove the solid catalyst (if used) and the neutralization salts.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the this compound (L4) fraction.
Protocol 2: GC-MS Analysis of Siloxane Impurities
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for siloxane analysis (e.g., a low-polarity phenyl-methylpolysiloxane phase)
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Solvent Delay: Set appropriately to avoid detecting the solvent peak.
Sample Preparation:
-
Dilute a small amount of the L4 product in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject the diluted sample into the GC-MS system.
Data Analysis:
-
Identify the peaks corresponding to L4 and its impurities by comparing their retention times and mass spectra with known standards or library data.
-
Quantify the impurities by integrating the peak areas and using an internal or external standard method.
Visualizing the Process: Diagrams
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Analytical and purification workflow for this compound.
Safety Precautions
-
Dimethyldichlorosilane (DMDCS): This compound is highly flammable, corrosive, and reacts violently with water to produce hydrochloric acid.[13][14][15] Always handle DMDCS in a well-ventilated fume hood, wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield. Ensure all equipment is dry and purged with an inert gas before use.
-
Catalysts: Many catalysts used in siloxane synthesis are corrosive or toxic. Consult the Safety Data Sheet (SDS) for the specific catalyst you are using and handle it with appropriate care.
-
Distillation: Distillations, especially under vacuum, should be performed behind a safety shield.
References
- 1. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 2. Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GB2292561A - Equilibration process for low molecular weight siloxanes - Google Patents [patents.google.com]
- 5. doria.fi [doria.fi]
- 6. resolvemass.ca [resolvemass.ca]
- 7. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. magritek.com [magritek.com]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. synquestlabs.com [synquestlabs.com]
- 14. gelest.com [gelest.com]
- 15. dakenchem.com [dakenchem.com]
Technical Support Center: Optimizing Decamethyltetrasiloxane Synthesis
Welcome to the technical support center for the synthesis of Decamethyltetrasiloxane (DMTS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on the fundamental chemistry and practical application, ensuring you can achieve high-purity DMTS with reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs) about DMTS Synthesis
This section addresses the foundational questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially significant method for synthesizing this compound is through the co-hydrolysis and polycondensation of two key chlorosilane monomers: Dichlorodimethylsilane ((CH₃)₂SiCl₂) and Chlorotrimethylsilane ((CH₃)₃SiCl).[1][2]
-
The Role of Dichlorodimethylsilane ((CH₃)₂SiCl₂): This is the "chain-building" unit. Upon hydrolysis, it forms a reactive silanediol, (CH₃)₂Si(OH)₂, which can condense with other silanols to create the linear Si-O-Si backbone of the siloxane.
-
The Role of Chlorotrimethylsilane ((CH₃)₃SiCl): This is the "chain-terminating" or "end-blocking" unit.[1][2] Since it has only one chlorine atom, its hydrolysis product, (CH₃)₃SiOH, can only react at one end. This effectively caps the growing siloxane chain, preventing the formation of high-molecular-weight polymers and allowing for precise control over the final product's chain length.
The overall reaction involves the controlled addition of water to a mixture of these two chlorosilanes, leading to the formation of DMTS and hydrochloric acid (HCl) as a byproduct.[1]
Q2: Why is the ratio of chain-builder to chain-stopper so critical in this synthesis?
A2: The molar ratio of Dichlorodimethylsilane to Chlorotrimethylsilane is the primary determinant of the average molecular weight and the distribution of different siloxane chain lengths in the final product. To synthesize this compound, which has the structure (CH₃)₃Si-O-[Si(CH₃)₂-O]₂-Si(CH₃)₃, the ideal stoichiometric ratio is 2 moles of Chlorotrimethylsilane for every 2 moles of Dichlorodimethylsilane . Deviating from this ratio will lead to a mixture of different linear siloxanes.
-
Excess Chain-Stopper ((CH₃)₃SiCl): Leads to the formation of shorter siloxanes, such as Hexamethyldisiloxane and Octamethyltrisiloxane.
-
Excess Chain-Builder ((CH₃)₂SiCl₂): Results in longer-chain linear siloxanes (e.g., Dodecamethylpentasiloxane) and a higher proportion of undesirable cyclic byproducts like Octamethylcyclotetrasiloxane (D4).[1][2]
Q3: What are the main byproducts I should expect, and why do they form?
A3: The primary byproducts are cyclic volatile methylsiloxanes (cVMS), most notably Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5).[1][2] These form when the intermediate silanediols, derived from the hydrolysis of Dichlorodimethylsilane, undergo intramolecular condensation (a "back-biting" reaction) rather than intermolecular condensation with another linear chain. This process is thermodynamically driven and often catalyzed by acid or base residues. Controlling reaction conditions is key to minimizing their formation.
Q4: What analytical techniques are standard for characterizing the final product?
A4: To ensure the purity and identity of the synthesized this compound, a combination of analytical methods is recommended:
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): This is the workhorse technique for determining the purity of the sample and quantifying the presence of lower and higher molecular weight siloxanes, as well as cyclic impurities like D4 and D5.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the identity of the main peak as DMTS and to identify unknown impurity peaks by their mass fragmentation patterns.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of characteristic Si-O-Si and Si-CH₃ bonds and the absence of Si-OH bonds, which would indicate incomplete condensation.
-
Refractive Index: A quick and simple physical measurement that can indicate the purity of the distilled product. The refractive index for DMTS is approximately 1.389 at 20°C.[6]
Part 2: Troubleshooting Guide for DMTS Synthesis
This guide addresses specific issues that may arise during the synthesis, providing the causal logic and recommended solutions.
Q: My final yield of DMTS is significantly lower than expected. What are the likely causes?
A: Low yield is a common issue that can typically be traced to three main areas: loss of volatile intermediates, suboptimal reaction conditions, or inefficient purification.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Loss of Reactants | Chlorotrimethylsilane is highly volatile (B.P. 57°C). If the reaction is run at too high a temperature without an efficient condenser, this reactant can be lost from the system, skewing the stoichiometry. | Ensure your reaction vessel is equipped with a highly efficient condenser (e.g., a reflux condenser with a good flow of coolant). Maintain the reaction temperature below the boiling point of the most volatile reactant during the hydrolysis phase. |
| Formation of Cyclic Byproducts | Aggressive reaction conditions (high temperature, high concentration of acid catalyst) favor the intramolecular "back-biting" reactions that produce cyclic siloxanes (D4, D5) at the expense of the desired linear product.[1][2] | Conduct the hydrolysis at a lower temperature (e.g., 10-40°C) to control the reaction rate.[7] Neutralize the HCl byproduct promptly after the reaction is complete to prevent acid-catalyzed rearrangement. |
| Inefficient Purification | This compound (B.P. 194°C) must be carefully separated from other linear and cyclic siloxanes by fractional distillation.[2][8] An inefficient distillation column or incorrect pressure can lead to poor separation and loss of product. | Use a fractional distillation column with sufficient theoretical plates for the separation. Perform the distillation under vacuum to lower the boiling points and prevent thermal degradation of the products. Collect fractions based on precise temperature and pressure monitoring. |
Q: My GC analysis shows a high percentage of cyclic impurities (D4/D5). How can I minimize these?
A: High levels of cyclic impurities are a direct result of reaction conditions that favor intramolecular condensation.
-
Causality: The formation of these thermodynamic sinks is often promoted by prolonged exposure to the acidic (HCl) environment generated during hydrolysis. The longer the silanols are in an acidic medium, the more likely they are to rearrange into stable cyclic structures.
-
Solution Workflow:
-
Control the Addition Rate: Add the water or aqueous catalyst solution slowly and sub-surface to the chlorosilane mixture. This ensures localized hydrolysis and allows the initial condensation to occur before a large concentration of reactive silanols can build up.
-
Temperature Management: Keep the reaction temperature low. This reduces the kinetic energy of the molecules, favoring the more ordered intermolecular chain-building over the random intramolecular cyclization.
-
Prompt Neutralization: As soon as the hydrolysis step is complete, wash the organic layer with a weak base (e.g., sodium bicarbonate solution) to neutralize the HCl. This quenches the acid-catalyzed rearrangement that forms cyclic species.
-
Consider a Two-Phase System: Performing the hydrolysis in a two-phase system (e.g., with a non-polar solvent like toluene) can help manage the reaction exotherm and control the concentration of reactants.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for common issues in DMTS synthesis.
Part 3: Experimental Protocols and Workflow
This section provides a generalized, step-by-step protocol for the synthesis and purification of this compound. Safety First: This reaction involves corrosive and water-reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2][9]
Protocol 1: Synthesis via Co-Hydrolysis
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Purge the entire system with an inert gas (e.g., nitrogen or argon).
-
Charge Reactants: Charge the flask with Dichlorodimethylsilane and Chlorotrimethylsilane in a precise 1:1 molar ratio. If using a solvent, add dry toluene or another suitable inert solvent at this stage.
-
Cooling: Immerse the flask in an ice bath and begin stirring to cool the contents to 0-5°C.
-
Controlled Hydrolysis: Fill the dropping funnel with deionized water. Add the water dropwise to the stirred chlorosilane mixture over a period of 1-2 hours. Maintain the internal temperature below 10°C to control the exothermic reaction. Vigorous HCl gas evolution will be observed.
-
Reaction Completion: After the water addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers: an upper organic (siloxane) layer and a lower aqueous (hydrochloric acid) layer. Drain and properly dispose of the acidic aqueous layer.
-
Neutralization: Wash the organic layer sequentially with a 5% sodium bicarbonate solution until gas evolution ceases, followed by a wash with deionized water. Check the pH of the final aqueous wash to ensure it is neutral.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (if used) using a rotary evaporator.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed for vacuum.
-
Distillation: Heat the crude siloxane mixture. Collect and discard any low-boiling fractions (unreacted starting materials, solvent, Hexamethyldisiloxane).
-
Product Collection: Carefully collect the fraction that distills at the correct boiling point for this compound at the given pressure (e.g., approx. 90-92°C at 33 mmHg). The literature boiling point at atmospheric pressure is 194°C.[8]
-
Analysis: Analyze the collected fraction using GC-FID to confirm its purity (>97% is a typical target).[10]
DMTS Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of DMTS.
References
- 1. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 141-62-8 [m.chemicalbook.com]
- 7. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
- 8. This compound | 141-62-8 [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. labproinc.com [labproinc.com]
Decamethyltetrasiloxane degradation under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with decamethyltetrasiloxane. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation of this compound under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical insights to anticipate challenges, interpret your results accurately, and troubleshoot effectively.
Section 1: Understanding the Degradation Mechanisms
This compound, a linear siloxane, is susceptible to degradation through the cleavage of its siloxane (Si-O-Si) bonds, primarily via hydrolysis. This process is significantly influenced by the pH of the environment, with reaction rates being slowest around neutral pH and accelerating under both acidic and basic conditions.[1][2]
Acid-Catalyzed Degradation
Under acidic conditions, the degradation of this compound is initiated by the protonation of a siloxane oxygen atom.[3] This protonation makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction proceeds through a series of equilibrium steps, ultimately leading to the cleavage of the Si-O-Si bond and the formation of silanols (compounds containing Si-OH groups).[3]
The overall acid-catalyzed hydrolysis can be visualized as follows:
Caption: Acid-catalyzed degradation pathway of this compound.
Key factors influencing the rate of acid-catalyzed degradation include:
-
Water Concentration: A sufficient amount of water is necessary for the hydrolysis to proceed.
-
Temperature: Higher temperatures generally increase the reaction rate.
-
Solvent: The choice of co-solvent can impact the solubility of the siloxane and the availability of water, thereby affecting the degradation rate.[1]
Base-Catalyzed Degradation
In basic conditions, the degradation mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom of the siloxane bond. This forms a pentacoordinate silicon intermediate, which then rearranges to cleave the Si-O-Si bond, yielding a silanolate and a silanol.
The base-catalyzed hydrolysis pathway is depicted below:
Caption: Base-catalyzed degradation pathway of this compound.
Factors that significantly affect the rate of base-catalyzed degradation include:
-
Cation Type: In the presence of metal hydroxides, the nature of the cation (e.g., Na⁺, K⁺, Ca²⁺) can influence the rate of hydrolysis.[1]
-
Temperature: As with acid catalysis, higher temperatures accelerate the degradation.
-
Solvent: The presence of organic co-solvents can enhance the solubility of this compound and increase the degradation rate.[1]
Section 2: Experimental Protocols
Monitoring the degradation of this compound requires robust analytical methods. The choice of technique depends on the specific experimental goals, such as determining the rate of degradation or identifying the degradation products.
General Experimental Setup for Degradation Studies
-
Reaction Vessel: Use a sealed, inert reaction vessel (e.g., glass vial with a PTFE-lined cap) to prevent the loss of volatile components.
-
Solvent System: Choose a suitable solvent system. For aqueous studies, deionized water is used. Co-solvents like ethanol or acetone can be employed to improve the solubility of this compound.[1]
-
pH Adjustment: Adjust the pH of the aqueous phase to the desired acidic or basic level using appropriate acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH).[1][2]
-
Temperature Control: Maintain a constant temperature using a water bath, heating block, or oven.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture for analysis. It is crucial to quench the reaction immediately if necessary (e.g., by neutralizing the pH) to prevent further degradation before analysis.
Analytical Techniques for Monitoring Degradation
| Technique | Information Provided | Sample Preparation | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile degradation products (e.g., smaller siloxanes, silanols). | Solvent extraction (e.g., with hexane or chloroform) of the reaction mixture. Derivatization may be needed for non-volatile products.[4] | Potential for thermal degradation of analytes in the GC inlet. Contamination from silicone-based septa or columns can be an issue.[5] |
| Nuclear Magnetic Resonance (¹H and ²⁹Si NMR) Spectroscopy | Structural elucidation of degradation products. Quantification of reactants and products. | Direct analysis of the reaction mixture, often with the addition of a deuterated solvent and an internal standard. | ¹H NMR can be used for quantification.[6] ²⁹Si NMR provides detailed information about the silicon environment but may require longer acquisition times. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the disappearance of Si-O-Si bonds and the appearance of Si-OH bonds. | Direct analysis of the reaction mixture using an ATR-FTIR probe for in-situ monitoring or by analyzing withdrawn aliquots.[7] | Overlapping peaks can make quantification challenging. Multivariate data analysis can help in deconvoluting complex spectra.[7] |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during this compound degradation experiments in a question-and-answer format.
Acidic Conditions
Q1: My this compound is degrading much slower than expected under acidic conditions. What could be the cause?
A1: Several factors could contribute to a slow degradation rate:
-
Incorrect pH: Verify the pH of your reaction mixture. The hydrolysis rate is highly dependent on the hydronium ion concentration.
-
Insufficient Water: Ensure there is an excess of water available for the hydrolysis reaction, especially if you are using a co-solvent.
-
Low Temperature: The reaction is temperature-dependent. Consider increasing the reaction temperature to accelerate the rate.
-
Solvent Effects: If using a co-solvent, it might be hindering the interaction between water and the siloxane. Try a different co-solvent or adjust the solvent-to-water ratio.
Q2: I am observing the formation of cyclic siloxanes in my acid-catalyzed degradation experiment. Is this normal?
A2: Yes, the formation of cyclic siloxanes (like octamethylcyclotetrasiloxane, D4) can occur, particularly at elevated temperatures.[8] This is due to intramolecular "back-biting" reactions where the siloxane chain folds back on itself, leading to the cleavage of a cyclic oligomer.
Q3: The results of my degradation kinetics are not reproducible. What are the likely sources of error?
A3: Lack of reproducibility can stem from:
-
Inconsistent pH: Small variations in the initial pH can lead to significant differences in reaction rates.
-
Temperature Fluctuations: Ensure your temperature control system is stable.
-
Inaccurate Sampling: Be precise with your sampling times and volumes. Quench the reaction immediately and consistently if required.
-
Evaporation of Volatiles: Ensure your reaction vessels are properly sealed to prevent the loss of volatile reactants or products.
Basic Conditions
Q4: The degradation of this compound in my basic solution is incomplete. What should I check?
A4: Incomplete degradation under basic conditions can be due to:
-
Insufficient Base: Ensure you have a sufficient concentration of hydroxide ions to drive the reaction.
-
Poor Mixing: this compound is immiscible with water. Vigorous stirring is essential to maximize the interfacial area for the reaction to occur.
-
Precipitation of Base: If using a base with low solubility (e.g., Ca(OH)₂), ensure it remains in solution or is finely dispersed.
-
Reaction Equilibrium: The hydrolysis reaction is reversible. The accumulation of silanol products can slow down the forward reaction.
Q5: I see a white precipitate forming during my base-catalyzed degradation. What is it?
A5: The white precipitate is likely a salt of the silanolate products formed during the reaction, especially if you are using a divalent cation like Ca²⁺. It could also be unreacted base if it has low solubility.
Q6: My analytical results are inconsistent when using different bases (e.g., NaOH vs. KOH). Why?
A6: The type of cation can influence the rate of hydrolysis. Some studies have shown that different cations can have varying catalytic effects on the degradation of siloxanes.[1] It is important to be consistent with the base used throughout a series of experiments.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound hydrolysis?
A1: The primary degradation products are smaller, water-soluble silanols, with dimethylsilanediol being a major product.[1] Under certain conditions, cyclic siloxanes can also be formed.
Q2: At what pH is this compound most stable?
A2: this compound, like other siloxanes, is most stable at a neutral pH (around 7). The rate of hydrolysis is at a minimum in this range.[9]
Q3: How does the structure of this compound (linear) affect its degradation compared to cyclic siloxanes (e.g., D4)?
A3: Both linear and cyclic siloxanes degrade via hydrolysis of the Si-O-Si bond. However, the reaction kinetics and the propensity to form certain byproducts can differ due to differences in ring strain (for cyclic siloxanes) and molecular conformation. Some studies suggest that cyclic siloxanes may have higher degradation rates under certain conditions.[10]
Q4: Can I use ¹H NMR to quantify the degradation of this compound?
A4: Yes, ¹H NMR can be a powerful tool for quantifying the degradation by monitoring the disappearance of the methyl protons of this compound and the appearance of signals from the methyl protons of the silanol degradation products.[6] An internal standard is required for accurate quantification.
Q5: Are there any safety concerns I should be aware of when conducting these degradation experiments?
A5: Yes. When working with strong acids or bases, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the experiments in a well-ventilated fume hood. Be aware of the potential for pressure buildup in sealed vessels, especially at elevated temperatures.
References
- 1. doria.fi [doria.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. doria.fi [doria.fi]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ntrl.ntis.gov [ntrl.ntis.gov]
- 9. aces.su.se [aces.su.se]
- 10. Frontiers | Degradation Comparison of Cyclic and Linear Siloxane Contamination on Solid Oxide Fuel Cells Ni-YSZ Anode [frontiersin.org]
Technical Support Center: Removal of Residual Decamethyltetrasiloxane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions for a common challenge in organic synthesis: the removal of residual decamethyltetrasiloxane (MDDM, CAS 141-62-8) from reaction mixtures. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
This compound is a linear siloxane oligomer often used as a solvent or reagent in organic synthesis due to its inertness and unique solvent properties. Its removal can be challenging due to its high boiling point and non-polar nature.
Here are some key physical properties of this compound:
| Property | Value |
| CAS Number | 141-62-8 |
| Molecular Formula | C10H30O3Si4 |
| Molecular Weight | 310.69 g/mol |
| Boiling Point | 194 °C at 760 mmHg[1] |
| Density | ~0.854 g/mL at 25 °C |
| Water Solubility | Very low |
| Solubility in Organic Solvents | Soluble in many common organic solvents like ethanol, acetone, benzene, and hexane.[2][3] |
The combination of a high boiling point and good solubility in a wide range of organic solvents means that it often co-distills with products during solvent removal and can be difficult to separate using standard extraction techniques.
Q2: How can I confirm the presence and quantity of residual this compound in my sample?
The most reliable method for quantifying residual this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This technique offers high sensitivity and specificity, allowing for the detection of even trace amounts of the siloxane.
A general workflow for GC-MS analysis involves:
-
Sample Preparation: Dissolve a known amount of your crude product in a suitable solvent (e.g., acetone or hexane) containing a known concentration of an internal standard (e.g., dodecane).[6]
-
GC Separation: Inject the sample into a GC equipped with a suitable column (e.g., a non-polar column like a DB-5ms). The temperature program should be optimized to separate the this compound from your product and other components of the mixture.
-
MS Detection: Use the mass spectrometer to identify and quantify the this compound based on its characteristic mass spectrum.
It is important to be aware that siloxane "ghost peaks" can be a common issue in GC analysis, often originating from the GC inlet septa or column bleed.[7] Therefore, running a blank analysis is crucial to ensure that the detected siloxane is from your sample and not an artifact of the analytical system.
Troubleshooting Guide: Removing Residual this compound
This section provides a series of troubleshooting scenarios and step-by-step protocols to address them. The choice of method will depend on the properties of your desired compound, particularly its thermal stability and polarity.
Figure 1. Decision tree for selecting a suitable removal method for this compound.
Scenario 1: My product is thermally stable and has a significantly different boiling point from this compound.
Recommended Method: Vacuum Distillation
Causality: Vacuum distillation lowers the boiling point of liquids by reducing the pressure above them.[8] This allows for the distillation of high-boiling compounds at lower temperatures, preventing thermal degradation of your product. If your product's boiling point under vacuum is sufficiently different from that of this compound, you can achieve a clean separation.
Experimental Protocol: Vacuum Distillation
-
Predict the Boiling Point: Before setting up the distillation, it is crucial to estimate the boiling point of this compound at your target vacuum pressure. You can use an online boiling point calculator or a pressure-temperature nomograph.[3][9][10][11][12][13][14][15] For example, at a pressure of 10 mmHg, the boiling point of this compound will be significantly lower than its atmospheric boiling point of 194 °C.
-
Apparatus Setup:
-
Use a round-bottom flask of an appropriate size (ideally half-full).
-
Add a magnetic stir bar for smooth boiling. Do not use boiling chips , as they are ineffective under vacuum.
-
Use a short-path distillation head to minimize product loss.
-
Ensure all glassware is free of cracks or star fractures to prevent implosion under vacuum.
-
Grease all joints lightly to ensure a good seal.
-
Connect the apparatus to a vacuum trap cooled with a dry ice/acetone or liquid nitrogen bath to protect the vacuum pump.
-
-
Distillation Procedure:
-
Start the stirring.
-
Gradually apply the vacuum. You may observe some initial bubbling as dissolved gases are removed.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Collect the this compound as the first fraction.
-
If your product is also volatile, you will need to carefully monitor the temperature and pressure to separate the fractions effectively.
-
After the distillation is complete, cool the apparatus to room temperature before slowly reintroducing air into the system.
-
Figure 2. Workflow for vacuum distillation.
Scenario 2: My product is non-polar and thermally sensitive, making distillation unsuitable.
Recommended Method: Liquid-Liquid Extraction
Causality: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases.[16] Since this compound is non-polar, you can use a polar solvent that is immiscible with a non-polar solvent containing your reaction mixture to selectively extract the siloxane.
Experimental Protocol: Liquid-Liquid Extraction
-
Solvent Selection: The key to a successful liquid-liquid extraction is choosing the right solvent system.[17][18][19][20]
-
If your product is soluble in a non-polar solvent (e.g., hexane, heptane): You can perform multiple extractions with a polar solvent like acetone or acetonitrile. Acetone has been shown to be effective in extracting low molecular weight siloxanes.
-
"Salting out": To improve the separation of the aqueous and organic layers and to decrease the solubility of your product in the aqueous layer, you can wash the organic layer with brine (a saturated aqueous solution of NaCl).[2]
-
-
Extraction Procedure:
-
Dissolve your crude product in a suitable non-polar solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the extracting polar solvent (e.g., acetone).
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower layer (the extracting solvent with the dissolved this compound).
-
Repeat the extraction with fresh polar solvent at least 3-5 times.
-
After the final extraction, wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
-
-
Verification: Analyze a small sample of the dried product by GC-MS to confirm the removal of this compound.
Scenario 3: My product and this compound have similar polarities, making extraction difficult.
Recommended Method: Adsorption (Column Chromatography or Batch Adsorption)
Causality: Adsorption methods utilize a solid stationary phase that selectively retains impurities from a liquid or gaseous mobile phase.[21][22][23] Both activated carbon and silica gel are effective adsorbents for siloxanes.[9][11][24][25][26][27][28][29][30][31]
Experimental Protocol: Column Chromatography
-
Adsorbent and Solvent Selection:
-
Silica Gel: Silica gel is a polar adsorbent and is very effective at separating compounds with different polarities.[26][27] Since this compound is non-polar, it will elute quickly from a silica gel column with a non-polar eluent.
-
Eluent System: Use a non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate. The optimal solvent system should provide good separation between your product and the this compound on a TLC plate.
-
-
Column Packing and Running:
-
Prepare a silica gel column of an appropriate size. A general rule of thumb is to use a mass of silica gel that is 20-50 times the mass of your crude product.[22]
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with your chosen solvent system, collecting fractions.
-
The this compound will elute in the early fractions.
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions and remove the solvent.
-
Experimental Protocol: Batch Adsorption with Activated Carbon
-
Procedure:
-
Dissolve your crude product in a suitable organic solvent.
-
Add activated carbon to the solution (typically 5-10% by weight of the crude product).
-
Stir the mixture at room temperature for 1-2 hours. The high surface area of activated carbon allows for the efficient adsorption of non-polar impurities like this compound.[9][31]
-
Remove the activated carbon by filtration through a pad of celite.
-
Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and remove the solvent.
-
-
Note: The adsorption capacity of activated carbon can vary depending on the specific type and the experimental conditions.[29][30][31] It may be necessary to optimize the amount of activated carbon and the contact time.
Scenario 4: All other methods have failed, and my product is stable to hydrolytic conditions.
Recommended Method: Chemical Hydrolysis (Use with Extreme Caution)
Causality: The Si-O-Si bond in siloxanes can be cleaved by hydrolysis under acidic or basic conditions.[17][20][32][33][34] This converts the non-polar this compound into more polar and water-soluble silanols, which can then be easily removed by an aqueous workup.
WARNING: This method is destructive to the this compound and should only be considered if your desired product is stable under the reaction conditions. A small-scale test reaction is highly recommended to assess the stability of your compound.
General Guidance for Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Can be achieved using strong acids like HCl or H2SO4 in an aqueous-organic solvent mixture.
-
Base-Catalyzed Hydrolysis: Can be performed using strong bases like NaOH or KOH.
Due to the potential for product degradation, specific protocols are highly substrate-dependent and should be developed with caution.
Advanced and Alternative Methods
Azeotropic Distillation:
References
- 1. gelest.com [gelest.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. silicones.eu [silicones.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. umsl.edu [umsl.edu]
- 10. P vs. T data [sites.science.oregonstate.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. quora.com [quora.com]
- 13. Boiling Point Calculator [trimen.pl]
- 14. omnicalculator.com [omnicalculator.com]
- 15. Boiling Point Calculator | Estimate Boiling Point Under Different Pressures [pearson.com]
- 16. economysolutions.in [economysolutions.in]
- 17. economysolutions.in [economysolutions.in]
- 18. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 19. 2. Apparatus and Technique [chem.ualberta.ca]
- 20. hydrometaltech.com [hydrometaltech.com]
- 21. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 22. web.uvic.ca [web.uvic.ca]
- 23. columbia.edu [columbia.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. Biogas upgrading: optimal activated carbon properties for siloxane removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. heycarbons.com [heycarbons.com]
- 32. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 33. elementlabsolutions.com [elementlabsolutions.com]
- 34. youtube.com [youtube.com]
- 35. This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 36. shimadzu.com [shimadzu.com]
Technical Support Center: Troubleshooting Decamethyltetrasiloxane (D4) and Other Siloxane Interferences in Mass Spectrometry Analysis
Welcome to the technical support guide for managing a ubiquitous challenge in mass spectrometry: siloxane interference. This resource is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks and high background noise that can compromise data quality. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and prevent contamination from decamethyltetrasiloxane (D4) and other related siloxane compounds.
Frequently Asked Questions: Understanding the Siloxane Problem
Q1: I'm seeing a series of repeating, non-analyte peaks in my mass spectra. What are they?
A: If you observe a pattern of regularly spaced peaks or a significant rise in baseline noise, especially in blank runs, you are likely dealing with siloxane contamination.[1] Siloxanes are silicon-based polymers that are extremely common in the laboratory environment and can easily leach into your analytical workflow.[2][3] This interference can manifest as discrete "ghost peaks" or as a general increase in the chemical background, which can obscure low-level analytes and negatively impact sensitivity.[2][4]
Q2: What is this compound (D4), and why is it so prevalent?
A: this compound, often referred to as D4, is a small cyclic siloxane molecule. Its prevalence stems from its widespread use in a vast array of consumer and laboratory products.[5][6] It is a common component of silicone-based oils and greases used as lubricants, as well as in personal care products like deodorants and cosmetics, which can contribute to its presence in the ambient laboratory air.[3][7] Within the mass spectrometry workflow, the most significant sources are consumables made from silicone polymers, such as vial septa and GC column stationary phases.[2][8]
Q3: How can I definitively identify the interference as D4 or another siloxane?
A: Siloxane contamination is typically identified by its characteristic mass spectral signature. While the exact pattern can vary depending on the source, there are several key ions that serve as reliable markers.
Causality Explained: When siloxane polymers are subjected to heat or energetic ionization sources, they fragment into smaller, stable cyclic ions. These ions are what you observe in your mass spectrum. Column bleed from polydimethylsiloxane (PDMS) phases is characterized by dominant ions at m/z 207 and m/z 281 .[9][10] In contrast, bleed from silicone septa often produces a base peak at m/z 73 along with other ions like 147 , 281 , and 355 .[8][10] this compound (D4) itself has a molecular weight of approximately 310.69 g/mol , and its electron ionization mass spectrum is characterized by major fragments at m/z 207 and m/z 73.[5][11]
To aid in identification, the following table summarizes the key mass-to-charge ratios (m/z) associated with common siloxane contaminants.
| m/z | Ion Identity/Fragment | Common Source |
| 73 | Trimethylsilyl cation, [(CH₃)₃Si]⁺ | Septa bleed, General siloxane marker[8][12] |
| 147 | Hexamethyldisiloxane fragment | Septa bleed, General siloxane marker[8] |
| 207 | Pentamethylcyclotrisiloxy cation | GC Column Bleed (Base peak)[9][10] |
| 281 | Heptamethylcyclotetrasiloxy cation | GC Column Bleed, Septa bleed[8][9][10] |
| 355 | Nonamethylcyclopentasiloxy cation | Septa bleed, General siloxane marker[8][12] |
| 429 | Undecamethylcyclohexasiloxy cation | General siloxane marker[12] |
Troubleshooting Guide: Pinpointing the Source of Contamination
Effectively eliminating siloxane interference requires a systematic approach to identify its origin. The following workflow and Q&A will guide you through this process.
Caption: Troubleshooting workflow for identifying siloxane contamination sources.
Q4: How do I distinguish between column bleed and septa contamination?
A: This is a critical diagnostic step. While both are sources of siloxanes, their chromatographic and spectral characteristics differ.
-
Chromatographic Profile: Column bleed is a continuous process that increases with temperature, resulting in a rising baseline rather than discrete peaks.[8][9] Conversely, contamination from septa, especially from a cored vial or inlet septum, typically appears as sharp, distinct "ghost peaks" in your chromatogram.[2][8]
-
Mass Spectra: As detailed in the table above, the mass spectra are distinct. Column bleed from common PDMS phases is characterized by prominent ions at m/z 207 and 281.[9][10] Septum bleed, on the other hand, typically shows a base peak at m/z 73 and other characteristic ions like 147, 281, and 355.[8][10]
Self-Validating Protocol: To confirm the source, lower your GC inlet temperature. If the intensity of the interfering peaks decreases significantly, it strongly points to septum bleed, as the degradation of the silicone polymer is temperature-dependent.[8][13]
Q5: My blank solvent injections are contaminated. What is the most likely culprit?
A: Contamination in blank runs points directly to a problem within your LC or GC system itself, rather than your sample. The most common sources are:
-
Inlet and Vial Septa: This is often the primary source. High inlet temperatures degrade the silicone material, releasing volatile siloxanes.[2][8] Repeatedly puncturing the same vial septum can also introduce contaminants.[2]
-
Solvents and Mobile Phases: Although less common with high-purity LC-MS grade solvents, airborne siloxanes can dissolve into mobile phase reservoirs that are left uncovered.[3][7] Always use fresh solvents from clean, dedicated borosilicate glass bottles.[12]
-
Gas Lines and Filters: Impurities in carrier or nebulizing gases can introduce contaminants. Ensure high-purity gases and functioning in-line filters are used.[2]
-
System Plumbing (PEEK tubing): Some polymer tubing and fittings can contain plasticizers and slip agents that leach out over time.[12]
Q6: Could my sample preparation procedures be introducing siloxanes?
A: Absolutely. If your blank runs are clean but your samples show contamination, the source lies in your preparation workflow. Be critical of:
-
Glassware: Avoid washing laboratory glassware with detergents or in commercial dishwashers, as these can leave fatty acid and siloxane residues.[12] Clean glassware with high-purity solvents.[7]
-
Vials and Caps: Use high-quality vials with PTFE-lined septa. The PTFE layer acts as a chemical barrier, preventing your sample solvent from directly contacting the silicone material.[2][14]
-
Reagents: Be aware of the purity of all reagents used in sample preparation.
-
Laboratory Environment: As mentioned, siloxanes are airborne.[3] Keep samples covered whenever possible and be mindful of potential contamination from nearby activities or products. Some labs have even traced siloxane interference to the building's HVAC system.[15]
Prevention & Mitigation: Best Practices and Protocols
Preventing contamination is always more effective than attempting to remove it later.[7] Adopting stringent laboratory practices is the most critical step in maintaining a siloxane-free workflow.
Caption: Key pillars of a robust siloxane contamination prevention strategy.
Q7: What are the essential laboratory best practices to minimize siloxane background?
A:
-
Glove Use: Always wear powder-free nitrile gloves when handling any part of the sample flow path, including vials, columns, and ion source components.[4][12] Skin oils and residues can be a source of contamination.
-
Solvent Management: Use only the highest grade LC-MS or GC-MS solvents. Store them in clean borosilicate glass reservoirs and keep them covered to prevent absorption of airborne contaminants.[7][12]
-
Glassware Cleaning: Dedicate glassware for LC-MS use. Avoid detergents. A thorough rinse protocol with high-purity water and organic solvents is recommended.[3][12]
-
Laboratory Air: Be aware of the laboratory environment. Volatile siloxanes from cosmetics or building materials can be a significant source, especially for highly sensitive nano-electrospray applications.[3][16] Some advanced solutions involve enclosing the ion source to isolate it from ambient air.[15]
Q8: What specific consumables should I choose or avoid?
A:
-
Septa: This is a critical choice. Use high-quality, low-bleed septa specifically designed for mass spectrometry. For vials, always opt for caps with a PTFE liner to act as a barrier between the solvent/sample and the silicone.[2][14]
-
Vials: Use certified clean vials made from Type 1 borosilicate glass. Substandard glass can leach ions that may suppress your analyte signal or interact with your sample.[17]
-
Columns: For GC-MS, use a well-conditioned, low-bleed column and operate within its recommended temperature limits to minimize stationary phase degradation.[9][13]
Q9: How can I effectively clean my mass spectrometer's ion source to remove siloxane buildup?
A: Over time, non-volatile materials and baked-on siloxanes can coat the ion source, leading to reduced sensitivity and increased background. A periodic source cleaning is essential.
Experimental Protocol: General Ion Source Cleaning
Disclaimer: This is a general guide. Always consult your specific instrument's hardware manual for detailed instructions and safety precautions before proceeding.[18]
-
Venting and Removal: Safely vent the mass spectrometer. Wearing powder-free gloves, carefully remove the ion source assembly. Take pictures at each stage of disassembly to aid in reassembly.[19]
-
Disassembly: On a clean, lint-free surface, disassemble the source components (e.g., repeller, ion block, lenses). Keep track of all parts, including small screws and insulators.
-
Cleaning:
-
Abrasive Cleaning (Metal Parts Only): Create a slurry of aluminum oxide powder and methanol. Using a cotton swab, gently polish the metal surfaces of the source components to remove discoloration and deposits. Do not polish ceramic insulators or any coated surfaces.
-
Sonication: Place the polished metal parts and any ceramic insulators into a beaker. Sonicate sequentially in high-purity methanol, and finally isopropanol. A typical protocol is 15 minutes per solvent.
-
-
Drying: Remove the parts from the final solvent bath and allow them to air-dry completely on a clean, lint-free surface. Ensure no solvent is trapped in any crevices.
-
Reassembly and Installation: Carefully reassemble the ion source, referencing your photos or the instrument manual. Reinstall the source into the mass spectrometer.
-
Pump-down and Bake-out: Pump the system down. It is normal to see high background from water (m/z 18) and air (m/z 28, 32) initially.[18] Allow the system to pump for several hours or overnight to reach a stable, low vacuum. Perform a system bake-out if your instrument has this feature to remove residual contaminants.
Q10: Are there any instrumental methods to reduce the impact of siloxane interference?
A: Yes, in addition to preventative measures, some instrumental techniques can help. For instance, advanced source designs may incorporate components or gas flows that help divert contaminants away from the mass analyzer.[20] Furthermore, technologies like ion mobility spectrometry (IMS) or high-field asymmetric waveform ion mobility spectrometry (FAIMS) can separate ions based on their size and shape in the gas phase, potentially resolving analyte ions from siloxane interference before they reach the detector.[21]
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. help.waters.com [help.waters.com]
- 8. Siloxane peaks in baseline GCMS [glsciences.eu]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Tetrasiloxane, decamethyl- [webbook.nist.gov]
- 12. help.waters.com [help.waters.com]
- 13. reddit.com [reddit.com]
- 14. Septa Materials for Chromatography Vials [hplcvials.com]
- 15. proceedings.cmbes.ca [proceedings.cmbes.ca]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. reddit.com [reddit.com]
- 19. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 20. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 21. massspec.unm.edu [massspec.unm.edu]
Minimizing siloxane contamination from Decamethyltetrasiloxane in GC-MS
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a Senior Application Scientist, I understand that achieving the lowest possible detection limits and maintaining a clean, stable baseline are paramount. One of the most persistent and frustrating challenges in GC-MS is the appearance of siloxane peaks, particularly those arising from Decamethyltetrasiloxane (D4) and related cyclic siloxanes. These contaminants can obscure analytes of interest, create quantification errors, and lead to costly downtime for troubleshooting.
This guide is designed to provide you, a fellow scientist, with a comprehensive, experience-driven resource to systematically identify, troubleshoot, and minimize siloxane contamination. We will move beyond simple checklists to explore the underlying causes of this contamination, empowering you to make informed decisions in your laboratory.
Troubleshooting Guide: Isolating and Eliminating Siloxane Peaks
This section is structured to address specific problems you may be observing in your chromatograms. We will diagnose the issue and provide a clear, step-by-step path to resolution.
Q1: I see prominent peaks with characteristic ions at m/z 281, 282, 207, and 73 in my blank injections. What are they, and how do I determine their source?
A1: The presence of ions m/z 281 (Octamethylcyclotetrasiloxane, D4), m/z 207 (Hexamethylcyclotrisiloxane, D3), and the characteristic fragment m/z 73 are hallmark indicators of siloxane contamination. [1][2] While column bleed is often the first suspect, discrete peaks (as opposed to a rising baseline) usually point to a point source of contamination introduced at the front of the column.[2][3]
The key is to systematically isolate the source. The following workflow is a self-validating system to pinpoint the origin of the contamination.
Caption: Troubleshooting decision tree for isolating siloxane source.
Protocol 1: Executing the Troubleshooting Workflow
-
Instrument Blank: Run your standard temperature program without any injection. This tests the core system (gas lines, inlet body, detector). If peaks appear here, the contamination is from a system component like the inlet septum.[4]
-
Solvent Blank: If the instrument blank is clean, the contamination is being introduced. Prepare a blank using the highest purity solvent available and a new vial and cap from a trusted, low-bleed batch. Inject this blank.
-
Analysis:
-
Peaks disappear: The original vial/cap septum was the source.
-
Peaks remain: The contamination could be from the solvent itself or the syringe. Clean the syringe thoroughly or use a new one and re-inject. If peaks persist, test a new bottle of solvent.
-
Q2: My troubleshooting points to the inlet septum as the primary source of contamination. What are the best practices for minimizing septum bleed?
A2: The injection port septum is one of the most common sources of siloxane bleed. [1] It is a consumable made of silicone-based polymer that degrades at high temperatures, releasing volatile cyclic siloxanes directly into the sample path.[4] Minimizing this requires a multi-faceted approach.
Key Causality: Overtightening the septum nut compresses the septum, making it denser and more prone to coring (where the needle punches out small particles).[5] These particles fall into the hot liner and degrade rapidly, causing significant ghost peaks.[4]
Best Practices for Septum Management:
-
Use High-Quality, Low-Bleed Septa: Choose septa specifically designed for high-temperature and MS applications. Pre-conditioned septa are available and can be used immediately to reduce bleed.[5]
-
Proper Installation: Always handle septa with clean forceps, never bare hands, to avoid introducing oils and other contaminants.[5] Tighten the septum nut until it is finger-tight, then turn it an additional 1/4 to 1/2 turn with a wrench. Do not overtighten.[6]
-
Regular Replacement: Change the septum daily or after every 100-200 injections, depending on your inlet temperature and sample matrix. A leaking or cored septum is a major source of contamination.[1]
-
Use Correct Needle Style: Tapered, cone-style syringe needles are less likely to cause septum coring compared to sharp or beveled tips.[1][7]
-
Conditioning New Septa: Before running samples, install a new septum and condition it by heating the inlet to your method temperature (or slightly above) for at least 30 minutes with the septum purge on. This volatilizes residual manufacturing oils.[5]
Q3: I've addressed the inlet septum, but I still suspect my vials and caps are contributing to the background. How can I verify and prevent this?
A3: Vial cap septa are a frequently overlooked but significant source of siloxane contamination. [8] This is especially true when solvents are stored in the vials for extended periods, allowing siloxanes to leach from the septum material into the sample.
Key Causality: Solvents can interact with the silicone material of the vial septum, extracting low molecular weight siloxanes. This effect is exacerbated by incompatible solvent-septum pairings and by repeated punctures of the septum, which can introduce particles into the sample.
Data Presentation: Vial Septa Bleed Comparison
| Septum Type | Compatibility | Relative Bleed Potential | Best Use Case |
| PTFE/Silicone | Excellent | Low | General purpose, good for multiple injections. The PTFE layer provides an inert barrier. |
| Unlined Silicone | Poor | High | Not recommended for trace analysis; significant bleed observed after just 24 hours at room temp. |
| Polypropylene/Silicone | Excellent | Very Low | Ideal for highly sensitive analyses where siloxane background must be minimized.[9] |
Protocol 2: Testing for Vial Septa Leaching
-
Preparation: Fill two sets of vials with your primary analysis solvent.
-
Set A (Test): Use the vials and caps you currently have in use.
-
Set B (Control): Use high-quality, certified low-bleed vials with PTFE/Silicone or Polypropylene/Silicone septa.[10]
-
-
Incubation: Let both sets sit on a benchtop or in the autosampler tray for 24 hours.
-
Analysis: Inject a blank from a vial in Set A, followed by a blank from a vial in Set B.
-
Verification: Compare the chromatograms. A significant reduction or elimination of siloxane peaks in the chromatogram from Set B confirms that your original vials/caps were a source of contamination.
Frequently Asked Questions (FAQs)
Q4: What is the difference between column bleed and siloxane contamination peaks?
A4: This is a critical distinction for effective troubleshooting.
-
Column Bleed: This is the natural, slow degradation of the column's stationary phase at high temperatures.[2] It appears as a gradual rise in the baseline in your chromatogram, not as sharp, discrete peaks.[3] A mass spectrum of column bleed typically shows ions at m/z 207 and 281.[1]
-
Siloxane Contamination Peaks: These originate from a point source (like a septum particle in the liner or a contaminated vial).[3] They are introduced onto the front of the column and are separated like analytes, appearing as distinct, often late-eluting, sharp peaks. [11] The mass spectra for these peaks often have a base peak at m/z 73, along with other ions like 147, 281, and 355.[8]
Caption: Differentiating column bleed from other siloxane sources.
Q5: How do I properly perform a "bake-out" to clean my GC system?
A5: A system bake-out is a highly effective procedure for removing semi-volatile contaminants that have accumulated in the inlet and the front of the column.[12] However, it must be done correctly to avoid damaging the column.
Key Causality: Heating the column to a high temperature increases the volatility of contaminants, allowing them to be flushed out of the system by the carrier gas. It is crucial not to exceed the column's maximum specified temperature limit.[13]
Protocol 3: GC Inlet and Column Bake-Out
Objective: To remove accumulated siloxanes and other contaminants from the GC system.
Materials:
-
New, pre-conditioned inlet septum
-
Clean inlet liner and O-ring
-
Clean, lint-free gloves and forceps[6]
Procedure:
-
Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., < 50°C).
-
Replace Consumables: Turn off the carrier gas flow. Wearing clean gloves, replace the inlet septum, liner, and O-ring with new, clean parts.[6] This removes major sources of contamination before baking.
-
Restore Flow: Turn the carrier gas back on and allow the system to purge for 15-20 minutes to remove any oxygen that entered the system. This is a critical step to prevent oxidative damage to the column phase.
-
Disconnect Column (Optional but Recommended): Disconnect the column from the MS detector to prevent contaminants from fouling the ion source. You can leave the end of the column vented in the oven.
-
Bake-Out Program:
-
Set the inlet temperature to your normal operating temperature or slightly higher (e.g., 275-300°C).
-
Set the oven temperature to 10-20°C above your highest analysis temperature, but NEVER exceed the column's maximum isothermal temperature limit. [13]
-
Hold at this temperature for 1-2 hours.[12] For very contaminated systems, a longer bake-out may be necessary.
-
-
Cool and Reconnect: Once the bake-out is complete, cool the oven down. Reconnect the column to the MS detector.
-
Equilibrate and Verify: Allow the system to fully equilibrate. Run a blank injection to confirm that the background has been significantly reduced.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. phenomenex.com [phenomenex.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Preventing GC Septum Problems [discover.restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. Siloxane peaks in baseline GCMS [glsciences.eu]
- 9. agilent.com [agilent.com]
- 10. azom.com [azom.com]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. GC Technical Tip [discover.phenomenex.com]
Improving the efficiency of Decamethyltetrasiloxane-based extractions
Welcome to the technical support center for optimizing extractions using decamethyltetrasiloxane (D4). This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot common challenges encountered during D4-based liquid-liquid extractions. As a versatile and environmentally conscious solvent, D4 offers unique properties, but like any technique, requires a nuanced understanding to achieve optimal results. This resource provides in-depth, field-proven insights to empower you in your experimental endeavors.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound in extraction workflows.
1. What is this compound (D4) and why consider it for extractions?
This compound, a linear siloxane, is gaining traction as a "green" solvent alternative to traditional organic solvents.[1] Its low toxicity, biodegradability, and reduced environmental impact make it a desirable choice in various industries.[1] For extraction processes, its key advantages include low water solubility, which facilitates clean phase separation, and a distinct polarity that can offer unique selectivity for certain analytes.
2. What are the key physical and chemical properties of D4 relevant to extractions?
Understanding the physicochemical properties of D4 is crucial for designing and troubleshooting your extraction protocols.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₁₀H₃₀O₃Si₄ | - |
| Molecular Weight | 310.69 g/mol | Influences diffusion and mass transfer rates. |
| Boiling Point | 194 °C | Low volatility at room temperature reduces solvent loss and exposure. |
| Density | 0.854 g/mL at 25 °C | Being less dense than water, it will form the upper phase in aqueous extractions. |
| Water Solubility | 6.74 µg/L at 23 °C | Extremely low miscibility with water promotes sharp phase separation.[2] |
| Vapor Pressure | 0.631 mmHg at 25 °C | Contributes to its low volatility and safer handling. |
3. What are the primary safety and handling considerations for D4?
While considered safer than many traditional solvents, proper handling of D4 is still essential. It is a combustible liquid and may cause skin and eye irritation upon contact.[3] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Store D4 in a cool, dry place away from ignition sources and oxidizing agents.[3]
Troubleshooting Guides
This section provides detailed, question-and-answer-formatted guides to address specific issues you may encounter during your D4-based extractions.
Issue 1: Emulsion Formation and Poor Phase Separation
Question: I'm observing a persistent emulsion at the interface between my aqueous sample and the D4 layer, preventing a clean separation. What's causing this and how can I resolve it?
Causality: Emulsions in liquid-liquid extractions are often caused by the presence of surfactants or other amphiphilic molecules in the sample matrix that stabilize the dispersion of one liquid phase within the other.[5] Vigorous shaking or mixing can also contribute to emulsion formation.
Troubleshooting Workflow:
Experimental Protocol: Salting Out Technique
-
After observing a stable emulsion, cease agitation.
-
Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Add the saturated NaCl solution dropwise to the extraction vessel while gently swirling.
-
Continue adding the salt solution until the emulsion begins to break and a clear interface forms.
-
Allow the vessel to stand for 10-15 minutes to ensure complete phase separation before proceeding with the collection of the D4 phase.
Issue 2: Low Analyte Recovery
Question: My final analysis shows a significantly lower concentration of my target analyte than expected. What are the potential causes of low recovery in a D4 extraction, and how can I improve it?
Causality: Low analyte recovery can stem from several factors, including incomplete extraction from the aqueous phase, analyte degradation, or loss of analyte during post-extraction processing.[4] The polarity of both the analyte and the solvent, as well as the pH of the aqueous phase, play critical roles in extraction efficiency.[6]
Troubleshooting Workflow:
Experimental Protocol: pH Optimization
-
Determine the pKa of your target analyte.
-
Prepare several small-scale extractions with your aqueous sample.
-
Adjust the pH of each aqueous sample to be at least 2 pH units below the pKa for an acidic analyte, or 2 pH units above the pKa for a basic analyte. Use appropriate buffers to maintain the pH.
-
Perform the D4 extraction on each pH-adjusted sample under identical conditions.
-
Analyze the D4 phase from each extraction to determine the optimal pH for maximum analyte recovery.
Issue 3: Solvent Miscibility and Phase Contamination
Question: I suspect my D4 phase is contaminated with the aqueous phase, or that D4 is not fully separating. How can I ensure clean phase separation and avoid cross-contamination?
Causality: While D4 has very low water solubility, certain components in a complex sample matrix, or the use of co-solvents, can increase the mutual solubility of the two phases. Inadequate settling time can also lead to incomplete phase separation.
Troubleshooting Workflow:
Experimental Protocol: Use of a Drying Agent
-
Carefully separate the D4 phase from the aqueous phase after extraction.
-
Transfer the D4 phase to a clean, dry flask.
-
Add a small amount of anhydrous sodium sulfate to the D4. The amount will depend on the volume of the solvent and the suspected amount of residual water. A common starting point is 1-2 grams per 100 mL of solvent.
-
Gently swirl the flask for a few minutes. If the sodium sulfate clumps together, it indicates the presence of water. Add more drying agent until some of it remains free-flowing.
-
Allow the mixture to sit for 10-15 minutes.
-
Decant or filter the dried D4 phase to remove the sodium sulfate before proceeding to the next step of your workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase separation in aqueous systems for realizing virtually significant extractions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 6. welchlab.com [welchlab.com]
Technical Support Center: Optimizing Coating Uniformity with Decamethyltetrasiloxane Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance for optimizing the uniformity of coatings formulated with Decamethyltetrasiloxane (DMTS). As a versatile, low-viscosity silicone fluid, DMTS is prized for its ability to reduce surface tension and enhance flow and leveling. However, its unique properties can also present challenges in achieving a flawless finish. This center offers a comprehensive troubleshooting guide and frequently asked questions to help you navigate and resolve common issues encountered during your experiments.
The Role of this compound in Coating Formulations
This compound is a linear siloxane that, due to its low surface tension and high spreadability, is a valuable additive in a variety of coating formulations.[1][2] Its primary function is to act as a leveling agent, promoting the formation of a smooth, uniform film by reducing surface tension gradients that can lead to defects.[3][4] However, improper formulation or application can lead to a range of surface imperfections.
Troubleshooting Guide: Common Coating Uniformity Issues
This section addresses specific defects you may encounter when working with DMTS-containing formulations, providing potential causes and actionable solutions.
Issue 1: "Fisheyes" or Cratering in the Coating
Description: Small, circular depressions or "craters" that appear in the wet film and may persist after drying. These defects are often caused by localized differences in surface tension.[4]
Potential Causes:
-
Incompatibility with Other Formulation Components: DMTS, if not fully compatible with the resin system, can lead to the formation of localized low-surface-tension spots, causing the coating to pull away from these areas.[3]
-
Contamination: The substrate or the coating itself may be contaminated with low-surface-tension materials like oils, greases, or even other silicone-based lubricants.
-
Excessive Concentration of DMTS: While beneficial at low concentrations, too much DMTS can lead to widespread dewetting and cratering.
-
Interaction with Other Silicone Additives: If the formulation contains other silicone-based additives, such as defoamers, they can compete with the DMTS and lead to surface defects.[5]
Troubleshooting Protocol:
-
Verify Substrate Cleanliness: Ensure the substrate is meticulously cleaned with appropriate solvents to remove any potential contaminants.
-
Review Formulation Compatibility:
-
Conduct a compatibility test by preparing a small sample of the formulation without the pigment and observing it for any signs of separation or haziness.
-
Consider the polarity of the resin system and the DMTS. While DMTS is non-polar, significant differences in polarity with the binder can lead to incompatibility.
-
-
Optimize DMTS Concentration:
-
Start with a very low concentration of DMTS (e.g., 0.1% by weight) and gradually increase it in small increments, observing the effect on leveling and the formation of any defects.
-
Create a concentration ladder study to identify the optimal loading level for your specific formulation.
-
-
Evaluate Other Silicone Additives: If other silicone-based additives are present, consider using non-silicone alternatives to rule out competitive interactions.[5]
Issue 2: Orange Peel Effect
Description: A textured, uneven surface that resembles the peel of an orange.[6][7] This defect is often a result of poor flow and leveling during the film formation process.
Potential Causes:
-
Improper Viscosity: The coating may be too viscous, preventing it from leveling out before it starts to dry.
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, the coating does not have sufficient time to flow and level.
-
Inadequate Atomization (for spray applications): Poor atomization can result in large droplets that do not coalesce properly, leading to a textured surface.
-
Insufficient DMTS Concentration: An inadequate amount of DMTS may not sufficiently reduce the surface tension to allow for proper leveling.
Troubleshooting Protocol:
-
Adjust Coating Viscosity:
-
Measure the viscosity of your formulation. If it is too high, adjust it by adding a compatible solvent.
-
Experiment with different solvent blends to control the evaporation rate. Slower-evaporating solvents can provide more time for the coating to level.
-
-
Optimize DMTS Concentration: As with cratering, a systematic evaluation of the DMTS concentration is crucial. A slight increase may improve flow and reduce the orange peel effect.
-
Optimize Spray Application Parameters:
-
Increase the atomization pressure to create a finer mist.
-
Adjust the distance between the spray gun and the substrate.
-
Ensure the spray gun is clean and the nozzle is appropriate for the coating viscosity.
-
-
Consider a Different Leveling Agent: In some cases, a different type of leveling agent, or a combination of agents, may be more effective for a particular resin system.
Issue 3: Poor Adhesion
Description: The coating fails to adhere properly to the substrate and can be easily peeled or flaked off.
Potential Causes:
-
Substrate Contamination: As with other defects, a clean substrate is paramount for good adhesion.
-
Excessive DMTS at the Interface: High concentrations of DMTS can migrate to the coating-substrate interface, creating a weak boundary layer that hinders adhesion.
-
Incompatibility with Primer or Undercoat: If applying the DMTS-containing coating over a primer, ensure the two are compatible.
Troubleshooting Protocol:
-
Thorough Substrate Preparation: This is the most critical step. Ensure the surface is free of any oils, dust, or other contaminants.
-
Optimize DMTS Concentration: Use the minimum amount of DMTS necessary to achieve the desired leveling. Excessive amounts are a common cause of adhesion failure.
-
Allow for Adequate Curing: Ensure the coating is cured according to the manufacturer's recommendations for time and temperature to allow for the development of full adhesive strength.
-
Consider a Primer: For difficult-to-adhere-to substrates, the use of a suitable primer can significantly improve adhesion.
Quantitative Data Summary
| Property of this compound (DMTS) | Value | Significance in Coating Formulations |
| CAS Number | 141-62-8 | Unique identifier for the chemical substance. |
| Molecular Formula | C10H30O3Si4 | Provides information on the elemental composition. |
| Molecular Weight | 310.69 g/mol | Influences viscosity and volatility. |
| Boiling Point | 194 °C | Affects the drying and curing characteristics of the coating. |
| Density | 0.854 g/mL at 25 °C | Important for formulation calculations. |
| Refractive Index | n20/D 1.389 | Can influence the optical properties of the final coating. |
| Flash Point | 62 °C | Important for safety considerations during handling and application. |
Note: These values are typical and may vary slightly between suppliers.
Experimental Workflow Visualization
The following diagram illustrates a systematic approach to troubleshooting coating defects in DMTS-containing formulations.
Caption: Troubleshooting workflow for DMTS coating defects.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in a coating formulation?
A1: The optimal concentration of DMTS is highly dependent on the specific resin system, solvent blend, and application method. However, a good starting point is typically in the range of 0.1% to 1.0% by weight of the total formulation. It is crucial to perform a ladder study to determine the ideal concentration for your specific application, as exceeding the optimal amount can lead to defects.
Q2: Can DMTS be used in aqueous (water-based) coating systems?
A2: DMTS itself is insoluble in water. For aqueous systems, it is typically incorporated in the form of an emulsion. Alternatively, modified siloxanes with hydrophilic groups are often used as leveling agents in water-based coatings.
Q3: How does the viscosity of DMTS contribute to its function?
A3: DMTS has a very low viscosity, which allows it to migrate quickly to the surface of the coating. This rapid migration helps to quickly equalize surface tension across the film, promoting leveling and reducing defects.
Q4: Are there any health and safety precautions I should take when working with DMTS?
A4: As with any chemical, it is important to consult the Safety Data Sheet (SDS) provided by the manufacturer. General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation of vapors. DMTS is a combustible liquid and should be kept away from heat and open flames.[3]
Q5: How can I be sure that DMTS is the cause of the coating defects I am observing?
A5: A systematic troubleshooting approach is key. The most effective method is to prepare a control batch of your formulation without DMTS and compare its performance to a batch containing DMTS. This will help you to isolate the effect of the additive. Additionally, carefully review the potential causes and troubleshooting steps outlined in this guide to systematically eliminate other variables.
References
- 1. Applications of Silicone Leveling Agent - Topwin [topwinsilicone.com]
- 2. CA2932502C - Composition for coating - Google Patents [patents.google.com]
- 3. Leveling agent | XJY SILICONES® [xjysilicone.com]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. politesi.polimi.it [politesi.polimi.it]
- 7. Surface Coating and Surface Tension: Key Considerations and Controls - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Optimizing Curing for Siloxane-Based Polymers
Welcome to the technical support portal for researchers, scientists, and drug development professionals working with siloxane-based polymers. This guide is designed to provide in-depth, field-proven insights into the curing process, moving beyond simple procedural steps to explain the fundamental science behind optimizing your experimental outcomes. Proper curing is paramount to achieving the desired mechanical and chemical properties of your final polymer, and this resource will serve as your partner in troubleshooting and refining that critical process.
Section 1: Curing Fundamentals - A Tale of Two Chemistries
Before diagnosing problems, it is essential to understand the core mechanisms of the two most prevalent curing systems for two-part silicone elastomers: Addition Cure and Condensation Cure.[1] The choice between them dictates the required curing environment, potential for inhibition, and final properties of the elastomer.
-
Addition Cure (Platinum-Catalyzed): This system involves a hydrosilylation reaction, where a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) group across a vinyl group (Si-CH=CH₂) on another polymer chain.[2][3] This process creates an ethyl bridge, cross-linking the polymer chains into a stable network.[4]
-
Condensation Cure (Tin-Catalyzed): This mechanism relies on a reaction between hydroxyl-terminated polymers and a crosslinker, typically an alkyl silicate, catalyzed by a tin compound.[6][7] The reaction is a condensation process, meaning it releases a small byproduct molecule, usually alcohol or acetic acid, as the polymer chains cross-link.[6]
| Feature | Addition Cure (Platinum-Catalyzed) | Condensation Cure (Tin-Catalyzed) |
| Catalyst | Platinum[1] | Organotin Compound[1] |
| Reaction | Hydrosilylation (Addition)[3] | Condensation Polymerization[7] |
| Byproducts | None[8] | Small molecules (e.g., alcohol)[6] |
| Cure Inhibition | Highly susceptible to poisoning[1] | Generally resistant[1] |
| Shrinkage | Very low[1] | Higher, due to byproduct evaporation[6] |
| Reversion Risk | Not subject to reversion[1] | Possible in enclosed, high-heat environments[8] |
| Atmospheric Need | Cures without atmospheric exposure[8] | Requires atmospheric moisture to cure[8][10] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the curing of siloxane polymers. Follow the diagnostic questions to identify the root cause and implement the recommended solutions.
Problem 1: Incomplete Cure or Persistent Tackiness
Symptom: The polymer fails to solidify completely, leaving soft spots, a sticky surface, or a liquid-like consistency after the recommended cure time.[11][12]
Initial Diagnostic Questions:
-
Q1: Was the mixing ratio of Part A and Part B verified?
-
Causality: Silicone systems are formulated with precise stoichiometric ratios. An incorrect ratio leads to an excess of either the polymer or the crosslinker, preventing the formation of a complete polymer network.[10][11]
-
Solution: Always measure components by weight using a calibrated scale, unless the manufacturer explicitly specifies volumetric measurement. Do not eyeball measurements. For every new batch, perform a small-scale test cure to validate the ratio.
-
-
Q2: Was the material mixed thoroughly?
-
Causality: Inadequate mixing results in localized areas with incorrect ratios, leading to patchy curing—some spots are hard while others remain tacky.[10]
-
Solution: Use a "two-container" mixing technique. Mix thoroughly in one cup, scraping the sides and bottom, then transfer the entire mixture to a second, clean cup and mix again before application. This ensures homogeneity.
-
-
Q3: Could the polymer have been exposed to cure inhibitors? (Primarily for Addition Cure Systems)
-
Causality: Platinum catalysts are extremely sensitive and their catalytic activity can be permanently halted by contaminants, a phenomenon known as catalyst poisoning.[13][14][15] Even trace amounts of certain substances can prevent cross-linking.[13]
-
Common Inhibitors:
-
Sulfur-containing compounds (e.g., latex gloves, some modeling clays, sulfur-cured rubbers).[13][15]
-
Tin compounds (e.g., condensation cure silicones, PVC stabilizers).[1][13]
-
Amines, amides, and urethanes (e.g., epoxy hardeners, some 3D-printed plastics).[13][16]
-
Organometallic compounds, phosphorus, arsenic, and some solder flux residues.[13]
-
-
Solution:
-
Isolate the Source: Conduct a small-scale test cure in direct contact with all potential sources of contamination (e.g., mold, substrate, mixing tools, gloves).
-
Prevention: Always use non-latex gloves (vinyl or nitrile). Ensure all surfaces and tools are scrupulously clean.[14] If using a 3D-printed mold, consider applying a barrier coat (e.g., acrylic spray) to prevent direct contact.
-
Remediation: If a substrate is suspected of containing volatile poisons, a pre-bake of the substrate may help drive them off before applying the silicone.[15]
-
-
Problem 2: Bubbles or Voids in the Cured Polymer
Symptom: The final cured part contains trapped air bubbles, compromising its mechanical integrity and optical clarity.
-
Q1: Was the material degassed before and/or after pouring?
-
Causality: Mixing inevitably introduces air into the viscous liquid polymer.[11] If not removed, these bubbles will be trapped as the polymer cures.
-
Solution: Use a vacuum chamber to degas the mixed silicone until the bubbles rise and collapse.[12] This should be done before pouring into the mold. For complex molds, a second degassing after pouring can help remove air trapped in small features.
-
-
Q2: Was the pouring technique optimized?
-
Solution: Pour the silicone in a thin, steady stream from a low height into one corner of the mold, allowing the material to flow across and fill the cavity slowly. This helps to push the air out ahead of the advancing liquid.
Section 3: Frequently Asked Questions (FAQs)
-
Q: How do temperature and humidity affect cure time?
-
A: For addition cure systems, increasing the temperature significantly accelerates the cure rate by providing more energy for the chemical reaction.[17] Conversely, lower temperatures will extend the working time.[17] For condensation cure systems, the effect is more complex. These systems require moisture from the air to proceed.[10][18] Therefore, higher humidity will generally speed up the cure.[19][20] While heat can accelerate the reaction, it is only effective up to a certain point (e.g., 40°C/104°F), and very low humidity can stall the cure regardless of temperature.[10][17]
-
-
Q: My polymer cured, but the mechanical properties (e.g., hardness) are not what I expected. Why?
-
A: The final mechanical properties are highly dependent on achieving full cross-link density. This can be influenced by several factors:
-
Cure Time/Temperature: The polymer may not have been cured for long enough or at a high enough temperature to complete the cross-linking process. Refer to the manufacturer's datasheet for recommended post-curing schedules, which often involve a secondary bake at a higher temperature to maximize properties.
-
Mixing Ratio: As with incomplete curing, an off-ratio mix will result in a sub-optimal polymer network, affecting hardness and tensile strength.
-
Aging: Some polymers continue to change slightly over time after the initial cure. Ensure you are testing properties after the material has fully stabilized.
-
-
-
Q: Can I intentionally slow down or speed up the cure rate?
-
A: Yes. For addition cure systems, the rate is primarily controlled by temperature; increase heat to accelerate, decrease to slow down.[17] Specific inhibitors can also be added by the manufacturer to prolong the working time (pot life).[4][15] For condensation cure systems, you can increase ambient humidity to accelerate the cure or use a specific accelerator additive if available from the manufacturer.[21]
-
Section 4: Visualized Workflows and Pathways
Diagram 1: Troubleshooting Incomplete Curing
This decision tree guides the user through a logical diagnostic process for incomplete cure issues.
Caption: A decision tree for diagnosing incomplete silicone curing.
Diagram 2: Platinum-Catalyzed Hydrosilylation Pathway
This diagram illustrates the addition cure reaction and highlights points of potential inhibition.
Caption: The addition cure reaction pathway and points of inhibition.
Section 5: Experimental Protocol - Validating a New Mold Material for an Addition Cure System
Objective: To determine if a new mold material (e.g., a specific type of 3D-printed resin) will inhibit the cure of a platinum-catalyzed silicone.
Methodology:
-
Prepare Control Sample:
-
Measure 10g of Part A and 1g of Part B (assuming a 10:1 ratio) of your silicone into a clean, non-reactive cup (e.g., polypropylene).
-
Mix thoroughly using the two-container method.
-
Pour the mixture onto a known non-inhibiting surface (e.g., a clean glass slide or polyethylene sheet). This is your Control .
-
-
Prepare Test Sample:
-
Simultaneously, prepare an identical 10:1 mixture of silicone.
-
Pour this mixture directly onto a sample of the new mold material. This is your Test Sample .
-
-
Cure and Evaluate:
-
Place both the Control and Test samples in the curing oven under the manufacturer's recommended conditions (e.g., 60°C for 4 hours).
-
After the curing cycle, remove both samples and allow them to cool to room temperature.
-
Evaluation:
-
Control: The control sample should be fully cured, tack-free, and exhibit the expected hardness (durometer).
-
Test Sample:
-
No Inhibition: If the test sample is also fully cured and tack-free, the mold material is likely compatible.
-
Inhibition: If the test sample is tacky, gummy, or uncured at the interface with the mold material, while the top surface is cured, then the mold material is inhibiting the reaction.[22]
-
-
-
-
-
If inhibition is observed, the mold material is not suitable for direct contact with the platinum-cure silicone. A barrier coat will be required for its use.
-
References
- 1. Curing Two-Part Silicones Q&A [gluespec.com]
- 2. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 6. engineerfix.com [engineerfix.com]
- 7. barnes.com.au [barnes.com.au]
- 8. siliconetechnologies.com [siliconetechnologies.com]
- 9. vikingextrusions.co.uk [vikingextrusions.co.uk]
- 10. aeromarineproducts.com [aeromarineproducts.com]
- 11. How to Troubleshoot Common Issues in Silicone Molding [siliconeplus.net]
- 12. nicerapid.com [nicerapid.com]
- 13. kitpackers.com [kitpackers.com]
- 14. goodgitube.com [goodgitube.com]
- 15. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 16. dow.com [dow.com]
- 17. siliconeab.com [siliconeab.com]
- 18. Factors Affecting the Curing of Silicone Sealants: You Must Know [tengyusealant.com]
- 19. Does Silicone Sealant Cure Faster in Humid Conditions? - Nanjing Howell New Material Technology Co., Ltd [howseal.com]
- 20. How humidity affects the cure kinetics of silicone elastomers — Linkam Scientific [linkam.co.uk]
- 21. siliconesandmore.com [siliconesandmore.com]
- 22. siliconeab.com [siliconeab.com]
Technical Support Center: Mitigating Bubble Formation in Decamethyltetrasiloxane for Soft Lithography
Prepared by: Senior Application Scientist, Advanced Materials Division
Welcome to the technical support guide for mitigating bubble formation when using Decamethyltetrasiloxane (DMTS) in soft lithography applications. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of soft lithography for creating microfluidic devices, cell culture platforms, and other micro-fabricated systems. Bubbles, even microscopic ones, can lead to critical device failure, distorted features, and compromised experimental results. This document provides in-depth troubleshooting, validated protocols, and the scientific reasoning behind them to ensure you achieve bubble-free results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the soft lithography process involving DMTS and Polydimethylsiloxane (PDMS).
Q1: I've mixed my PDMS elastomer and curing agent, and the mixture is cloudy with bubbles. Is this normal?
A: Yes, this is completely normal and expected. The process of manually or mechanically mixing the viscous PDMS base with the curing agent inevitably introduces a significant amount of ambient air into the mixture, resulting in a cloudy or milky appearance.[1][2][3] The key is to remove these bubbles before curing, a process known as degassing.
Q2: Why do I need to degas the mixture? Can't I just let the bubbles rise out on their own?
A: While some larger bubbles might rise and pop, the high viscosity of the PDMS mixture traps most microbubbles.[4] If not removed, these bubbles will be cured in place, compromising the structural integrity, optical transparency, and surface properties of your device.[1] Degassing is a mandatory step for high-quality results.
Q3: I degassed the mixture until it was perfectly clear, but bubbles appeared during the curing stage in the oven. What happened?
A: This common and frustrating issue is typically caused by one of two phenomena:
-
Trapped Air in the Mold: Air can be trapped in the microscopic crevices of your master mold, especially if it has high-aspect-ratio features.[2][5] As the temperature increases during curing, this trapped air expands (due to Charles's Law) and nucleates into bubbles within the PDMS.
-
Decreased Gas Solubility: The solubility of dissolved gases in the PDMS/DMTS mixture decreases as the temperature rises.[6][7] During heating, the prepolymer becomes supersaturated with dissolved air, which then comes out of solution to form new bubbles.
Q4: Can the type of master mold I use affect bubble formation?
A: Absolutely. Porous or rough surfaces, such as those from some 3D-printed materials, can trap significant amounts of air.[8] Similarly, molds made with materials that might inhibit PDMS curing at the interface can lead to a sticky, improperly cured surface where bubbles can also be an issue.[4] It is crucial to use smooth, non-porous masters and, when necessary, apply a silane treatment to the master to make it hydrophobic, which facilitates clean release and can reduce bubble trapping.[9]
Section 2: The Root Cause Analysis of Bubble Formation
Understanding the underlying physical and chemical principles of bubble formation is critical to preventing it. Bubbles are not just an inconvenience; they are a result of specific process parameters interacting with material properties.
The Science Behind the Bubbles
Bubble formation in a PDMS/DMTS system is a multi-factorial problem, primarily governed by gas laws and material science.
-
Mechanical Air Entrapment: The primary source of bubbles is the physical mixing process. The folding and shearing action incorporates air pockets into the viscous liquid. This compound (DMTS), having a very low viscosity (approx. 1.3-1.5 cSt), can help reduce the overall mixture viscosity, potentially leading to less aggressive mixing and easier bubble removal compared to pure, high-viscosity PDMS.[10][11]
-
Gas Solubility and Supersaturation: PDMS is highly permeable to gases, meaning gases can dissolve into and pass through the material.[7][12] The amount of gas that can be dissolved is dependent on pressure (Henry's Law) and temperature. When you heat the degassed mixture, its capacity to hold dissolved gas decreases. This leads to a state of supersaturation, where the dissolved gas nucleates and forms new bubbles. This is analogous to the bubbles that form when you heat a pot of water before it boils.[6]
-
Vapor Pressure and Thermal Expansion: As the temperature increases during curing, the vapor pressure of volatile components within the mixture, including the DMTS itself and any absorbed moisture, also increases.[13][14][15] This increased internal pressure, combined with the thermal expansion of any remaining microscopic air pockets, can cause bubbles to grow and become visible. Research has shown that water vapor, in particular, is a major contributor to bubble expansion at elevated temperatures during processes like PCR in PDMS chips.[7][14][15]
-
Nucleation Sites: Bubbles do not form spontaneously; they require a nucleation site. These can be microscopic air pockets trapped on the master mold surface, dust particles, or imperfections in the prepolymer mixture.[6] A flawlessly clean and smooth master mold is essential.
Causal Diagram for Bubble Formation
The following diagram illustrates the key factors contributing to bubble formation.
Caption: A cause-and-effect diagram illustrating the primary sources of bubble formation.
Section 3: Comprehensive Troubleshooting Guide
Use this guide to diagnose and resolve specific bubble-related issues.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Mixture is extremely cloudy/foamy after mixing. | Vigorous, high-speed mixing has incorporated an excessive amount of air. | Mix slowly and deliberately, scraping the sides and bottom of the container. A planetary centrifugal mixer ("Thinky mixer") is ideal if available as it mixes and degasses simultaneously.[4] |
| Bubbles are visible at the interface between the PDMS and the master mold after pouring. | Air was trapped during the pouring process, or the mold has high-aspect-ratio features that trap air. | Pour the mixture slowly down the side of the mold or into a corner, allowing it to flow gently over the features.[1][5] For complex molds, perform a brief secondary degassing step for 5-10 minutes after pouring the PDMS onto the master to remove newly trapped air.[1] |
| No bubbles are visible after pouring, but they appear randomly throughout the bulk PDMS during oven curing. | The prepolymer was not fully degassed, or the curing temperature is causing dissolved gases to come out of solution. | Increase the primary degassing time. Ensure the mixture is fully transparent. Alternatively, use a "staged curing" protocol: let the PDMS cure at room temperature for several hours (or overnight) to allow dissolved gases to diffuse out slowly before placing it in the oven for a final, harder cure.[5] |
| Bubbles appear specifically on the surface of the master mold features during curing. | Air is trapped in the micro-crevices of the mold surface and is expanding upon heating. | Ensure the master mold is impeccably clean. Consider treating the master with a silanizing agent to create a hydrophobic surface. Pour the PDMS under a slight vacuum if possible, or perform the post-pouring degassing step mentioned above. |
| The cured PDMS has a "spongy" texture or contains many microbubbles. | Insufficient degassing. The vacuum pressure was not low enough or the time was too short. | A standard degassing procedure should take at least 20-30 minutes in a vacuum desiccator.[4][16] The mixture should be observed to rise, foam, and then collapse back to a clear liquid. Periodically releasing and reapplying the vacuum can help collapse the foam and speed up the process.[1] |
Section 4: Validated Experimental Protocols
Follow these step-by-step protocols to minimize bubble formation.
Protocol 1: Optimal Mixing and Degassing
This protocol is designed to effectively remove entrapped and dissolved air before curing.
-
Preparation: In a clean, disposable container, accurately weigh the PDMS base elastomer and the curing agent. A standard ratio for Sylgard 184 is 10:1 by weight.[17][18] If using DMTS as a diluent, add it to the base elastomer and mix thoroughly before adding the curing agent.
-
Mixing: Mix the components thoroughly for at least 3-5 minutes using a clean spatula or mixing rod.[16] Scrape the sides and bottom of the container multiple times to ensure a homogenous mixture. The mixture will become opaque with bubbles.
-
Vacuum Degassing:
-
Place the container into a vacuum desiccator on a level surface. Ensure the container has enough headspace to accommodate the mixture expanding to 3-4 times its initial volume.
-
Apply vacuum. The mixture will begin to foam and rise as the bubbles expand.
-
Hold the vacuum. The foam will eventually collapse as the bubbles on the surface pop. This may take 10-40 minutes depending on the volume and vacuum pump efficiency.[1]
-
Pro-Tip: If the foam rises too close to the top of the container, gently release the vacuum to collapse the foam, then re-apply it. Repeating this cycle can accelerate degassing.[1]
-
The process is complete when no more bubbles are seen rising to the surface and the mixture is crystal clear.
-
-
Pouring: Gently and slowly pour the degassed mixture onto the center or corner of your master mold.[5] Avoid introducing new bubbles by maintaining a steady, slow stream.
-
(Optional but Recommended) Post-Pour Degassing: Place the mold with the poured PDMS back into the vacuum desiccator for an additional 10-15 minutes to remove any air trapped at the mold-PDMS interface.[1]
Bubble Mitigation Workflow Diagram
Caption: A step-by-step workflow highlighting critical stages for bubble mitigation.
Protocol 2: Advanced Curing Strategies
If bubbles persist during heating, modify your curing strategy.
-
Room Temperature (RT) Curing: For the highest fidelity and lowest risk of thermally-induced bubbles, allow the device to cure fully at room temperature. This typically takes 24-48 hours.[3][4] This method is slow but avoids any issues related to temperature-dependent gas solubility.
-
Staged Curing: A hybrid approach involves a partial cure at room temperature followed by a heat cure.
-
After pouring and degassing, let the mold sit at room temperature for 2-4 hours (or overnight).[5] This allows the PDMS to partially cross-link and provides ample time for any residual dissolved gas to diffuse out before it gets trapped.
-
Transfer the mold to an oven set at 60-80°C for 1-2 hours to complete the cure and eliminate surface tackiness.[5][19]
-
Section 5: Technical Data & Properties
The physical properties of DMTS are distinct from the PDMS base prepolymer. Understanding these differences can inform your experimental design.
| Property | This compound (DMTS) | PDMS Base (Sylgard 184) | Significance for Bubble Formation |
| Chemical Name | This compound | Polydimethylsiloxane (prepolymer) | DMTS is a defined molecule, while PDMS is a polymer mixture. |
| CAS Number | 141-62-8 | 63148-62-9 | For material identification. |
| Kinematic Viscosity (at 25°C) | ~1.5 cSt[11] | ~5,000 cSt | DMTS drastically reduces mixture viscosity, making mixing easier and aiding passive bubble rise. |
| Vapor Pressure (at 25°C) | ~73 Pa (0.55 mmHg)[10] | Very Low | DMTS is significantly more volatile. High curing temperatures can increase its vapor pressure, potentially contributing to bubble nucleation. |
| Density (at 25°C) | ~0.85 g/cm³[10] | ~0.97 g/cm³ | Affects final mixture density and weight/volume calculations. |
| Gas Solubility | High (Siloxane) | High (Siloxane)[12][20] | Both materials can dissolve significant amounts of air, making degassing a critical step. |
Section 6: References
-
Anwar, A. (2013). Periodic degassing of PDMS to create a perfect bubble-free sample. Chips and Tips, Royal Society of Chemistry. --INVALID-LINK--
-
Sigma-Aldrich. This compound for synthesis. Product Page. --INVALID-LINK--
-
NNF. PDMS Processing SOP. Nanofabrication Facility, University of California, Santa Barbara. --INVALID-LINK--
-
Elveflow. (2024). PDMS softlithography. Microfluidics Review. --INVALID-LINK--
-
Jevtics, D. (2018). Answer to "How to make the PDMS without blurry and greasy?". ResearchGate. --INVALID-LINK--
-
Verdian, A. (2012). How to make PDMs - Sylgard 184 - Curing agent - Silicone elastomer. YouTube. --INVALID-LINK--
-
Chaudhuri, A. (2014). Answer to "What are some methods to cure commercial-grade Polydimethylsiloxane (PDMS)?". ResearchGate. --INVALID-LINK--
-
Bio-PROTOCOL. PDMS (Silicone) Protocol. --INVALID-LINK--
-
Anandram, A. (2021). How to prevent bubble formation while curing PDMS with a 3D printed die?. ResearchGate. --INVALID-LINK--
-
Bio-instrumentation & Bio-MEMS Laboratory. (2022). PDMS Chip Fabrication Video. YouTube. --INVALID-LINK--
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 8852. --INVALID-LINK--
-
LaFratta, C. (2010). Degas PDMS in two minutes. Chips and Tips, Royal Society of Chemistry. --INVALID-LINK--
-
Zhang, Z., et al. (2022). Complete Prevention of Bubbles in a PDMS-Based Digital PCR Chip with a Multifunction Cavity. Micromachines, 13(3), 433. --INVALID-LINK--
-
Morarka, A. (2020). Answer to "Why do bubbles form over the molds even after degassing the PDMS (Sylgard)?". ResearchGate. --INVALID-LINK--
-
Uddin, M. J. (2011). Degassing a PDMS mixture without a vacuum desiccator or a laboratory centrifuge and curing the PDMS chip in an ordinary kitchen oven. Chips and Tips, Royal Society of Chemistry. --INVALID-LINK--
-
Elveflow. (2019). Bubbles in Microfluidics: How They Form and How to Avoid Them. Microfluidics Review. --INVALID-LINK--
-
Kamei, K., et al. (2015). 3D printing of soft lithography mold for rapid production of polydimethylsiloxane-based microfluidic devices for cell stimulation with concentration gradients. STEMCELL Technologies. --INVALID-LINK--
-
uFluidix. (2022). Microfluidics by soft lithography - Part 7 - PDMS mixing, degassing, moulding, baking. YouTube. --INVALID-LINK--
-
Kamei, K., et al. (2015). 3D printing of soft lithography mold for rapid production of polydimethylsiloxane-based microfluidic devices for cell stimulation with concentration gradients. Biomedical Microdevices, 17(2), 36. --INVALID-LINK--
-
Gelest. This compound Safety Data Sheet. --INVALID-LINK--
-
Clearco Products Co., Inc. Pure Silicone Fluid 1.5cSt (this compound). Thomasnet. --INVALID-LINK--
-
Gelest. OCTAMETHYLCYCLOTETRASILOXANE. --INVALID-LINK--
-
Xia, Y., & Whitesides, G. M. (1998). Soft Lithography. Annual Review of Materials Science, 28, 153-184. --INVALID-LINK--
-
Zhang, C., et al. (2021). Overcoming bubble formation in polydimethylsiloxane-made PCR chips: mechanism and elimination with a high-pressure liquid seal. Lab on a Chip, 21(15), 2841-2850. --INVALID-LINK--
-
Elveflow. (2024). Introduction about soft-lithography for microfluidics. Microfluidics Review. --INVALID-LINK--
-
Zhang, C., et al. (2021). Overcoming bubble formation in polydimethylsiloxane-made PCR chips: mechanism and elimination with a high-pressure liquid seal. OUCI. --INVALID-LINK--
-
Merkel, T. C., et al. (2000). Gas and vapor transport properties of poly(dimethylsiloxane) for membrane applications. In Materials Science of Membranes for Gas and Vapor Separation. John Wiley & Sons, Ltd. --INVALID-LINK--
-
Liu, Z., et al. (2015). Solubility of Air in Dimethyl Silicone and Hydraulic Oils. Acta Physico-Chimica Sinica, 31(1), 39-46. --INVALID-LINK--
-
Zhang, C., et al. (2021). (PDF) Overcoming bubble formation in polydimethylsiloxane-made PCR chips: mechanism and elimination with a high-pressure liquid seal. ResearchGate. --INVALID-LINK--
-
Betancourt, T., & Brannon-Peppas, L. (2006). Micro- and nanofabrication methods in nanotechnological medical and pharmaceutical devices. International journal of nanomedicine, 1(4), 483–495. --INVALID-LINK--
-
Iyer, J., et al. (2022). The moisture outgassing kinetics of a silica reinforced polydimethylsiloxane. ResearchGate. --INVALID-LINK--
-
HENGDA-FM1.5 - this compound. PDMS-Dimethyl Silicone Fluid. Qingdao Hengda Chemical New Material Co., Ltd. --INVALID-LINK--
-
XJY Silicones. (2023). Reasons for the Formation of Bubbles During Silicone Product Molding. Knowledge. --INVALID-LINK--
-
van der Bos, A., et al. (2010). Bubbles in immersion lithography. ResearchGate. --INVALID-LINK--
-
Hwang, W. S., & Tang, C. (1991). Temperature Effects on Generation and Entrainment of Bubbles Induced by a Water Jet. ResearchGate. --INVALID-LINK--
-
Standau, T., et al. (2022). Prediction of the Bubble Growth Behavior by Means of the Time-, Temperature-, Pressure- and Blowing Agent Concentration-Dependent Transient Elongational Viscosity Function of Polymers. International Journal of Molecular Sciences, 23(17), 9600. --INVALID-LINK--
-
Lee, S. J., & Lee, S. Y. (2012). Bubble formation and pressure drop characteristics during evaporation in a lattice-shaped microchannel. ResearchGate. --INVALID-LINK--
-
McNett, K. M., et al. (2019). Determination of Polydimethylsiloxane-to-Air and Polydimethylsiloxane-to-Water Partition Coefficients of Octamethylcyclotetrasiloxane and Potential Implications for Polymer Aquatic Hazard Assessment. Environmental Science & Technology, 53(15), 8969-8976. --INVALID-LINK--
-
Odom, S. A., et al. (2004). A Photocurable Poly(dimethylsiloxane) Chemistry Designed for Soft Lithographic Molding and Printing in the Nanometer Regime. ResearchGate. --INVALID-LINK--
-
Zawala, J., et al. (2021). Influence of Temperature on Rising Bubble Dynamics in Water and n-pentanol Solutions. Materials, 14(19), 5707. --INVALID-LINK--
-
Andrade, M. A., et al. (2019). The effects of ultrasound pressure and temperature fields in millisecond bubble nucleation. Ultrasonics Sonochemistry, 54, 148-157. --INVALID-LINK--
-
Schmid, H., & Michel, B. (2000). Siloxane Polymers for High-Resolution, High-Accuracy Soft Lithography. ResearchGate. --INVALID-LINK--
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Bubbles in Microfluidics: How They Form and How to Avoid Them [ufluidix.com]
- 7. Overcoming bubble formation in polydimethylsiloxane-made PCR chips: mechanism and elimination with a high-pressure liquid seal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDMS softlithography - Elveflow [elveflow.com]
- 10. This compound for synthesis 141-62-8 [sigmaaldrich.com]
- 11. cdn.thomasnet.com [cdn.thomasnet.com]
- 12. researchgate.net [researchgate.net]
- 13. Complete Prevention of Bubbles in a PDMS-Based Digital PCR Chip with a Multifunction Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming bubble formation in polydimethylsiloxane-made PCR chips: mechanism and elimination with a high-pressure liqu… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. digitaladdis.net [digitaladdis.net]
- 19. researchgate.net [researchgate.net]
- 20. whxb.pku.edu.cn [whxb.pku.edu.cn]
Technical Support Center: Optimizing NMR Spectra of Decamethyltetrasiloxane
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of Decamethyltetrasiloxane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of their NMR spectra. As Senior Application Scientists, we provide in-depth, field-tested insights to help you achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?
A1: Broad peaks in the NMR spectrum of this compound can stem from several factors. The most common culprits are poor magnetic field homogeneity (shimming), high sample viscosity due to concentration, and the presence of paramagnetic impurities. It is also possible that temperature-dependent conformational exchange is occurring. A systematic approach to troubleshooting, starting with shimming and sample preparation, is recommended.
Q2: What is the expected ¹H and ²⁹Si NMR chemical shift for this compound?
A2: In the ¹H NMR spectrum, you should observe two main signals corresponding to the methyl protons of the terminal trimethylsilyl groups and the internal dimethylsiloxane units. These typically appear as sharp singlets in the range of 0.05 to 0.2 ppm. For ²⁹Si NMR, distinct signals for the terminal (M) and internal (D) silicon atoms are expected, with chemical shifts around +7 ppm and -21 ppm, respectively. These values can vary slightly depending on the solvent and temperature.
Q3: Which deuterated solvent is best for this compound?
A3: Deuterated chloroform (CDCl₃) is the most commonly used and effective solvent for this compound.[1] It offers excellent solubility and is relatively inert.[2][3] For specific applications requiring a different polarity or for variable temperature studies, other solvents like deuterated benzene (C₆D₆) or deuterated toluene (C₇D₈) can be used. However, it's crucial to be aware of the residual solvent peaks to avoid signal overlap.[2]
Q4: How can I identify impurities in my this compound sample?
A4: Impurities in this compound can include shorter or longer chain siloxanes, cyclic siloxanes (like octamethylcyclotetrasiloxane, D4), or residual reactants from synthesis. These can be identified by the presence of small, additional peaks in the ¹H or ²⁹Si NMR spectra. For instance, the methyl protons of D4 appear as a sharp singlet around 0.1 ppm. Comparing your spectrum to a reference spectrum of high-purity this compound is a valuable identification method. A comprehensive list of common laboratory solvent and organic impurities and their chemical shifts can be found in literature.[4][5]
Q5: Is it possible to perform quantitative analysis (qNMR) on this compound?
A5: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of this compound or quantifying it in a mixture.[6][7] This requires careful sample preparation, the use of a suitable internal standard with a known concentration, and optimized acquisition parameters to ensure accurate integration of the signals.[6][8]
Troubleshooting Guides
Problem 1: Poor Spectral Resolution and Broad Peaks
Poor resolution is a frequent issue that can obscure important structural details. Follow this systematic guide to diagnose and resolve the problem.
-
Assess and Optimize Shimming: Inhomogeneous magnetic fields are a primary cause of poor resolution.[9][10]
-
Initial Check: Observe the lineshape of a known sharp signal, such as the residual solvent peak. If it is broad or distorted, shimming is necessary.
-
Automated Shimming: Most modern spectrometers have automated shimming routines (e.g., gradient shimming) that provide a good starting point.[10][11]
-
Manual Shimming: For optimal resolution, manual adjustment of the shims is often required. Start with the lower-order shims (Z1, Z2) and iteratively adjust them to maximize the lock level.[9][11] Then, proceed to higher-order shims if necessary. For non-spinning samples, adjusting the off-axis shims (X, Y, etc.) is crucial.[12]
-
-
Evaluate Sample Concentration and Viscosity: High concentrations can lead to increased viscosity, which in turn causes line broadening due to slower molecular tumbling.[13][14]
-
Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly broaden NMR signals.
-
Degassing: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.
-
Filtration: If you suspect particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[15]
-
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. myuchem.com [myuchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mn.uio.no [mn.uio.no]
- 10. lsa.umich.edu [lsa.umich.edu]
- 11. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 12. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
Validation & Comparative
Validating the Purity of Decamethyltetrasiloxane for Trace Analysis: A Comparative Guide
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the purity of Decamethyltetrasiloxane (L4), a critical silicone oligomer used in sensitive trace analysis applications. We delve into the common impurities, compare the primary analytical techniques for their detection, and present a detailed, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol. This guide is designed to equip the reader with the expertise to ensure the analytical integrity of their work by minimizing the impact of impurities in this essential solvent and chemical intermediate.
Introduction: The Critical Role of Purity in this compound for Trace Analysis
This compound (C10H30O3Si4), a linear siloxane designated as L4, is a colorless and odorless liquid with a unique combination of properties, including low surface tension, high thermal stability, and chemical inertness.[1] These characteristics make it an invaluable solvent and reagent in a multitude of high-sensitivity applications, from the synthesis of advanced materials to its use as a dielectric fluid in electronics.[1][2] In the realm of trace analysis, it is often employed in sample preparation and as a non-polar solvent where even minute levels of impurities can lead to significant analytical errors, such as ghost peaks in gas chromatography or interference in mass spectrometry.[3] Therefore, rigorous validation of its purity is not just a matter of good laboratory practice but a prerequisite for obtaining reliable and reproducible data.
Understanding Potential Impurities in this compound
The primary impurities of concern in commercially available this compound are other volatile methyl siloxanes (VMS). These can be broadly categorized into two groups:
-
Cyclic Volatile Methyl Siloxanes (cVMS): These are cyclic compounds of repeating dimethylsiloxane units. The most common cVMS impurities include octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6).[4] Their presence can arise from the manufacturing process of silicone polymers.
-
Other Linear Siloxanes: Shorter and longer chain linear siloxanes, such as octamethyltrisiloxane (L3) and dodecamethylpentasiloxane (L5), can also be present as byproducts of the synthesis process.[3]
The co-occurrence of these siloxanes is common, and their similar physicochemical properties can make separation and quantification challenging.[5] For instance, studies on residential air have shown a frequent co-emission of D3 and D4, as well as D5 and D6, from various consumer products.[6]
Comparative Analysis of Methodologies for Purity Validation
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the required sensitivity, specificity, and the nature of the suspected impurities.
| Methodology | Principle | Advantages | Limitations | Primary Use Case |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification and quantification. | High sensitivity and selectivity for volatile organic compounds. Provides structural information for impurity identification. Robust and well-established methods are available.[7] | Can be susceptible to matrix effects and contamination if not carefully controlled.[8] | Gold Standard for trace-level quantification of linear and cyclic siloxane impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint based on vibrational modes of chemical bonds. | Rapid, non-destructive, and requires minimal sample preparation. Useful for online process monitoring.[9] | Lower sensitivity for trace components. Spectral overlap can make quantification of individual siloxanes in a mixture difficult.[10] | Rapid screening for gross impurities and functional group analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. | Excellent for structural elucidation and can be quantitative. | Lower sensitivity compared to GC-MS, making it less suitable for trace analysis. | Structural confirmation of the primary component and identification of major impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
For the trace analysis of volatile impurities in this compound, GC-MS is the most powerful and widely accepted technique. Its ability to separate complex mixtures of siloxanes and provide mass spectral data for each component allows for unambiguous identification and quantification at parts-per-million (ppm) levels and below.[7][11] The use of an internal standard is crucial for accurate quantification, as it compensates for variations in sample injection and instrument response.[8]
Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Screening Tool
FTIR spectroscopy offers a quick and straightforward method for a preliminary purity assessment. The mid-infrared spectrum of siloxanes is dominated by strong absorptions from Si-O-Si and Si-CH3 vibrations.[9] While FTIR can readily detect significant deviations from the expected spectrum of pure this compound, its utility for quantifying trace-level impurities is limited due to the similarity in the absorption bands of different siloxanes.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, is an indispensable tool for confirming the structure of the this compound itself. While it can be used for purity assessment, its sensitivity is generally insufficient for detecting the trace levels of impurities that are critical in high-purity applications.
Experimental Protocol: A Self-Validating GC-MS Method for Trace Impurity Profiling
This protocol provides a robust method for the quantification of common cyclic volatile methyl siloxanes (D4, D5, D6) and other linear siloxanes in a this compound sample. The use of an internal standard and quality control checks ensures the validity of the results.
Materials and Reagents
-
Solvent: Acetone (GC grade or higher)
-
Internal Standard: Dodecane (99%+ purity)
-
Calibration Standards: High-purity standards of D4, D5, D6, L3, and L5.
-
Sample: this compound to be analyzed.
-
Vials: 20 mL glass vials with PTFE-lined screw caps.
Instrumentation
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS), is recommended.
-
Injector: Split/splitless injector.
Workflow Diagram
Caption: Experimental workflow for GC-MS purity validation of this compound.
Step-by-Step Methodology
-
Preparation of Internal Standard (IS) Working Solution (0.1 mg/mL Dodecane in Acetone):
-
Accurately weigh approximately 0.5 g of dodecane into a 50 mL volumetric flask and dilute to the mark with acetone to create a 10 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 100 mL with acetone in a volumetric flask to obtain the 0.1 mg/mL working solution.
-
-
Preparation of Calibration Standards:
-
Prepare a stock standard mixture containing known concentrations (e.g., 0.5 mg/mL each) of D4, D5, D6, L3, and L5 in the internal standard working solution.
-
Perform serial dilutions of the stock standard mixture with the internal standard working solution to create a series of calibration standards with concentrations ranging from, for example, 0.001 mg/mL to 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 20 mL glass vial.
-
Add 10 mL of the internal standard working solution to the vial.
-
Cap the vial tightly and mix thoroughly.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with the following or similar parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
-
System Suitability and Quality Control:
-
Inject a solvent blank (acetone with internal standard) to ensure no carryover or system contamination.
-
Analyze the calibration standards to generate a calibration curve for each analyte. The correlation coefficient (r²) should be >0.995.
-
Analyze a mid-level calibration standard as a continuing calibration verification (CCV) sample every 10 sample injections to ensure instrument stability.
-
Data Interpretation and Comparison
After acquiring the chromatograms, identify the peaks corresponding to the internal standard and any potential impurities by comparing their retention times and mass spectra to those of the calibration standards and library data. The concentration of each impurity in the original this compound sample can be calculated using the calibration curve.
The purity of the this compound is then determined by subtracting the sum of the concentrations of all identified impurities from 100%.
Hypothetical Comparative Data for Two Lots of this compound
| Impurity | Lot A (Concentration, w/w %) | Lot B (Concentration, w/w %) |
| Octamethylcyclotetrasiloxane (D4) | 0.005 | 0.012 |
| Decamethylcyclopentasiloxane (D5) | 0.002 | 0.008 |
| Dodecamethylcyclohexasiloxane (D6) | < 0.001 | 0.003 |
| Octamethyltrisiloxane (L3) | 0.010 | 0.025 |
| Dodecamethylpentasiloxane (L5) | 0.003 | 0.009 |
| Total Impurities | 0.020 | 0.057 |
| Purity | 99.980% | 99.943% |
In this hypothetical example, Lot A demonstrates a higher purity profile, making it more suitable for demanding trace analysis applications.
Conclusion: Ensuring Analytical Integrity through Rigorous Purity Validation
The purity of solvents and reagents is a cornerstone of reliable trace analysis. For this compound, even small amounts of structurally similar siloxane impurities can introduce significant analytical artifacts. This guide has outlined a systematic approach to validating the purity of this compound, with a strong emphasis on the superior capabilities of GC-MS for this purpose. By implementing the detailed experimental protocol and adhering to good quality control practices, researchers can confidently assess the purity of their this compound, thereby ensuring the integrity and accuracy of their analytical results. The choice of a high-purity grade, verified by a robust analytical method, is a critical step in mitigating risks associated with solvent impurities in sensitive applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. silicones.eu [silicones.eu]
- 4. New analytical methods quantify siloxanes in silicone products - Silicones Europe [silicones.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Volatile Methyl Siloxanes and Other Organosilicon Compounds in Residential Air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of cyclic and linear siloxanes in wastewater samples by ultrasound-assisted dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. silicones.eu [silicones.eu]
- 9. twintek.com [twintek.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Decamethyltetrasiloxane and Other Short-Chain Linear Siloxanes for Scientific Applications
In the realm of scientific research and development, particularly within the pharmaceutical and materials science sectors, the selection of appropriate solvents, carriers, and reagents is paramount to achieving desired experimental outcomes. Among the diverse classes of chemical compounds utilized, linear siloxanes, or polydimethylsiloxanes, have garnered significant attention due to their unique physicochemical properties. This guide provides an in-depth comparative analysis of decamethyltetrasiloxane (L4) against other short-chain linear siloxanes, namely hexamethyldisiloxane (L2), octamethyltrisiloxane (L3), and dodecamethylpentasiloxane (L5). This objective comparison, supported by experimental data and standardized protocols, is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.
Introduction to Linear Siloxanes
Linear siloxanes are a class of organosilicon compounds characterized by a backbone of repeating silicon-oxygen (Si-O) units, with methyl groups attached to the silicon atoms. Their general structure can be represented as (CH₃)₃Si-[O-Si(CH₃)₂]ₙ-O-Si(CH₃)₃. The value of 'n' determines the length of the siloxane chain and, consequently, its physical and chemical properties. These compounds are renowned for their low surface tension, high thermal stability, excellent spreadability, and low toxicity.[1][2]
This compound (L4), with n=2, is a versatile linear siloxane widely employed in personal care products, as an industrial lubricant, and as a component in the synthesis of silicone polymers.[3] Its performance characteristics, however, must be carefully weighed against those of its shorter and longer-chain counterparts to optimize formulations and processes.
Comparative Analysis of Physicochemical Properties
The utility of a linear siloxane in a given application is dictated by its physical and chemical properties. This section provides a comparative overview of key parameters for L2, L3, L4, and L5. The data presented is a synthesis of information from various technical datasheets and scientific publications. For rigorous comparison, it is always recommended to refer to the certificates of analysis from a specific supplier.
Molecular Structure and Basic Properties
The fundamental differences between these linear siloxanes begin at the molecular level, directly influencing their macroscopic properties.
| Property | Hexamethyldisiloxane (L2) | Octamethyltrisiloxane (L3) | This compound (L4) | Dodecamethylpentasiloxane (L5) |
| Chemical Formula | C₆H₁₈OSi₂ | C₈H₂₄O₂Si₃ | C₁₀H₃₀O₃Si₄ | C₁₂H₃₆O₄Si₅ |
| Molecular Weight ( g/mol ) | 162.38 | 236.53 | 310.69 | 384.84 |
| CAS Number | 107-46-0 | 107-51-7 | 141-62-8 | 141-63-9 |
Key Performance Metrics: A Deeper Dive
The selection of a linear siloxane for a specific application often hinges on a nuanced understanding of its performance characteristics. This section delves into a comparative analysis of critical metrics such as viscosity, volatility, surface tension, and thermal stability.
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in applications such as lubrication, cosmetics, and as a carrier fluid. As the length of the siloxane chain increases, so does the viscosity due to increased intermolecular forces.
| Siloxane | Kinematic Viscosity (cSt at 25°C) |
| Hexamethyldisiloxane (L2) | 0.65 |
| Octamethyltrisiloxane (L3) | 1.0 |
| This compound (L4) | 1.5 |
| Dodecamethylpentasiloxane (L5) | 2.0 |
Data compiled from various manufacturer technical data sheets.
The low viscosity of these short-chain siloxanes contributes to their excellent spreading characteristics, a desirable trait in topical pharmaceutical and cosmetic formulations.
Volatility
Volatility, characterized by boiling point and vapor pressure, is a key consideration for applications requiring controlled evaporation, such as in coatings, cleaning agents, and as a carrier for active ingredients.
| Siloxane | Boiling Point (°C) | Vapor Pressure (kPa at 25°C) |
| Hexamethyldisiloxane (L2) | 101 | 5.7 |
| Octamethyltrisiloxane (L3) | 153 | 0.7 |
| This compound (L4) | 194 | 0.1 |
| Dodecamethylpentasiloxane (L5) | 229 | <0.1 |
Data compiled from various manufacturer technical data sheets.
As the molecular weight increases, the boiling point rises and the vapor pressure decreases, indicating lower volatility for the longer-chain siloxanes. This trend allows for the selection of a siloxane with a specific evaporation profile tailored to the application.
Surface Tension
The characteristically low surface tension of siloxanes is a primary reason for their widespread use as wetting agents, emulsifiers, and in applications requiring uniform film formation.
| Siloxane | Surface Tension (mN/m at 25°C) |
| Hexamethyldisiloxane (L2) | 15.9 |
| Octamethyltrisiloxane (L3) | 17.3 |
| This compound (L4) | 18.2 |
| Dodecamethylpentasiloxane (L5) | 19.1 |
Data compiled from various manufacturer technical data sheets.
While all these short-chain siloxanes exhibit low surface tension, there is a slight increase with chain length. This property is crucial in formulations where spreading and surface wetting are critical for performance.
Thermal Stability
Thermal stability is a hallmark of siloxanes, making them suitable for applications involving high temperatures.[4] The Si-O bond is significantly stronger than a C-C bond, contributing to their thermal robustness. However, at elevated temperatures, decomposition can occur, typically through the rearrangement of the siloxane backbone to form cyclic siloxanes.[5][6]
Studies on the thermal stability of linear siloxanes have shown that decomposition temperatures generally increase with chain length. For instance, one study indicated that hexamethyldisiloxane (L2) is stable up to 240°C, while octamethyltrisiloxane (L3) is stable up to 260°C under specific test conditions.[7] The thermal degradation of polysiloxanes is a complex process influenced by factors such as the presence of catalysts and the atmospheric conditions.[8]
Experimental Protocols for Comparative Analysis
To ensure the scientific integrity of any comparative analysis, standardized testing methodologies must be employed. The following section outlines the internationally recognized protocols for determining the key physicochemical properties discussed above.
Kinematic Viscosity Determination
The viscosity of linear siloxanes is typically measured using capillary viscometers according to the ASTM D445 standard test method.[9][10]
Experimental Workflow for Kinematic Viscosity Measurement (ASTM D445)
Caption: Workflow for Kinematic Viscosity Measurement.
Causality Behind Experimental Choices: The use of a calibrated glass capillary viscometer under gravity flow ensures that the measurement is directly related to the fluid's intrinsic resistance to flow. Maintaining a precise and constant temperature is critical, as viscosity is highly temperature-dependent. The requirement for a minimum flow time helps to minimize timing errors.
Density Measurement
The density of liquid siloxanes can be accurately determined using several methods outlined in OECD Guideline 109 .[11][12] A common and precise method is the oscillating U-tube densitometer.
Experimental Protocol for Density Measurement (OECD 109 - Oscillating U-tube)
-
Calibration: Calibrate the instrument with two substances of known density, typically dry air and pure water.
-
Sample Introduction: Introduce the siloxane sample into the thermostatted U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium with the U-tube.
-
Measurement: The instrument measures the oscillation period of the U-tube filled with the sample.
-
Calculation: The density is calculated from the oscillation period using the instrument's calibration constants.
Boiling Point Determination
The boiling point of these volatile liquids can be determined using methods described in OECD Guideline 103 .[3][13] The dynamic method, which involves measuring the vapor-recondensation temperature, is suitable for these compounds.
Vapor Pressure Measurement
Vapor pressure is a key indicator of a substance's volatility and can be measured according to OECD Guideline 104 .[14][15] The static method, which involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature, is a reliable approach.
Surface Tension Measurement
The surface tension of siloxanes can be determined using methods such as the ring or plate method, as detailed in OECD Guideline 115 , although this guideline is primarily for aqueous solutions, the principles are applicable to non-aqueous liquids with appropriate tensiometers.[2][4]
Applications and Selection Rationale
The choice between this compound and other linear siloxanes is driven by the specific requirements of the application.
-
Hexamethyldisiloxane (L2): Due to its high volatility and low viscosity, L2 is often used as a volatile carrier in personal care products, as a cleaning agent in the electronics industry, and as a silylating agent in chemical synthesis.[16]
-
Octamethyltrisiloxane (L3): With its balanced properties of volatility and lubricity, L3 is a common ingredient in cosmetics and skin care products, providing a smooth, non-greasy feel. It also serves as a base fluid for some silicone oils.
-
This compound (L4): Offering a good balance of volatility, lubricity, and solvency, L4 is a versatile ingredient in a wide range of applications, including as an emollient in cosmetics, a lubricant in industrial processes, and a dielectric fluid.[3]
-
Dodecamethylpentasiloxane (L5): Being the least volatile of the group, L5 provides longer-lasting emolliency and lubricity. It is often found in leave-on skin care products and as a base for higher-viscosity silicone fluids.
Logical Relationship for Siloxane Selection
Caption: Siloxane Selection Based on Desired Volatility.
Conclusion
The selection of a short-chain linear siloxane requires a thorough understanding of its physicochemical properties and how they align with the demands of the intended application. This compound (L4) offers a well-rounded profile that makes it suitable for a broad array of uses. However, for applications requiring higher volatility, hexamethyldisiloxane (L2) and octamethyltrisiloxane (L3) are more appropriate choices. Conversely, for applications where a longer-lasting effect and lower volatility are desired, dodecamethylpentasiloxane (L5) is the preferred option. By utilizing standardized testing methods and considering the comparative data presented in this guide, researchers and professionals can confidently select the optimal linear siloxane to enhance the performance and efficacy of their formulations and processes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hexamethyldisiloxane (HMDSO) [hubeistarchem.com]
- 3. gelest.com [gelest.com]
- 4. Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shin-Etsu Silicones Technical Data Sheets [matweb.com]
- 6. researchgate.net [researchgate.net]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What are silicones? | Elkem.com [elkem.com]
- 14. silicones.eu [silicones.eu]
- 15. researchgate.net [researchgate.net]
- 16. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biocompatibility of Decamethyltetrasiloxane and Other Silicones for Medical and Pharmaceutical Applications
In the realm of medical devices and pharmaceutical formulations, material biocompatibility is paramount. For decades, silicones, particularly high-molecular-weight polydimethylsiloxane (PDMS), have been a cornerstone material class, lauded for their bio-inertness and durability.[1][2] However, the expanding applications of silicones now include a wider range of chemistries and molecular weights, such as the short-chain linear siloxane, decamethyltetrasiloxane. This guide provides a detailed comparison of the biocompatibility of this compound against the benchmark of traditional, high-molecular-weight silicones, offering experimental insights and protocols for researchers, scientists, and drug development professionals.
The Gold Standard: Biocompatibility of High-Molecular-Weight Silicone Elastomers
High-molecular-weight silicones, typically in the form of cross-linked elastomers, are widely recognized for their excellent biocompatibility.[1] Medical-grade silicones are required to meet stringent standards such as ISO 10993 and USP Class VI, which involve a battery of tests to ensure they are non-toxic, non-irritating, and non-sensitizing.[1] Their long history of use in life-saving devices like pacemakers and hydrocephalic shunts attests to their safety profile.[3]
The biocompatibility of these materials is largely attributed to their stable chemical structure, low surface energy, and hydrophobicity.[2][3] However, it is crucial to understand that no material is completely inert within the physiological environment. The implantation of any biomaterial elicits a foreign body response, and the nature of this response is a key indicator of biocompatibility. For high-quality medical-grade silicones, this response is typically minimal, leading to the formation of a thin, stable fibrous capsule.
A critical aspect of the biocompatibility of silicone elastomers is the potential for low-molecular-weight species to leach out of the polymer matrix. These leachables can include residual catalysts, cross-linking agents, and, most notably, unreacted short-chain siloxane oligomers.[4][5][6] The presence and quantity of these extractables are a significant focus of biocompatibility assessments.[5][6][7]
A Closer Look at this compound: A Low-Molecular-Weight Perspective
This compound, a linear siloxane with four silicon atoms, is a low-viscosity fluid. Its applications in the medical and pharmaceutical fields can range from a component in the synthesis of larger silicone polymers to a processing aid or an excipient in topical and transdermal drug delivery systems.[8] Unlike the solid, cross-linked elastomers, this compound is a mobile liquid, which has significant implications for its biological interactions.
Toxicological assessments of this compound have generally indicated a low order of acute toxicity.[9][10][11][12] Studies have shown it to have low acute oral and dermal toxicity and to be non-irritating to skin and eyes.[11][12] Furthermore, it is not considered to be genotoxic or a reproductive toxin based on available data.[9][11]
However, the biocompatibility of a material, particularly for internal or prolonged contact applications, extends beyond acute toxicity. A key consideration for this compound is its status as a low-molecular-weight siloxane (LMWS). Research has shown that LMWS are the primary organic extractables from medical-grade silicone tubing and can be present as "impurities" in silicone oils used for ophthalmic applications.[4] The presence of these low-molecular-weight components has been linked to potential ocular inflammation and toxicity.[13] One study has indicated that pure this compound can exert an acute cytotoxic effect on retinal cells in vitro, and that cyclic low-molecular-weight siloxanes exhibit higher cytotoxicity than their linear counterparts like this compound.[13][14] This suggests that while generally of low toxicity, the potential for cellular interaction and adverse effects of low-molecular-weight siloxanes cannot be disregarded, especially in sensitive applications. The increased mobility and potential for membrane interaction of these smaller molecules are likely contributors to these observations.[15]
Comparative Analysis: this compound vs. High-Molecular-Weight Silicones
The following table summarizes the key biocompatibility considerations for this compound in comparison to high-molecular-weight silicone elastomers.
| Biocompatibility Aspect | High-Molecular-Weight Silicone Elastomers (e.g., PDMS) | This compound | Key Considerations & Causality |
| Physical State | Solid, cross-linked polymer | Low-viscosity liquid | The liquid state of this compound increases its potential for mobility, diffusion into tissues, and interaction with cell membranes compared to a solid elastomer. |
| Cytotoxicity (ISO 10993-5) | Generally non-cytotoxic | Low acute toxicity, but can exhibit cytotoxicity in sensitive cell lines (e.g., retinal cells) in vitro.[13][14] | Higher bioavailability of the liquid form and potential for membrane fluidization may contribute to cytotoxic effects in certain cell types.[15] |
| Hemocompatibility (ISO 10993-4) | Good; low platelet activation and thrombosis on smooth surfaces.[16][17] | Specific data is limited. As a low-molecular-weight compound, its interaction with blood components requires careful evaluation. | Surface properties are critical for hemocompatibility. The adsorption of plasma proteins and subsequent platelet adhesion is a key concern.[16][18][19] |
| Immunogenicity | Can elicit a foreign body response and lymphocyte activation.[20] | Specific data is limited, but as a foreign material, an immune response is possible. | Low-molecular-weight compounds can act as haptens, potentially triggering an immune response, though this is not well-documented for siloxanes. |
| Extractables & Leachables | A primary concern is the leaching of low-molecular-weight siloxanes.[4] | As a pure substance, it is the leachable of concern from other silicones. | The presence of this compound as a leachable from a solid device is a critical factor in the biocompatibility of that device. |
Experimental Protocols for Biocompatibility Assessment
To ensure the safety of this compound or any silicone in a specific application, rigorous biocompatibility testing according to international standards is essential. Below are detailed methodologies for key in vitro biocompatibility assays.
ISO 10993-5: In Vitro Cytotoxicity - Elution Test
This test is designed to assess the potential of leachable substances from a material to cause cell death or inhibit cell growth.[21][22]
Methodology:
-
Sample Preparation: Aseptically prepare a sample of this compound.
-
Extraction:
-
Place the this compound sample in a sterile, chemically resistant container.
-
Add a single-layer mammalian cell culture medium (e.g., MEM with 5-10% fetal bovine serum) at a ratio of 0.2 g of sample per 1 mL of medium.
-
Incubate the mixture at 37°C for 24 hours with gentle agitation. This creates the "extract."
-
Simultaneously prepare positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
-
Cell Culture:
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) to near confluence in 24-well plates.
-
Observe the cells under a microscope to ensure they are healthy and have a normal morphology.
-
-
Exposure:
-
Remove the culture medium from the cells.
-
Replace it with the prepared extracts (from the this compound sample and controls).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 48 hours.
-
-
Evaluation:
-
After incubation, examine the cells microscopically for changes in morphology, such as cell rounding, detachment, and lysis. Assign a reactivity grade (0-4) based on the severity of the cytotoxic effect.
-
For a quantitative assessment, perform a cell viability assay (e.g., MTT or XTT assay). This involves adding a reagent that is converted into a colored product by metabolically active cells. The amount of color produced is proportional to the number of viable cells and can be measured using a spectrophotometer.
-
A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[23]
-
ISO 10993-4: Hemocompatibility - In Vitro Platelet Adhesion
This test evaluates the potential of a material to cause platelet adhesion, a key event in thrombosis.[24][25][26]
Methodology:
-
Surface Preparation:
-
Coat sterile glass coverslips with this compound and allow them to dry in a sterile environment.
-
Use uncoated glass coverslips as a negative control and a known thrombogenic material as a positive control.
-
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Collect fresh human blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP.
-
-
Incubation:
-
Place the prepared coverslips into the wells of a 24-well plate.
-
Add a defined volume of PRP to each well, ensuring the surface is fully covered.
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
-
Rinsing and Fixation:
-
Gently rinse the coverslips with phosphate-buffered saline (PBS) to remove non-adherent platelets.
-
Fix the adherent platelets by immersing the coverslips in a glutaraldehyde solution.
-
-
Visualization and Quantification:
-
Dehydrate the samples through a series of graded ethanol solutions.
-
Dry the samples using a critical point dryer.
-
Coat the samples with a thin layer of gold or palladium.
-
Examine the surfaces using a scanning electron microscope (SEM) to visualize the number and morphology of adherent platelets (e.g., rounded, spread, with pseudopodia).
-
Quantify the number of adherent platelets per unit area from multiple images.
-
Visualizing Biocompatibility Concepts and Workflows
Caption: Key factors influencing the biocompatibility of silicones.
Caption: Workflow for ISO 10993-5 cytotoxicity testing.
Conclusion
The biocompatibility of silicones is not a monolithic property but is highly dependent on factors such as molecular weight, purity, and physical form. High-molecular-weight silicone elastomers have a long and successful history in medical applications, underpinned by extensive biocompatibility testing. This compound, as a low-molecular-weight silicone fluid, presents a different biocompatibility profile that warrants careful consideration. While generally exhibiting low acute toxicity, its potential to interact with cells and act as a leachable from other silicone materials necessitates a thorough risk assessment for any given application. For researchers and drug development professionals, it is imperative to move beyond the general classification of a material as "silicone" and to scrutinize the specific properties of the grade being considered, supported by robust, application-specific biocompatibility data.
References
- 1. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compounding with Silicones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) [frontiersin.org]
- 5. Extractables and Leachables in Medical Devices | SGS [sgs.com]
- 6. boydbiomedical.com [boydbiomedical.com]
- 7. measurlabs.com [measurlabs.com]
- 8. contractpharma.com [contractpharma.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. gelest.com [gelest.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. A minimum specification dataset for liquid ocular endotamponades: recommendations by a European expert panel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Platelet adhesion onto wettability gradient surfaces in the absence and presence of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adsorption of plasma proteins and platelet adhesion on to polydimethylsiloxane/poly(gamma-benzyl L-glutamate) block copolymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The relationship between platelet adhesion on surfaces and the structure versus the amount of adsorbed fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of the lymphocyte response to silicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nhiso.com [nhiso.com]
- 22. mddionline.com [mddionline.com]
- 23. Frontiers | Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device [frontiersin.org]
- 24. mddionline.com [mddionline.com]
- 25. testinglab.com [testinglab.com]
- 26. measurlabs.com [measurlabs.com]
Decamethyltetrasiloxane: A Superior, Safer Alternative to Hydrocarbon Solvents in Pharmaceutical Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the choice of solvent is a critical decision that impacts reaction kinetics, yield, purity, and the safety and environmental profile of a process. For decades, hydrocarbon solvents such as hexane and heptane have been mainstays for nonpolar applications, including extractions, chromatography, and chemical reactions. However, growing concerns over their toxicity and environmental impact have spurred the search for viable alternatives. This guide provides an in-depth technical comparison of decamethyltetrasiloxane, a linear siloxane, with traditional hydrocarbon solvents, presenting it as a high-performing, safer, and more environmentally conscious option for the modern pharmaceutical laboratory.
At a Glance: A Comparative Overview
This compound offers a unique combination of properties that make it an attractive alternative to hexane and heptane. Its low surface tension, thermal stability, and chemical inertness, coupled with a more favorable safety profile, position it as a versatile solvent for a range of pharmaceutical applications. The following table summarizes the key physicochemical properties of these solvents, providing a foundation for a detailed comparison.
| Property | This compound | n-Hexane | n-Heptane |
| Molecular Formula | C₁₀H₃₀O₃Si₄[1] | C₆H₁₄ | C₇H₁₆ |
| Molecular Weight ( g/mol ) | 310.69[1] | 86.18 | 100.21 |
| Boiling Point (°C) | 194[1][2] | 69 | 98 |
| Density (g/mL at 25°C) | 0.854[2] | ~0.655 | ~0.684 |
| Viscosity (cSt at 25°C) | 1.5[3] | ~0.3 | ~0.4 |
| Flash Point (°C) | 63[3] | -23 | -4 |
| Vapor Pressure (mmHg at 20°C) | ~0.5 | ~124 | ~35 |
| Hansen Solubility Parameters (MPa½) | |||
| δD (Dispersion) | 11.7 | 14.9 | 15.3 |
| δP (Polar) | 2.4 | 0.0 | 0.0 |
| δH (Hydrogen Bonding) | 0 | 0.0 | 0.0 |
| Polarity Index | Low (not listed, but expected to be very low) | 0.1[4] | 0.1[4] |
| ICH Class | Not explicitly classified, but generally considered less toxic than Class 2 solvents | Class 2[5] | Class 3 |
| Key Hazards | Combustible liquid, potential for long-lasting harmful effects to aquatic life[6] | Flammable, neurotoxin, hazardous air pollutant[7] | Flammable, less toxic than hexane[8] |
Delving Deeper: A Head-to-Head Comparison
Solubility and Extraction Performance: A Question of "Like Dissolves Like"
The principle of "like dissolves like" is fundamental to solvent selection. Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solubility than a simple "polar" or "nonpolar" designation by breaking down intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9]
This compound possesses a significant dispersion component (δD = 11.7 MPa½) and a small polar component (δP = 2.4 MPa½), with no hydrogen bonding capacity (δH = 0 MPa½).[10] In contrast, hexane and heptane are almost purely dispersive solvents (δP and δH ≈ 0). This subtle difference in polarity gives this compound a unique solvency profile. While it is an excellent solvent for nonpolar compounds, its slight polarity can enhance the solubility of molecules with some polar functional groups that are poorly soluble in purely aliphatic hydrocarbons. This can be particularly advantageous in the extraction of natural products or active pharmaceutical ingredients (APIs) with mixed polarity.
A study on the thermodynamic properties of heptane and linear silicone mixtures, including this compound, indicated that the enthalpies of solvation of silicones in heptane are less negative than those of hydrocarbons, suggesting different intermolecular interactions.[11] While direct comparative studies on the extraction efficiency of a wide range of APIs are limited, the physicochemical data suggests that this compound could offer comparable or even superior performance for certain target molecules.
Performance in Chromatography: A Greener Mobile Phase
In normal-phase chromatography, a nonpolar mobile phase is used with a polar stationary phase.[12] Hexane and heptane are commonly used as the weak solvent in mobile phase mixtures. The elution strength of a solvent in normal-phase chromatography is a measure of its ability to move solutes along the stationary phase.[13] Given its low polarity, this compound can serve as an excellent, less toxic alternative to hexane and heptane in normal-phase applications.
Reaction Chemistry: A Stable and Inert Medium
The ideal reaction solvent should be inert to the reaction conditions and reagents, have a suitable boiling point for the desired reaction temperature, and facilitate product isolation. This compound's chemical inertness and high thermal stability make it a suitable medium for a variety of chemical transformations.[1] Its higher boiling point (194 °C) compared to hexane (69 °C) and heptane (98 °C) allows for reactions to be conducted at elevated temperatures without the need for pressurized systems. Furthermore, its immiscibility with water and many polar organic solvents can simplify work-up procedures, often allowing for straightforward phase separation.
Safety and Environmental Impact: A Clear Advantage
The most compelling argument for replacing hydrocarbon solvents lies in the significantly improved safety and environmental profile of this compound.
-
Toxicity: n-Hexane is a known neurotoxin and is classified as a Class 2 solvent by the International Council for Harmonisation (ICH), meaning its presence in pharmaceutical products is restricted due to its inherent toxicity.[5][7] Heptane is considered less toxic than hexane and is a Class 3 solvent, but it is still a volatile and flammable substance.[8] this compound, on the other hand, is not expected to cause reproductive or developmental toxicity and is generally considered to have low acute toxicity. While it can be a skin irritant, its overall hazard profile is more favorable.
-
Flammability: this compound has a much higher flash point (63 °C) compared to hexane (-23 °C) and heptane (-4 °C), making it significantly less of a fire hazard in the laboratory and in manufacturing settings.[3]
-
Environmental Profile: While this compound may have long-lasting harmful effects on aquatic life, its low volatility reduces emissions into the atmosphere.[6] In contrast, the high volatility of hexane and heptane contributes to air pollution.
Experimental Protocols: Putting Theory into Practice
To illustrate the practical application of this compound as a hydrocarbon solvent alternative, the following are detailed protocols for a liquid-liquid extraction and a normal-phase chromatography separation.
Protocol 1: Liquid-Liquid Extraction of a Nonpolar Analyte
This protocol describes the extraction of a hypothetical nonpolar active pharmaceutical ingredient (API-X) from an aqueous solution.
Methodology:
-
Preparation of the Aqueous Phase: Prepare a 100 mL aqueous solution containing 1 mg/mL of API-X.
-
Solvent Addition: Transfer the aqueous solution to a 250 mL separatory funnel. Add 50 mL of this compound.
-
Extraction: Stopper the separatory funnel and shake vigorously for 2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The denser this compound phase will be the bottom layer.
-
Collection of Organic Phase: Carefully drain the lower organic layer into a clean, dry flask.
-
Repeat Extraction (Optional): For exhaustive extraction, the aqueous layer can be extracted a second time with a fresh 50 mL portion of this compound.
-
Analysis: Analyze the concentration of API-X in the organic phase using a suitable analytical technique (e.g., HPLC-UV).
Causality Behind Experimental Choices:
-
Solvent Volume: A 2:1 aqueous to organic phase ratio is a common starting point for liquid-liquid extractions to ensure efficient mass transfer.
-
Shaking Time: Two minutes of vigorous shaking provides sufficient time for the analyte to partition between the two phases.
-
Phase Separation: The density difference between water and this compound allows for easy separation by gravity.
Diagram of Liquid-Liquid Extraction Workflow:
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 2: Normal-Phase Chromatography Separation
This protocol outlines the separation of a mixture of two hypothetical compounds with differing polarities (Compound A, less polar; Compound B, more polar) using this compound as a component of the mobile phase.
Methodology:
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Normal-phase column (e.g., Silica, 5 µm, 4.6 x 150 mm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: this compound
-
Mobile Phase B: Ethyl Acetate
-
Prepare an isocratic mobile phase of 95:5 (v/v) this compound:Ethyl Acetate. Degas the mobile phase before use.
-
-
Sample Preparation: Dissolve the mixture of Compound A and Compound B in the mobile phase at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The less polar Compound A will elute before the more polar Compound B.
Causality Behind Experimental Choices:
-
Mobile Phase Composition: A small amount of a more polar solvent (ethyl acetate) is added to the nonpolar this compound to achieve the desired elution strength for the analytes.[13]
-
Isocratic Elution: For a simple two-component mixture, isocratic elution provides a straightforward and robust separation.
-
UV Detection: 254 nm is a common wavelength for the detection of aromatic compounds.
Diagram of Normal-Phase Chromatography Workflow:
Caption: Workflow for Normal-Phase HPLC Separation.
Conclusion: A Call for Modernization in Solvent Selection
The evidence presented in this guide strongly supports the consideration of this compound as a viable and, in many aspects, superior alternative to traditional hydrocarbon solvents in pharmaceutical research and development. Its unique solubility characteristics, high boiling point, and chemical inertness offer practical advantages in extraction, chromatography, and chemical synthesis. Most importantly, its significantly improved safety and environmental profile align with the principles of green chemistry and the increasing demand for safer laboratory practices. While further application-specific studies will continue to delineate its optimal uses, the available data provides a compelling rationale for researchers, scientists, and drug development professionals to embrace this modern solvent and move away from the hazardous legacy of hydrocarbon solvents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 141-62-8 [chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. Polarity Index [macro.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. ecolink.com [ecolink.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 13. biotage.com [biotage.com]
- 14. [Kromasil®] F.A.Q. - Why is it difficult to get reproducible retention times in normal phase chromatography? [kromasil.com]
A Comparative Guide to the Surface Energy of Silane-Treated Surfaces, with a Focus on Short-Chain Polydimethylsiloxanes
For researchers, scientists, and professionals in drug development, the ability to precisely control the surface properties of materials is paramount. Surface energy, a key determinant of wettability, adhesion, and biocompatibility, dictates the performance of a vast array of applications, from microfluidics and medical implants to specialized coatings. Among the most effective agents for lowering surface energy are silanes, which form robust, self-assembled monolayers on hydroxylated surfaces.
The Foundational Role of Surface Energy in Material Science
Surface energy (γ) is a measure of the excess energy at the surface of a material compared to the bulk. A high surface energy indicates strong intermolecular forces within the material, leading to a tendency to attract other molecules and thus be readily "wetted" by liquids. Conversely, materials with low surface energy exhibit weaker intermolecular forces at their surface, resulting in poor wetting (hydrophobicity and oleophobicity) and low adhesion.
The modification of high-energy surfaces (like glass or silicon wafers) with a thin layer of a low-energy material is a cornerstone of modern surface engineering. Silanes, with their ability to form a covalent bond with the substrate and expose a low-energy organic tail, are a versatile tool for this purpose. The choice of silane dictates the final surface energy and, consequently, the surface's interaction with its environment.
Comparative Analysis of Low-Energy Surfaces
The effectiveness of a surface treatment in lowering surface energy is best assessed by measuring the contact angles of liquids with known surface tension properties. By employing the Owens-Wendt-Rabel-Kaelble (OWRK) method, these contact angles can be used to calculate the total surface free energy (γs) and its dispersive (γsd) and polar (γsp) components. The dispersive component arises from van der Waals forces, while the polar component is due to dipole-dipole interactions and hydrogen bonding. A lower total surface free energy, particularly a low polar component, is indicative of a more non-polar and repellent surface.
Below is a comparative summary of the surface energy characteristics of various treated and untreated surfaces.
| Surface Treatment | Substrate | Water Contact Angle (θ) [°] | Diiodomethane Contact Angle (θ) [°] | Total Surface Free Energy (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] |
| Dichlorooctamethyltetrasiloxane | Glass | ~96 | Data not available | Cannot be calculated | Cannot be calculated | Cannot be calculated |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | ~108 - 112 | Data not available | ~22 - 24 | ~21 - 23 | ~1 |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | Silicon Wafer | Data not available | Data not available | ~10 - 15 | ~9 - 14 | ~1 |
| Polytetrafluoroethylene (PTFE) | - | ~108 | ~78 | ~20.3 | ~19.6 | ~0.7 |
| Untreated Glass/Silicon Wafer | - | <20 | Data not available | High (typically > 70) | - | - |
| Note: The values presented are approximate and can vary based on specific experimental conditions such as substrate cleanliness, deposition method, and ambient humidity. Data for Dichlorooctamethyltetrasiloxane is based on water contact angle measurements on treated glass[1][2][3]. Data for OTS and FDTS are typical values for treatments on silicon wafers[4]. PTFE data is from established literature values. |
From the available data, it is evident that silanization dramatically increases the water contact angle, transforming a hydrophilic surface into a hydrophobic one. While a complete surface energy calculation for Dichlorooctamethyltetrasiloxane is not possible without the diiodomethane contact angle, the high water contact angle of approximately 96° suggests a significant reduction in surface energy.
Comparatively, long-chain alkylsilanes like OTS and fluorinated silanes like FDTS achieve even lower surface energies, with FDTS providing the most hydrophobic surface. This is attributable to the extremely low polarizability of the C-F bond. PTFE, a bulk polymer, exhibits a surface energy comparable to that of the OTS-treated surface.
Experimental Methodologies: A Self-Validating Approach
To ensure the reliability and reproducibility of surface energy measurements, a rigorous and well-documented experimental protocol is essential. The following sections detail the necessary steps for surface preparation, silanization, and characterization.
Part 1: Substrate Preparation for Uniform Monolayer Formation
The foundation of a successful surface modification is a pristine substrate. The presence of organic residues or other contaminants will lead to a disordered and incomplete silane monolayer, resulting in inconsistent surface properties.
Protocol for Cleaning Glass or Silicon Substrates:
-
Initial Cleaning: Begin by sonicating the substrates in a bath of acetone for 15 minutes to remove gross organic contamination.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water.
-
Piranha Etching (Caution!): In a fume hood and with appropriate personal protective equipment (PPE), immerse the substrates in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). The solution is highly exothermic and extremely corrosive. Heat the solution to 80°C for 30 minutes. This step removes any remaining organic residues and hydroxylates the surface, creating Si-OH groups that are the reactive sites for silanization.
-
Final Rinsing: Extensively rinse the substrates with DI water to remove all traces of the Piranha solution.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 1 hour to remove any adsorbed water. The substrates should be used for silanization immediately after cooling to room temperature in a desiccator.
Part 2: Surface Modification with Dichlorooctamethyltetrasiloxane (Solution-Phase Deposition)
The following protocol is adapted from a systematic study on the wettability alteration of glass surfaces using Dichlorooctamethyltetrasiloxane (commercially known as Surfasil)[1][2][3].
Materials:
-
Cleaned glass or silicon substrates
-
Dichlorooctamethyltetrasiloxane (or a solution thereof)
-
Anhydrous heptane (or other suitable anhydrous solvent like toluene)
-
Glass staining jars with lids
-
Oven
Procedure:
-
Solution Preparation: Prepare a solution of Dichlorooctamethyltetrasiloxane in anhydrous heptane. The concentration can be varied to tune the final contact angle; a volume ratio of 0.004 (silane to solvent) has been shown to achieve a plateau in water contact angle[1][2][3].
-
Substrate Immersion: Place the cleaned and dried substrates in a staining jar and immerse them in the silane solution. Ensure the substrates are fully covered.
-
Reaction Time: Seal the jar and allow the reaction to proceed at room temperature. The treatment time can be varied from a few minutes to several hours. A treatment time of 180 to 300 seconds is often sufficient to achieve a stable hydrophobic surface[1][2][3].
-
Rinsing: After the desired reaction time, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous heptane to remove any unreacted silane.
-
Curing: Place the rinsed substrates in an oven at 80-120°C for 1-2 hours. This step helps to drive the condensation reaction to completion and to form a stable, cross-linked siloxane layer on the surface.
-
Final Cleaning: After curing, sonicate the substrates in fresh heptane for 5-10 minutes to remove any physisorbed silane molecules.
-
Drying: Dry the substrates with a stream of nitrogen gas. The treated surfaces are now ready for characterization.
Part 3: Surface Energy Characterization via Contact Angle Goniometry
The surface energy of the treated substrates is determined by measuring the static contact angles of at least two liquids with known surface tension components. Deionized water and diiodomethane are the standard choices for polar and dispersive liquids, respectively.
Protocol for Contact Angle Measurement and OWRK Calculation:
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Liquid Properties: Use liquids with known surface tension components. For water, γL ≈ 72.8 mN/m, γLd ≈ 21.8 mN/m, and γLp ≈ 51.0 mN/m. For diiodomethane, γL ≈ 50.8 mN/m, γLd ≈ 50.8 mN/m, and γLp ≈ 0 mN/m.
-
Measurement:
-
Place the treated substrate on the sample stage.
-
Dispense a small droplet (2-5 µL) of the test liquid (e.g., water) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-gas interface.
-
Use the goniometer's software to measure the contact angle at the three-phase contact line.
-
Repeat the measurement at multiple locations on the surface to ensure statistical significance.
-
Thoroughly clean and dry the surface before repeating the process with the second test liquid (e.g., diiodomethane).
-
-
Calculation (OWRK Method): The Owens-Wendt-Rabel-Kaelble equation is used to calculate the surface free energy components:
γL(1 + cosθ) = 2(√(γsd * γLd) + √(γsp * γLp))
By measuring the contact angles (θ) for two different liquids, a system of two equations with two unknowns (γsd and γsp) is created, which can be solved to determine the dispersive and polar components of the solid's surface free energy. The total surface free energy is the sum of these two components (γs = γsd + γsp).
// Nodes Start [label="Measure Contact Angles (θ)\n- Water (Polar)\n- Diiodomethane (Dispersive)", shape=ellipse, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Eq1 [label="Equation for Water:\nγL_w(1 + cosθ_w) = 2(√(γsd * γLd_w) + √(γsp * γLp_w))", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Eq2 [label="Equation for Diiodomethane:\nγL_d(1 + cosθ_d) = 2(√(γsd * γLd_d) + √(γsp * γLp_d))", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Solve [label="Solve System of Two Equations\nfor Two Unknowns (γsd, γsp)", shape=invhouse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Total Surface Free Energy:\nγs = γsd + γsp", shape=ellipse, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Eq1; Start -> Eq2; Eq1 -> Solve; Eq2 -> Solve; Solve -> Result; } dot Figure 2: Logical flow for calculating surface free energy using the OWRK method.
Conclusion and Future Perspectives
The treatment of surfaces with silanes is a robust and highly effective method for creating low-energy surfaces. Short-chain polydimethylsiloxanes, as represented by Dichlorooctamethyltetrasiloxane, provide a significant degree of hydrophobicity, making them suitable for a wide range of applications where water repellency is desired. For applications requiring extreme hydrophobicity and oleophobicity, long-chain alkylsilanes and particularly fluorinated silanes offer superior performance, albeit at a potentially higher cost and with different surface chemistries.
The choice of surface modifying agent should be guided by the specific requirements of the application, including the desired level of surface energy, the chemical environment, and cost considerations. The experimental protocols outlined in this guide provide a framework for the reproducible creation and characterization of these surfaces, enabling researchers to make informed decisions in their material selection and development processes. Future work should aim to generate a complete surface energy dataset for DMTS to allow for a direct and quantitative comparison with other silanes.
References
Evaluation of Decamethyltetrasiloxane as a Substitute for Other Silicone Fluids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of decamethyltetrasiloxane, a linear silicone fluid, as a high-performance alternative to other volatile and low-viscosity silicone fluids commonly used in research and pharmaceutical applications. We will delve into a comparative analysis of its physicochemical properties, performance characteristics, and safety profile against prevalent cyclic siloxanes (cyclomethicones) and other linear fluids. This document is structured to provide not just data, but the scientific rationale behind material selection and the experimental methodologies required for independent verification.
Introduction: The Evolving Landscape of Silicone Fluids
Silicone fluids are indispensable in a multitude of advanced applications, from excipients in topical drug delivery systems to lubricants for sensitive medical devices.[1][2] Their utility is derived from a unique combination of properties: high thermal stability, chemical inertness, low surface tension, and excellent biocompatibility.[1][3][4]
Historically, cyclic volatile methylsiloxanes (cVMS), such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), have been the materials of choice for applications requiring a volatile carrier with a light, non-greasy feel.[5][6] However, increasing regulatory scrutiny and environmental concerns regarding the persistence and bioaccumulation potential of certain cVMS have necessitated the search for viable alternatives.[5][7]
This compound (also known as L4 in siloxane nomenclature) emerges as a compelling linear alternative.[8] This guide offers an objective, data-driven comparison to assist researchers and formulators in making an informed decision to substitute traditional silicone fluids with this compound, ensuring performance, safety, and regulatory compliance.
Comparative Physicochemical Properties
The fundamental performance of a silicone fluid is dictated by its molecular structure and resulting physical properties. This compound's linear structure, in contrast to the cyclic nature of cyclomethicones, is a key differentiator influencing its behavior.
| Property | This compound (L4) | Octamethylcyclotetrasiloxane (D4) | Decamethylcyclopentasiloxane (D5) |
| CAS Number | 141-62-8[9] | 556-67-2[10] | 541-02-6[10] |
| Molecular Formula | C10H30O3Si4[9] | C8H24O4Si4[10] | C10H30O5Si5[10] |
| Molecular Weight | 310.69 g/mol [9] | 296.62 g/mol [10] | 370.77 g/mol [10] |
| Structure | Linear | Cyclic | Cyclic |
| Appearance | Colorless clear liquid[9] | Clear liquid | Clear liquid |
| Viscosity (@ 25°C) | ~2.5 cSt | ~2.5 cSt | ~4.0 cSt |
| Boiling Point | 194 °C[9][11] | 175 °C | 210 °C |
| Melting Point | -68 °C[9][11] | 17.5 °C | -38 °C |
| Density (@ 25°C) | 0.854 g/mL[11] | 0.956 g/mL | 0.958 g/mL |
| Vapor Pressure | 0.37 mmHg[12] | 1.1 mmHg | 0.2 mmHg |
| Water Solubility | Insoluble (<0.1 mg/L)[11][13] | Insoluble | Insoluble |
| Refractive Index (n20D) | 1.389[9][11] | ~1.396 | ~1.398 |
This data illustrates that while sharing a similar low viscosity, this compound possesses a lower vapor pressure and higher boiling point than D4, suggesting a more controlled volatility profile.
Performance Evaluation: From the Benchtop to Application
The decision to substitute a silicone fluid hinges on its performance in specific applications. This compound offers a compelling profile across several key metrics.
Volatility and Sensory Profile
In pharmaceutical and personal care formulations, the evaporation rate of a silicone fluid is critical. It acts as a transient carrier for active ingredients, and its volatility profile dictates the drying time and the final feel on the skin.[14] While cyclomethicones are known for their rapid evaporation and "dry" feel, this can sometimes be a drawback, leading to premature drying or poor film formation.[6]
This compound provides a more controlled volatility. This allows for better spreadability and sufficient time for active ingredients to distribute evenly before the carrier evaporates, leaving a similarly smooth, non-greasy finish.[9][13]
Lubricity and Medical Device Applications
Low-viscosity silicone fluids are extensively used as lubricants for medical devices such as catheters, valves, and syringes to reduce friction between components or against human tissue.[2][15] The key requirements are biocompatibility, minimal migration, and consistent performance.[2] this compound's thermal stability, chemical inertness, and excellent lubricating properties make it a suitable candidate for these applications.[3][9] Its linear structure may offer advantages in film-forming and durability on certain substrates compared to cyclic alternatives.
Solubility and Formulation Compatibility
This compound is soluble in lighter hydrocarbons and benzene, and is compatible with a wide range of organic materials, which is a significant advantage in complex formulations.[16] This allows for its use as a versatile carrier or additive in creams, lotions, and other delivery systems.[14]
Caption: Relationship between this compound's properties and its applications.
Safety and Toxicological Profile: A Key Advantage
A critical driver for replacing certain silicone fluids is the toxicological and environmental profile. Here, this compound presents a clear advantage over some cyclomethicones.
-
This compound (L4): This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[17] It is not classified as a skin or eye irritant and is not a skin sensitizer.[16] Studies show minimal dermal absorption, with the majority of the compound volatilizing from the skin surface.[17] It is not expected to cause reproductive or developmental toxicity.[17]
-
Cyclomethicones (D4 & D5): While generally having low acute toxicity, D4 is classified as a substance that may impair fertility and has been subject to regulatory restrictions, particularly in wash-off cosmetic products in the EU.[7][16] Both D4 and D5 have faced scrutiny for their environmental persistence.[5]
This favorable safety profile makes this compound a more reliable choice for long-term development in pharmaceutical and medical applications where safety and regulatory acceptance are paramount.
Experimental Protocols for Comparative Evaluation
To ensure a substitution is valid, empirical data is essential. The following protocols describe self-validating systems for comparing the performance of this compound against an alternative silicone fluid.
Experimental Workflow Overview
Caption: Experimental workflow for comparing silicone fluids.
Protocol 1: Gravimetric Analysis of Volatility
-
Objective: To quantitatively compare the evaporation rates of this compound and an alternative fluid.
-
Causality: This experiment directly measures a fluid's persistence on a surface, which is critical for its function as a carrier solvent.
-
Methodology:
-
Place an analytical balance in a fume hood with controlled temperature and airflow to ensure consistent environmental conditions.
-
Tare a clean, flat glass petri dish (e.g., 50 mm diameter) on the balance.
-
Dispense exactly 1.000 g of the test fluid onto the center of the dish, ensuring an even layer.
-
Record the mass immediately (Time = 0).
-
Record the mass at regular intervals (e.g., every 10 minutes for the first hour, then every 30 minutes) for a total of 4-6 hours.
-
Calculate the percentage of mass remaining at each time point.
-
Plot the percentage of mass remaining versus time for each fluid to compare their evaporation profiles.
-
Protocol 2: Radial Spreadability Assay
-
Objective: To assess the wetting and spreading characteristics of the silicone fluids.
-
Causality: Spreadability is a direct function of viscosity and surface tension and correlates with the sensory feel and coverage in topical applications.
-
Methodology:
-
Use a flat, non-porous substrate, such as a polypropylene sheet, placed on a level surface. A piece of graph paper can be placed underneath for easy measurement.
-
Using a micropipette, carefully dispense a precise volume (e.g., 10 µL) of the test fluid onto the center of the substrate.
-
Start a timer immediately upon dispensing.
-
Measure the diameter of the circular spread at set time intervals (e.g., 1, 5, 15, and 30 minutes) using a digital caliper or by reading from the underlying graph paper.
-
Calculate the spread area (Area = π * (diameter/2)²) for each time point.
-
Plot the spread area versus time to compare the rate and extent of spreading for each fluid.
-
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To verify the identity and purity of the silicone fluids and detect any residual cyclic or linear siloxanes.
-
Causality: The presence of impurities, such as residual catalysts or other siloxane species, can significantly alter the fluid's physicochemical properties and toxicological profile. This is a critical self-validating step.
-
Methodology:
-
Prepare dilute solutions of each silicone fluid in a suitable solvent like hexane or isooctane.
-
Utilize a GC system equipped with a non-polar column (e.g., DB-5ms) suitable for separating siloxanes.[18]
-
Set up a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 300°C) to elute compounds with different boiling points.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for detecting siloxane fragments.[18]
-
Analyze the resulting chromatograms to identify the main peak corresponding to the target fluid and any impurity peaks. The mass spectra can be compared against libraries (e.g., NIST) for confirmation.[18]
-
Quantify the purity by calculating the peak area percentage of the main component.
-
Conclusion and Recommendation
The evidence strongly supports the evaluation of this compound as a primary substitute for other low-viscosity silicone fluids, particularly the cyclomethicones D4 and D5. Its key advantages include:
-
Favorable Safety Profile: Low toxicity and minimal dermal absorption, free from the reproductive toxicity concerns associated with D4.[16][17]
-
Excellent Performance: Provides a desirable sensory feel, good lubricity, and controlled volatility suitable for a wide range of applications.[3][9]
-
Formulation Versatility: Good compatibility with other materials used in pharmaceutical and research settings.[14][16]
While direct substitution may require minor adjustments to formulations due to slight differences in volatility and feel, this compound offers a robust, safe, and effective alternative. For researchers, scientists, and drug development professionals, it represents a scientifically sound choice that aligns with modern performance and safety standards.
References
- 1. silicorex.com [silicorex.com]
- 2. galindberg.se [galindberg.se]
- 3. Why this compound is a Game Changer for Innovative Chemical Materials-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 4. silicorex.com [silicorex.com]
- 5. Biocatalytic solutions to cyclomethicones problem in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. personalcaremagazine.com [personalcaremagazine.com]
- 7. wholesalesuppliesplus.com [wholesalesuppliesplus.com]
- 8. silicones.eu [silicones.eu]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. nbinno.com [nbinno.com]
- 15. Lubricants and Fluids - NS Medical Devices [nsmedicaldevices.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. tandfonline.com [tandfonline.com]
A Comparative Guide to the Thermal Stability of Decamethyltetrasiloxane and Alternative Coolants
For researchers, scientists, and drug development professionals, maintaining precise temperature control is not merely a matter of convenience; it is a prerequisite for experimental validity and reproducibility. The coolant, or heat transfer fluid, is the lifeblood of any thermal management system, and its ability to resist degradation under thermal stress is a critical performance metric. This guide provides an in-depth, objective comparison of the thermal stability of Decamethyltetrasiloxane (DMTS), a linear siloxane fluid, against other commonly used coolants. We will delve into the fundamental principles of thermal degradation, the methodologies for its assessment, and present comparative data to inform your selection process.
The Imperative of Thermal Stability in Scientific Applications
In laboratory and pharmaceutical settings, applications such as recirculating chillers, reaction calorimetry, and analytical instrumentation demand coolants that offer consistent performance over long operational periods and across wide temperature ranges. A coolant with poor thermal stability will degrade, leading to a cascade of problems[1][2]:
-
Formation of Byproducts: Degradation can produce volatile "low boilers" that lower the fluid's flash point and increase vapor pressure, or insoluble "high boilers" (sludge and coke) that foul heat exchange surfaces[2].
-
Compromised Heat Transfer: Fouling reduces the efficiency of the cooling system, leading to poor temperature control and potential equipment failure[1].
-
Increased Viscosity: The formation of oxidation byproducts can increase the fluid's viscosity, making it more difficult to pump and reducing overall system efficiency[2].
-
Corrosion: Acidic byproducts from degradation can corrode system components, leading to costly repairs and downtime[3][4].
Selecting a fluid with high thermal stability is a crucial step in ensuring the long-term reliability and performance of your temperature control equipment[1].
The Science of Thermal Degradation
Thermal stability refers to a fluid's resistance to irreversible chemical changes at elevated temperatures[5]. These changes primarily occur through two mechanisms:
-
Thermal Cracking (Pyrolysis): In the absence of oxygen, excessive thermal energy can break the covalent bonds within the fluid's molecules[1]. For siloxanes like DMTS, this involves the cleavage of Si-O or Si-C bonds, which can lead to depolymerization and the formation of smaller, volatile cyclic siloxanes[6][7][8].
-
Oxidation: In the presence of air, hot fluid can react with oxygen. This process forms hydroperoxides that progress to various byproducts, increasing the fluid's acidity and viscosity[2]. Silicone fluids can react with oxygen at temperatures above 150°C[7].
The rate of this chemical degradation is not linear but increases exponentially with temperature. This relationship is described by the Arrhenius Rate Rule , which states that for many chemical reactions, the rate approximately doubles for every 10°C (18°F) increase in temperature[9]. This principle underscores why even small excursions above a fluid's recommended operating temperature can significantly shorten its lifespan[9][10][11].
Methodologies for Evaluating Coolant Stability
To objectively quantify thermal stability, several analytical techniques are employed. Each provides a different lens through which to view a material's response to heat. The choice of method is dictated by the need to understand either intrinsic molecular stability (pyrolysis) or stability in a realistic, oxygen-containing environment (oxidation).
-
Thermogravimetric Analysis (TGA): This is a cornerstone technique for thermal stability assessment. TGA measures the change in mass of a sample as it is heated at a controlled rate[12][13]. A mass loss indicates decomposition or evaporation. The temperature at which significant mass loss begins (the onset temperature) is a primary indicator of thermal stability. The test can be run under an inert atmosphere (e.g., nitrogen) to isolate thermal cracking or under air/oxygen to evaluate thermo-oxidative stability[14][15].
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, comparing it to a reference[13][16][17]. It is used to detect exothermic (heat-releasing) or endothermic (heat-absorbing) events. The onset of a large exothermic peak can indicate the temperature at which oxidative degradation begins, providing a measure of a fluid's oxidative stability.
-
Sealed-Tube Stability Test: This method is particularly valuable for assessing the chemical compatibility and stability of fluids with other materials in a closed system, mimicking real-world conditions in sealed refrigeration or heating loops[18][19]. The fluid is sealed in a glass tube, often with metals or other materials found in the system, and aged at an elevated temperature for a set period[18][19][20]. Post-aging analysis of the fluid's properties (acidity, color, viscosity) and visual inspection of the components reveal degradation and compatibility issues[20].
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a comprehensive workflow for evaluating a coolant's thermal stability, integrating multiple analytical techniques for a complete picture.
Caption: A comprehensive workflow for coolant thermal stability analysis.
Comparative Data: this compound vs. Alternatives
This compound is a linear silicone fluid known for its low viscosity and use as a heat transfer agent[21][22][23]. However, its thermal stability must be carefully considered in the context of the specific application. The following table synthesizes data from various sources to provide a comparative overview.
| Coolant Type | Chemical Family | Typical Max Operating Temp. (°C) | Onset of Degradation (°C) (Inert Atm.) | Key Degradation Characteristics & Byproducts |
| This compound (DMTS) | Linear Siloxane | 150 - 200 | ~300 - 350[7][24] | Degrades via Si-O/Si-C bond scission to form smaller volatile cyclic siloxanes. One study noted a 1.82% decomposition rate at 200°C over 72 hours under specific test conditions. |
| Polydimethylsiloxane (PDMS) | Silicone Polymer | 200 - 280 | ~350 - 400[24] | Higher molecular weight generally imparts greater stability than shorter-chain oligomers like DMTS. Degradation mechanism is similar, forming cyclic siloxanes[6][8]. |
| Mineral Oil (Hydrotreated) | Hydrocarbon | 280 - 315 | ~320 - 360 | High-purity oils offer good stability[1]. Degradation via thermal cracking produces "low boilers" (reducing flash point) and "high boilers" (sludge/coke)[2]. |
| Ethylene/Propylene Glycol (50/50 mix) | Glycol/Water | ~120 - 150 | ~160 - 200 | Primarily used for freezing point depression[3][25]. Degrades via oxidation to form organic acids (e.g., glycolic, formic), which are corrosive to system metals[26]. |
| Biphenyl/Diphenyl Oxide | Synthetic Aromatic | ~400 | > 400 | Exhibits superior thermal stability compared to mineral oils and silicones[5][27]. Designed specifically for high-temperature applications. |
Analysis of Findings:
-
Siloxane Fluids (DMTS & PDMS): Polysiloxanes, as a class, exhibit good thermal stability, with degradation onsets in inert atmospheres typically above 300°C[7][24]. The primary degradation pathway is depolymerization to form cyclic oligomers, which are volatile but generally do not create hard, insulating coke deposits like hydrocarbons can[6][8]. However, the stability is highly dependent on purity, end-capping of the polymer chains, and the specific operating conditions[6]. The finding of DMTS degradation at 200°C in one study highlights that prolonged exposure at the upper end of its operating range, especially in a sealed system, can lead to measurable decomposition.
-
Mineral Oils: Highly refined mineral oils offer excellent performance and stability within their designated temperature range. Their primary failure mode is thermal cracking and oxidation, which can lead to significant fouling and viscosity changes[2].
-
Glycols: Glycol-water mixtures have a significantly lower thermal stability threshold. Their degradation is primarily oxidative and leads to the formation of corrosive acids, necessitating the use of robust inhibitor packages[3][28]. They are not suitable for high-temperature applications.
-
Synthetic Aromatics: Fluids like Biphenyl/Diphenyl Oxide are in a different performance class, engineered for extreme temperatures where other fluids would rapidly fail[5].
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure trustworthiness and provide a self-validating system, this section details a standardized protocol for assessing the thermal stability of a coolant like this compound using TGA, based on principles outlined in ASTM D3850 and ASTM E1131[14][15].
Objective: To determine the onset temperature of thermal decomposition of a liquid coolant in an inert nitrogen atmosphere.
Apparatus: A calibrated Thermogravimetric Analyzer (TGA) with a furnace capable of heating to at least 600°C at a controlled rate, and a microbalance with a sensitivity of 0.1 µg.
Step-by-Step Methodology
-
Instrument Preparation & Calibration: 1.1. Power on the TGA instrument and the associated computer controller. 1.2. Ensure the purge gas (high-purity nitrogen) cylinder has adequate pressure and the flow rate is set according to the manufacturer's recommendation (typically 20-50 cc/min)[14]. 1.3. Perform weight and temperature calibrations as per the instrument's standard operating procedure. This is critical for data accuracy.
-
Sample Preparation: 2.1. Place a clean, empty TGA sample pan (typically platinum or alumina) on the microbalance. 2.2. Tare the balance. 2.3. Using a micropipette, carefully dispense 10-15 mg of the this compound sample into the pan. The use of a small, consistent sample mass minimizes thermal gradients within the sample. 2.4. Record the exact initial mass of the sample.
-
TGA Run Execution: 3.1. Open the TGA furnace and carefully place the sample pan onto the sample holder. 3.2. Close the furnace and allow the system to purge with nitrogen for at least 15-20 minutes to ensure an inert atmosphere. This step is crucial to prevent premature oxidation. 3.3. Program the temperature profile:
- Segment 1 (Drying/Equilibration): Heat from ambient temperature (e.g., 30°C) to 120°C at a rate of 10°C/min. Hold isothermally at 120°C for 10 minutes to drive off any trace moisture or highly volatile contaminants[14].
- Segment 2 (Decomposition Ramp): Heat from 120°C to 600°C at a controlled rate of 10°C/min. A controlled ramp ensures thermal equilibrium and produces reproducible results. 3.4. Start the TGA run. The instrument will automatically record the sample mass as a function of temperature.
-
Data Analysis: 4.1. The primary output is a plot of percent weight loss versus temperature. 4.2. Determine the onset temperature of decomposition . This is often calculated by the instrument software as the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum rate of mass loss on the TGA curve. 4.3. Note the temperature at which 5% mass loss occurs (Td5%). This is another common metric for comparing stability[14]. 4.4. Record the percentage of residue remaining at the end of the test.
TGA Experimental Workflow Diagram
Caption: Step-by-step workflow for TGA coolant analysis.
Conclusion and Recommendations
The selection of a coolant requires a nuanced understanding of its thermal stability relative to the demands of the application.
-
This compound is a suitable coolant for applications operating at moderate temperatures, generally below 200°C. Its primary mode of degradation to volatile siloxanes is less likely to cause the severe system fouling associated with hydrocarbon coking. However, for applications requiring sustained operation near or above 200°C, its stability may be insufficient, and degradation could become a factor.
-
For applications requiring higher stability than DMTS but where synthetic aromatics are unnecessary, higher molecular weight polydimethylsiloxane (PDMS) fluids often provide a superior performance envelope.
-
Glycol/water mixtures should be restricted to applications where freeze protection is the primary concern and operating temperatures do not exceed ~150°C. Their propensity to form corrosive acids necessitates careful monitoring of the inhibitor package.
-
For high-temperature processes consistently operating above 300°C, specialized synthetic fluids like Biphenyl/Diphenyl Oxide are the only viable option, though they come at a higher cost.
Ultimately, the choice of coolant is a balance of performance, longevity, and cost. For the critical applications found in research and drug development, investing in a fluid with a thermal stability profile that comfortably exceeds the maximum operating temperature of the system is a prudent strategy to ensure reliability, performance, and the integrity of your experimental results.
References
- 1. White Paper: Prolong the useful life of heat transfer fluids in liquid-phase systems | Knowledge Centre | Petro-Canada Lubricants [petrocanadalubricants.com]
- 2. oiluk.org [oiluk.org]
- 3. A Guide to The Different Types of Coolants | SC Fuels [scfuels.com]
- 4. Coolant Testing Laboratory | Southwest Research Institute [swri.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ntrl.ntis.gov [ntrl.ntis.gov]
- 9. How Heat Affects Lubricants: Understanding the Arrhenius Rate Rule | Machinery Lubrication [machinerylubrication.com]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Thermal Stability: Essential Testing for Advanced Materials [zealinstruments.com]
- 14. electronics.org [electronics.org]
- 15. cprijournal.in [cprijournal.in]
- 16. sigma-hse.com [sigma-hse.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. CHEMICAL STABILITY BY SEALED GLASS TUBE METHOD - Wadegati [wadegati.com]
- 19. Sealed Tube Chemical Compatibility Testing | UL Solutions [ul.com]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 21. innospk.com [innospk.com]
- 22. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. gelest.com [gelest.com]
- 25. Common Coolant Types and their Uses in Liquid Cooling Systems | Tark Thermal Solutions [tark-solutions.com]
- 26. quora.com [quora.com]
- 27. Heat transfer fluids | Heat transfer fluids comparison [globalhtf.com]
- 28. Does Coolant Matter? - US Radiator [usradiator.com]
A Senior Application Scientist's Guide to Decamethyltetrasiloxane and Its Alternatives
An In-Depth Comparative Analysis of the Lubricating Properties of Decamethyltetrasiloxane
Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the lubricating properties of this compound (DMTS). Moving beyond a simple data sheet, we delve into the fundamental physicochemical characteristics that govern its performance, present a comparative analysis against common lubricant classes—higher viscosity silicone oils, polyalphaolefins (PAOs), and mineral oils—and provide the detailed experimental methodologies required to validate these findings in a laboratory setting. Our objective is to equip you with the expert insights needed to make informed decisions for your specific application, be it in precision instrumentation, as a carrier fluid, or in specialized industrial processes.
Introduction to this compound (DMTS) as a Lubricant
This compound (CAS 141-62-8), a linear siloxane oligomer, is a clear, colorless, and odorless fluid.[1][2] While it belongs to the broader family of polydimethylsiloxanes (PDMS), its short chain length gives it a unique profile characterized by very low viscosity, excellent low-temperature serviceability, and high spreadability due to low surface tension.[1] These properties make it a candidate for applications requiring minimal fluid friction, effective wetting of surfaces, and stable performance across a range of temperatures.[3] However, its utility as a lubricant, particularly under high-load or boundary conditions, necessitates a critical comparison with other established lubricant base oils. This guide will explore that comparison through the lens of empirical data and standardized testing.
Fundamental Physicochemical Properties
The performance of a lubricant is dictated by its intrinsic physical and chemical properties. Here, we compare DMTS against three common alternatives: a higher viscosity Polydimethylsiloxane (PDMS 50 cSt), a synthetic Polyalphaolefin (PAO 4), and a refined Mineral Oil (ISO VG 32).
Causality Behind Property Selection:
-
Viscosity: This is the most critical property of a lubricant, defining its flow characteristics and film-forming ability. Kinematic viscosity is measured at standard temperatures (40°C and 100°C) to understand its behavior under operational heat.
-
Viscosity Index (VI): A high VI indicates a smaller change in viscosity with temperature, which is crucial for applications with wide thermal fluctuations.[4] PAOs are known for their exceptionally high VI.[5][6]
-
Pour Point: This indicates the lowest temperature at which the oil will still flow. A low pour point is essential for cold-start applications and low-temperature performance.[7][8]
-
Flash Point: The lowest temperature at which vapors will ignite. It is a critical safety parameter, especially in high-temperature applications.[9][10]
Table 1: Comparative Physicochemical Properties of Lubricant Base Oils
| Property | This compound (DMTS) | PDMS (50 cSt) | PAO 4 | ISO VG 32 Mineral Oil |
| CAS Number | 141-62-8 | 63148-62-9 | 68037-01-4 | Mixture |
| Kinematic Viscosity @ 25°C (cSt) | ~1.5[1] | 50[9] | ~19[11] | ~32 |
| Kinematic Viscosity @ 40°C (cSt) | ~1.3 | ~48 | 17.0 - 22.0[11] | 32[12] |
| Kinematic Viscosity @ 100°C (cSt) | ~0.8 | ~24 | 3.9 - 4.6[11] | 5.4[10] |
| Viscosity Index (VI) | Low (not typically rated) | ~400 (Typical for Silicones) | 115 - 124[5][11] | >95[10] |
| Pour Point (°C) | -90[1] | -55[9] | -57[11] | -24[12] |
| Flash Point (°C, Open Cup) | ~63[1] | >280[9] | >204[11] | >190[10] |
| Density @ 25°C (g/cm³) | ~0.85 | ~0.96[9] | ~0.82[11] | ~0.88[10] |
Comparative Lubrication Performance: Boundary Conditions
While physicochemical properties provide a baseline, true lubricating performance is revealed under stress. Boundary lubrication occurs when the lubricant film is too thin to completely separate moving surfaces, leading to metal-to-metal contact. Performance in this regime is assessed by measuring the coefficient of friction (COF) and wear.
Causality Behind Experimental Choices:
-
Four-Ball Wear Test (ASTM D4172): This is a standard method to evaluate a lubricant's anti-wear properties under high pressure. A rotating steel ball is pressed against three stationary balls. The resulting wear scar on the stationary balls is measured; a smaller scar indicates better wear protection.[13][14]
-
Pin-on-Disk Test (ASTM G99): This test measures the coefficient of friction and wear rate between a stationary pin (or ball) and a rotating disk.[15][16] It is highly versatile and simulates a wide range of sliding contacts.
Table 2: Representative Tribological Performance Data
| Performance Metric | This compound (DMTS) | PDMS (50 cSt) | PAO 4 | ISO VG 32 Mineral Oil |
| Test Method | ASTM D4172 / G99 | ASTM D4172 / G99 | ASTM D4172 / G99 | ASTM D4172 / G99 |
| Coefficient of Friction (COF) | High (Poor Film Strength) | Moderate-High | Low-Moderate[17] | Moderate[15] |
| Four-Ball Wear Scar (mm) | Large | Moderate | Small | Moderate-Small[18] |
| Boundary Lubrication Ability | Poor | Fair | Good[19] | Good |
Note: The data presented are representative values based on the known behavior of these lubricant classes. Actual results will vary with specific formulations and test conditions.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of lubrication data, standardized protocols are essential. The following sections detail the methodologies for the key experiments cited.
Protocol: Viscosity and Viscosity Index Determination (ASTM D445 & D2270)
This protocol describes the measurement of kinematic viscosity, which is then used to calculate the Viscosity Index (VI).
Step-by-Step Methodology:
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
-
Temperature Equilibration: Place the viscometer containing the sample fluid into the bath set at 40°C. Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Flow Measurement (40°C): Using suction, draw the sample fluid up through the viscometer bulb. Release the suction and, using the stopwatch, accurately measure the time required for the fluid meniscus to pass between two marked points.
-
Repeatability: Perform the measurement at least twice. The two timings should agree within the specified tolerance of the method.
-
Calculation (40°C): Multiply the average flow time by the viscometer's calibration constant to obtain the kinematic viscosity in centistokes (cSt).
-
Temperature Change: Adjust the bath temperature to 100°C and repeat steps 2-5.
-
Viscosity Index Calculation: Using the kinematic viscosities measured at 40°C and 100°C, calculate the VI according to the formulas provided in the ASTM D2270 standard.
Diagram: Experimental Workflow for Lubricant Characterization
Caption: Workflow for comprehensive lubricant evaluation.
Protocol: Four-Ball Wear Test (ASTM D4172)
This test evaluates the anti-wear properties of a fluid in a point-contact scenario.
Step-by-Step Methodology:
-
Apparatus: Four-ball wear tester, steel test balls (AISI 52100 steel), microscope for wear scar measurement.
-
Cleaning: Thoroughly clean the test balls and the test cup with a suitable solvent (e.g., hexane) and allow them to dry completely.
-
Assembly: Place three clean balls into the test cup. Secure the cup in the tester. Place the fourth ball into the chuck of the drive mechanism.
-
Sample Addition: Pour the test lubricant into the cup until the stationary balls are fully submerged.
-
Test Conditions: Set the standard test parameters:
-
Load: 40 kgf (392 N)
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
-
Execution: Start the test. The machine will apply the load and begin rotation.
-
Post-Test Analysis: After the test, remove the stationary balls and clean them. Using a calibrated microscope, measure the diameter of the circular wear scar on each of the three stationary balls in two directions (parallel and perpendicular to the striations).
-
Reporting: Calculate the average of the six measurements. This average is the reported wear scar diameter in millimeters (mm).
Discussion: Synthesizing the Results
The data reveals a clear trade-off between the unique properties of DMTS and its performance in demanding lubrication regimes.
-
DMTS (this compound): Its extremely low viscosity and pour point make it an exceptional fluid for applications where low rotational drag and excellent performance at sub-zero temperatures are paramount.[1] However, this same low viscosity results in a very thin hydrodynamic film. Under significant load, this film easily collapses, leading to poor boundary lubrication, a high coefficient of friction, and significant wear. Its low flash point also presents a safety concern for higher temperature applications.[20]
-
PDMS (50 cSt): As a longer-chain silicone oil, it offers a much higher viscosity and flash point than DMTS.[9] This provides a more robust lubricant film and better performance under moderate loads. While its boundary lubrication is superior to DMTS, silicone oils in general are known to have limitations in steel-on-steel applications compared to traditional anti-wear lubricants.
-
PAO 4 (Polyalphaolefin): This synthetic hydrocarbon represents a significant step up in lubrication performance. Its high viscosity index means it maintains effective viscosity at high temperatures, while its low pour point ensures good cold-flow properties.[5][6][11] PAOs have inherently good lubricity and respond well to anti-wear additives, making them a superior choice for applications involving moderate to heavy loads where durability is key.[19]
-
ISO VG 32 Mineral Oil: As a well-refined petroleum product, this oil provides a strong balance of performance and cost-effectiveness.[7][12] It offers good boundary lubrication and anti-wear properties, often enhanced by additive packages.[21] However, its viscosity is more sensitive to temperature changes (lower VI) and it has poorer low-temperature performance compared to the synthetics.[10]
Diagram: Logical Comparison of Lubricant Classes
Caption: Application suitability based on lubricant properties.
Conclusion
This compound is a highly specialized fluid, not a general-purpose lubricant. Its strengths—extremely low viscosity, excellent low-temperature fluidity, and high spreadability—are exceptional for applications where these specific traits are the primary drivers. However, for any system requiring the lubricant to bear a significant load and prevent wear under boundary conditions, DMTS is a poor choice.
For such applications, synthetic hydrocarbons like PAO 4 offer a far superior performance profile, providing excellent thermal stability, a high viscosity index, and robust wear protection.[6][22] Higher-viscosity PDMS fluids serve as an intermediate, offering better load-bearing capacity than DMTS while retaining some silicone-specific benefits like dielectric properties.[9][23] Finally, ISO VG 32 Mineral Oil remains a viable and economic baseline for standard hydraulic and industrial applications where extreme temperatures are not a factor.[12][21] The selection of the appropriate lubricant is therefore a matter of critically matching the fluid's physicochemical properties to the specific mechanical and thermal demands of the application.
References
- 1. cdn.thomasnet.com [cdn.thomasnet.com]
- 2. This compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. crownoil.co.uk [crownoil.co.uk]
- 5. PAO 4 cSt, olefin-based oil of Group IV — DYM Resources [dymresources.com]
- 6. ariyancorp.com [ariyancorp.com]
- 7. buysinopec.com [buysinopec.com]
- 8. Clearco Standard Viscosity Pure PDMS Silicone Fluid, 50 cSt | Parkes Scientific [parkesscientific.com]
- 9. mistralni.co.uk [mistralni.co.uk]
- 10. msdspds.castrol.com [msdspds.castrol.com]
- 11. Polyalphaolefin 4 (PAO 4) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 12. midlandslubricants.co.uk [midlandslubricants.co.uk]
- 13. irjiet.com [irjiet.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. nasrazma.ir [nasrazma.ir]
- 17. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 18. lube-media.com [lube-media.com]
- 19. researchgate.net [researchgate.net]
- 20. gelest.com [gelest.com]
- 21. premierlubricants.co.uk [premierlubricants.co.uk]
- 22. PAO 4 - Low Vis PAO - Dowpol Chemical International Corp. [en.dowpol.com]
- 23. Medium Viscosity Pure Silicone Fluids [clearcoproducts.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Decamethyltetrasiloxane
As researchers and scientists, our work inherently involves the responsible management of chemicals from acquisition to disposal. Decamethyltetrasiloxane, a common siloxane fluid, requires careful handling and a well-defined disposal protocol to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and scientific principles.
Understanding the Compound: Essential Safety and Hazard Data
Before initiating any disposal procedure, it is crucial to understand the inherent properties and potential hazards of this compound. This foundational knowledge informs our risk assessment and dictates the necessary safety precautions.
This compound is a combustible liquid and is considered a hazardous substance.[1] It is also harmful if swallowed.[2] While it is not classified as acutely toxic through inhalation or skin contact, prolonged or repeated exposure should be avoided.[1] Some studies on siloxanes have raised concerns about potential endocrine-disrupting properties, warranting a cautious approach to handling and disposal.[1] Environmentally, this compound is very persistent and very bio-accumulative, meaning it can remain in the environment for long periods and accumulate in living organisms.[3]
| Property | Value | Source |
| CAS Number | 141-62-8 | [4] |
| Appearance | Colorless, clear liquid | [5] |
| Flash Point | 62 °C (144 °F) - closed cup | [4][5] |
| Boiling Point | 194 °C (381 °F) | [5] |
| Density | 0.854 g/cm³ at 25 °C | [5] |
| Hazards | Combustible liquid, Harmful if swallowed | [2] |
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is not a one-size-fits-all process. It involves a series of decisions based on the state of the chemical (used, unused, contaminated), local regulations, and available disposal facilities. The following diagram illustrates the logical flow for determining the appropriate disposal path.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound. Adherence to these procedures is paramount for minimizing risk.
1. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[2]
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[2] It is good practice to double-glove if handling larger quantities or for prolonged periods.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating mist or vapor, a NIOSH-certified organic vapor respirator is required.[2][6]
2. Waste Collection and Segregation
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.
-
Designated Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.[1]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.
3. Spill Management: Immediate and Calculated Action
In the event of a spill, a swift and organized response is crucial to prevent exposure and further contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Remove Ignition Sources: As this compound is a combustible liquid, eliminate all potential ignition sources from the area.[1][5]
-
Contain the Spill: For small spills, use an absorbent material like vermiculite, sand, or a commercial sorbent pad to contain and absorb the liquid.[2][6]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[2][6]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surface with a detergent and water solution.[1] Collect the cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.
4. Final Disposal: Adherence to Regulatory Standards
The ultimate disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.
-
Consult Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for specific disposal guidelines. They will provide information on approved waste disposal vendors and procedures.
-
Incineration: The preferred method of disposal for this compound is incineration at a licensed hazardous waste facility.[2][6] High-temperature incineration ensures the complete destruction of the compound into less harmful substances like carbon dioxide, water, and silicon dioxide.[1][5]
-
Landfill (with caution): Landfilling of silicone fluids is generally discouraged due to their persistence in the environment. If incineration is not an option, the waste must be placed in a sealed container and disposed of in a landfill specifically permitted to handle hazardous waste.
-
Recycling and Reclamation: For uncontaminated, used this compound, recycling or reclamation may be a viable and environmentally friendly option.[1][7][8] Specialized companies can purify used silicone fluids for reuse.[7]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a clear and practiced response can significantly mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, upholding your commitment to a safe laboratory environment and environmental stewardship.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. gelest.com [gelest.com]
- 3. ECHA adds two new cosmetics chemicals to its hazard list [cosmeticsdesign-europe.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Expired Silicone Fluids & Oils Collection & Processing - Silicone Recycling | Recycle Silicone Rubber [ecousarecycling.com]
- 8. recycle silicone oil | Supreme Silicones India Pvt Ltd [supremesilicones.com]
Navigating the Nuances of Decamethyltetrasiloxane: A Guide to Safe Handling and Disposal
For the modern researcher, mastery over one's materials is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of Decamethyltetrasiloxane, ensuring both personal safety and the integrity of your research. We move beyond mere checklists to instill a foundational understanding of why specific precautions are necessary, empowering you to work with confidence and precision.
Section 1: Understanding the Compound - A Risk-Based Approach
This compound is a combustible liquid that can cause skin and eye irritation.[1] While it has low acute toxicity, repeated or prolonged exposure should be minimized.[2] The primary risks associated with its handling are flammability, potential for eye and skin irritation, and inhalation of vapors, especially at elevated temperatures.[1][2] Therefore, our safety protocols are designed to mitigate these specific risks at every stage of the handling process.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical, risk-informed decision. The following recommendations are based on the specific chemical properties of this compound.
Eye and Face Protection:
-
Mandatory: Safety glasses with side-shields are the minimum requirement to protect against splashes.
-
Recommended for High-Risk Operations: In situations with a higher risk of splashing, such as when transferring large volumes or working with heated material, chemical goggles are essential.[1] Contact lenses should not be worn when handling this chemical.[1]
Skin Protection:
-
Glove Selection: The choice of glove material is crucial for preventing skin contact. Nitrile or neoprene rubber gloves are recommended for their chemical resistance to this compound.[1][3] Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A standard lab coat is sufficient for most procedures. However, for tasks with a higher risk of spills, a chemically resistant apron should be worn.[2]
Respiratory Protection:
-
Standard Operations: In a well-ventilated area, respiratory protection is not typically required.
-
High-Vapor Situations: If working in a poorly ventilated area or with heated this compound, a NIOSH-certified organic vapor respirator is necessary to prevent inhalation of harmful vapors.[1][3]
Table 1: Key Safety Data for this compound
| Property | Value | Significance for Handling |
| Flash Point | 62 °C (143.6 °F)[4] | Combustible liquid; avoid heat, sparks, and open flames.[1] |
| Vapor Density | 10.73 (Air = 1.0)[4] | Vapors are heavier than air and can accumulate in low-lying areas. |
| Appearance | Colorless, clear liquid[4] | Spills may be difficult to see; requires careful inspection of work area. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents[4] | Avoid contact with these materials to prevent hazardous reactions. |
Section 3: Operational Protocols - From Receipt to Disposal
A systematic approach to handling ensures safety and minimizes the risk of exposure or accidents.
Receiving and Storage:
-
Inspect: Upon receipt, inspect the container for any signs of damage or leaks.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[3][4] Store away from heat, sparks, open flames, and incompatible materials.[1][4]
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Grounding: For transfers of significant quantities, ground and bond containers to prevent static electricity buildup, which could be an ignition source.[3]
-
Avoid Inhalation and Contact: Use appropriate PPE to avoid breathing vapors and prevent skin and eye contact.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
Section 4: Emergency Preparedness - A Proactive Stance
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is your best defense.
Spill Response Workflow:
Caption: Workflow for handling a this compound spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[4]
-
Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Section 5: Disposal Plan - Responsible Stewardship
Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.
-
Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.
-
Licensed Disposal: Dispose of the waste through a licensed waste disposal company. Do not pour down the drain.[1][3]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
By internalizing these principles and procedures, you can ensure a safe and productive research environment when working with this compound. This guide serves as a living document; always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the material.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
